molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Cat. No.: B053897
CAS No.: 124491-38-9
M. Wt: 175.23 g/mol
InChI Key: XDQYKASLVAVERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indazole heterocycle, a structure frequently found in pharmacologically active molecules due to its ability to participate in key hydrogen bonding interactions with biological targets. The presence of the N-methyl amine moiety attached to the 3-position of the indazole core makes this reagent a crucial building block for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors, GPCR ligands, and epigenetic modulators.

Properties

IUPAC Name

N-methyl-1-(1-methylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYKASLVAVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428715
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124491-38-9
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a substituted indazole derivative of interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous therapeutic agents, making efficient access to its derivatives a critical endeavor. This document details a multi-step synthesis beginning from the commercially available 1H-indazole-3-carboxylic acid. The core of the strategy involves a highly regioselective N1-methylation, followed by a sequence of functional group interconversions—reduction, oxidation, and a final reductive amination—to yield the target compound. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and discuss alternative synthetic approaches, equipping scientists with the necessary knowledge for successful synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a prominent bicyclic heterocycle that serves as a core structural motif in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have established it as a valuable pharmacophore in modern drug discovery. The 3-substituted indazole core, in particular, is a key intermediate for accessing various kinase inhibitors and other therapeutic agents.[1]

The target molecule of this guide, this compound (CAS No. 124491-38-9), is a tertiary amine derivative built upon this important scaffold.[3][4] Its synthesis presents several common yet critical challenges in heterocyclic chemistry, most notably the control of regioselectivity during the N-alkylation of the indazole ring. This guide presents a validated, step-wise approach designed to overcome these challenges and deliver the target compound with high purity and efficiency.

Strategic Overview: A Retrosynthetic Approach

The chosen synthetic strategy is based on a logical retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. The primary disconnection occurs at the C-N bond of the tertiary amine, identifying a reductive amination reaction as the final key bond-forming step. This points to 1-methyl-1H-indazole-3-carbaldehyde as the pivotal intermediate.

G Target This compound Disconnection Reductive Amination Target->Disconnection Intermediate_Aldehyde 1-Methyl-1H-indazole-3-carbaldehyde Methylamine Methylamine Disconnection->Intermediate_Aldehyde Disconnection->Methylamine

Caption: Retrosynthetic analysis of the target compound.

The synthesis of the key aldehyde intermediate is achieved through a three-step sequence starting from methyl 1H-indazole-3-carboxylate, as detailed in the following sections.

Primary Recommended Synthetic Pathway

The most reliable and scalable route to the target compound begins with the ester of 1H-indazole-3-carboxylic acid. This pathway offers excellent control over the critical N1-methylation step and utilizes standard, well-understood transformations.

G cluster_0 Synthetic Workflow Start Methyl 1H-indazole- 3-carboxylate Step1 N1-Methylation Start->Step1 Intermediate1 Methyl 1-methyl-1H-indazole- 3-carboxylate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 (1-Methyl-1H-indazol-3-yl)methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 1-Methyl-1H-indazole- 3-carbaldehyde Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 End Target Compound Step4->End

Caption: Recommended four-step synthetic pathway.

Step 1: Regioselective N1-Methylation of Methyl 1H-indazole-3-carboxylate

Causality and Expertise: The N-alkylation of the indazole ring is a pivotal step where a lack of control can lead to a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing overall yield.[5][6] The thermodynamic stability generally favors the 1H-tautomer, but kinetic and electronic factors heavily influence the reaction's outcome.[5] Our experience, supported by extensive literature, indicates that using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) decisively favors the formation of the N1-alkylated product.[7][8][9] The sodium cation is believed to chelate with the indazole anion, sterically hindering the N2 position and directing the electrophile (methyl iodide) to the N1 position.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases (approx. 30-60 minutes).

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-indazole-3-carboxylate.

ParameterValue
Base Sodium Hydride (NaH)
Solvent DMF or THF
Electrophile Methyl Iodide (CH₃I)
Temperature 0 °C to Room Temperature
Typical Yield >90% (N1 isomer)
Step 2: Reduction of the Ester to (1-Methyl-1H-indazol-3-yl)methanol

Causality and Expertise: The conversion of the methyl ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is critical for safely quenching excess hydride and isolating the product.

Experimental Protocol:

  • Prepare a stirred solution of methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (1-methyl-1H-indazol-3-yl)methanol, which is often pure enough for the next step.

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Workup Fieser Method (H₂O, NaOH, H₂O)
Typical Yield >95%
Step 3: Oxidation to 1-Methyl-1H-indazole-3-carbaldehyde

Causality and Expertise: The oxidation of the primary alcohol to an aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. While several reagents are suitable (e.g., Swern, Dess-Martin), pyridinium chlorochromate (PCC) offers a reliable and operationally simple method. The reaction is typically performed in dichloromethane (DCM) with powdered molecular sieves to trap the water produced.

Experimental Protocol:

  • To a stirred suspension of PCC (1.5 eq.) and powdered 4Å molecular sieves in anhydrous DCM, add a solution of (1-methyl-1H-indazol-3-yl)methanol (1.0 eq.) in DCM.

  • Stir the mixture at room temperature for 2-3 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography to yield pure 1-methyl-1H-indazole-3-carbaldehyde.[10]

ParameterValue
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Purification Silica Gel Chromatography
Typical Yield 75-85%
Step 4: Reductive Amination to Yield the Target Compound

Causality and Expertise: This final step constructs the target tertiary amine via reductive amination.[11][12] The aldehyde first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this transformation. It is sufficiently mild to not reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms. This selectivity prevents side reactions and leads to a clean, high-yielding conversion.[11]

Experimental Protocol:

  • Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Add a solution of methylamine (2.0 eq., e.g., 40% in water or 2.0 M in THF).

  • Add a small amount of acetic acid (0.1 eq.) to catalyze iminium ion formation.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

ParameterValue
Amine Source Methylamine (solution)
Reducing Agent Sodium Triacetoxyborohydride
Solvent DCE or DCM
Catalyst Acetic Acid
Typical Yield 80-90%

Alternative Synthetic Strategies

While the primary pathway is recommended, alternative routes can be considered depending on the availability of starting materials and laboratory capabilities.

Route via Nitrosation of 1-Methyl-1H-indole

A viable method for creating the indazole-3-carboxaldehyde core involves the nitrosation of a corresponding indole precursor.[1][13] This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position, ring opening, and subsequent ring closure to form the indazole heterocycle.[1]

G Indole 1-Methyl-1H-indole Nitrosation NaNO₂, H⁺ Indole->Nitrosation Aldehyde 1-Methyl-1H-indazole- 3-carbaldehyde Nitrosation->Aldehyde

Caption: Synthesis of the key aldehyde via indole nitrosation.

This approach can be very efficient but may require careful optimization of reaction conditions, particularly acidity and temperature, to minimize side reactions.[1][13]

Safety and Handling

The described synthetic pathway involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and water-sensitive. Quenching must be done slowly and at low temperatures.

  • Methyl Iodide: A toxic and carcinogenic alkylating agent.

  • PCC: A toxic chromium (VI) compound.

  • Solvents: Dichloromethane, DMF, and THF have associated health risks and should be handled with care.

Conclusion

The synthesis of this compound is reliably achieved through a four-step sequence starting from methyl 1H-indazole-3-carboxylate. The cornerstone of this strategy is the highly regioselective N1-methylation, which is best accomplished using sodium hydride in a polar aprotic solvent. Subsequent standard transformations of reduction, oxidation, and reductive amination proceed in good to excellent yields. By understanding the chemical principles governing each step, particularly the control of regioselectivity, researchers can confidently and efficiently produce this valuable indazole derivative for applications in drug discovery and chemical biology.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available from: [Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. Available from: [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3. PubChem. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]

  • 1-Methyl-1H-indazol-3-amine | C8H9N3. PubChem. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. 2021. Available from: [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. 2024. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024. Available from: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. 2023. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021. Available from: [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO. PubChem. Available from: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. 2008. Available from: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. 2017. Available from: [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. 2024. Available from: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. 2022. Available from: [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. 2024. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. 2018. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. 2021. Available from: [Link]

Sources

"N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Introduction

This compound is a tertiary amine featuring a substituted indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1][2] Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] Notably, the 1H-indazole-3-amine fragment is an effective hinge-binding motif for various protein kinases, making it a cornerstone in the design of kinase inhibitors for oncology.[1][2]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, intended for researchers, chemists, and professionals in the field of drug discovery and development.

cluster_molecule This compound mol

Caption: Chemical Structure of the title compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and analytical workflows.

PropertyValueSource
IUPAC Name This compound-
CAS Number 124491-38-9[3]
Molecular Formula C₁₁H₁₅N₃Calculated
Molecular Weight 189.26 g/mol Calculated
Appearance Not specified; likely an oil or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO.Inferred
Basicity (pKb) Not experimentally determined; expected to be a weak base due to the tertiary amine.Inferred

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through the reductive amination of a key aldehyde intermediate, 1-methyl-1H-indazole-3-carbaldehyde . This approach offers high yields and operational simplicity.

Synthesis of Key Intermediate: 1-Methyl-1H-indazole-3-carbaldehyde

The precursor aldehyde can be synthesized via several routes. A common and effective method is the direct methylation of commercially available 1H-indazole-3-carbaldehyde.[4][5] The methylation selectively occurs at the N-1 position of the indazole ring. An alternative strategy involves the Vilsmeier-Haack type formylation of 1-methyl-1H-indole, which proceeds under mild conditions.[6]

Protocol: N-1 Methylation of 1H-indazole-3-carbaldehyde

  • Dissolution: Dissolve 1H-indazole-3-carbaldehyde (1.0 equiv) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydride (NaH, 1.1 equiv), to the solution and stir at room temperature for 30 minutes to form the indazolide anion. The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the aldehyde functionality.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or iodomethane (1.1 equiv), dropwise to the mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

  • Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-indazole-3-carbaldehyde, which can be purified by column chromatography.[4]

Final Synthesis via Reductive Amination

The conversion of the aldehyde to the target tertiary amine can be accomplished via a direct, one-pot reductive amination using dimethylamine.

G start 1-Methyl-1H-indazole-3-carbaldehyde product This compound start->product Reductive Amination reagents 1. Dimethylamine (Me₂NH) 2. Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) reagents->start

Caption: Synthetic workflow for the target compound.

Protocol: Direct Reductive Amination

  • Setup: To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv)[5] in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add dimethylamine (2.0 equiv, typically as a solution in THF or water).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 equiv), portion-wise to the solution. STAB is the preferred reagent for reductive aminations as it is less basic and more selective than other hydrides like sodium borohydride, minimizing side reactions.[8]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound. The following sections detail the expected spectral data based on the compound's structure and established principles of spectroscopic interpretation for amines.[9][10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The deshielding effect of the nitrogen atom and the aromatic indazole ring are key factors influencing chemical shifts.[10][13]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Indazole aromatic-H7.0 - 8.0Multiplets4H
Methylene (-CH₂-)~3.6 - 3.8Singlet2H
Indazole N-CH₃~3.9 - 4.1Singlet3H
Amine N-CH₃~2.2 - 2.4Singlet6H

Note: The N-methyl signal for a tertiary amine typically appears as a sharp singlet in the 2.2-2.6 ppm range.[10][12][13]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, carbons adjacent to nitrogen atoms are deshielded and appear further downfield.[13]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Indazole Aromatic C=C110 - 145
Methylene (-CH₂-)55 - 65
Amine N-CH₃40 - 45
Indazole N-CH₃30 - 35
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. As a tertiary amine, the most notable feature is the absence of N-H stretching bands.[10][11]

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Sharp, medium
Aliphatic C-H Stretch2850 - 3000Medium to strong
Aromatic C=C Stretch1450 - 1600Medium to weak
C-N Stretch1000 - 1250Medium
Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (three), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z). The expected exact mass is 189.1266.

  • Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage (benzylic cleavage) adjacent to the amine, which would result in the loss of a dimethylaminomethyl radical or the formation of a stable indazolyl-methyl cation.

Chemical Reactivity and Stability

  • Basicity: The lone pair of electrons on the tertiary amine nitrogen makes the molecule basic. It will readily react with acids to form ammonium salts, which can be advantageous for purification or formulation due to their typically crystalline nature and higher water solubility. In aqueous solution, the basicity of methyl-substituted amines is influenced by a combination of inductive effects, solvation, and steric hindrance.[14]

  • Nucleophilicity: The tertiary amine can act as a nucleophile, though it is sterically more hindered than a primary or secondary amine.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be susceptible to air oxidation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Conclusion

This compound is a valuable chemical entity, primarily serving as a building block in the synthesis of more complex molecules for pharmaceutical research. Its synthesis is straightforward via the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde. The well-defined spectroscopic signature allows for unambiguous characterization. Understanding its core chemical properties is fundamental for its effective use in the development of novel indazole-based therapeutics.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3 - PubChem - NIH. [Link]

  • 1-Methyl-1H-indazol-3-amine | C8H9N3 | CID 12291317 - PubChem. [Link]

  • (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - Digital CSIC. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • N-Methylaniline | C7H9N | CID 7515 - PubChem - NIH. [Link]

  • 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

  • Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives - ResearchGate. [Link]

  • N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide | C22H18N4OS | CID 3086685 - PubChem. [Link]

  • Aniline, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • N-METHYLIMIDAZOLE (NMI) - Ataman Kimya. [Link]

  • 1-Methylimidazole - Wikipedia. [Link]

  • 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem. [Link]

  • [Solved] The correct order of the basic strength of methyl substitute - Testbook. [Link]

Sources

An In-depth Technical Guide to the Characterization of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS Number: 124491-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the full characterization of the chemical entity N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, assigned CAS number 124491-38-9. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, this document outlines the requisite methodologies and strategic considerations for its synthesis, structural elucidation, and pharmacological profiling. The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2][3] Therefore, a thorough characterization of novel derivatives such as this is of significant interest. This guide will detail the logical progression from synthesis and purification to in-depth analytical characterization, followed by a suite of in vitro and in vivo assays to determine its potential as a drug candidate.

Introduction and Chemical Identity

This compound is a small molecule belonging to the indazole class of heterocyclic compounds.[4] The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[3] This scaffold is present in numerous compounds with diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.[2][5] The specific substitutions on this core—a methyl group at the 1-position of the indazole ring and an N-methylaminomethyl group at the 3-position—define its unique chemical space and potential biological targets.

Identifier Value
CAS Number 124491-38-9
Chemical Name This compound
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Synonyms N,1-dimethyl-N-(1H-indazol-3-ylmethyl)amine

Synthesis and Purification

The synthesis of 3-substituted indazoles is a well-established area of organic chemistry.[6][7][8] A plausible synthetic route to this compound would likely involve the construction of the 1-methyl-1H-indazole-3-carbaldehyde intermediate, followed by reductive amination.

Proposed Synthetic Pathway

Synthesis_Pathway A 1-Methyl-1H-indazole-3-carbaldehyde C Imine Intermediate A->C Reaction B Methylamine (CH3NH2) B->C Reaction D This compound C->D Reduction (e.g., NaBH4)

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., methanol), add an excess of methylamine. The reaction is typically stirred at room temperature for several hours.

  • Reduction: The resulting imine intermediate is then reduced in situ. A reducing agent such as sodium borohydride is added portion-wise at 0°C.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is achieved through column chromatography on silica gel.

Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules in the pharmaceutical industry.[9][10] A robust HPLC method should be developed for both purification confirmation and for use in subsequent analytical assays.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column, which is effective for a wide range of small molecules.

  • Mobile Phase Selection: A typical mobile phase consists of a mixture of water (with an acidic modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape for basic compounds) and an organic solvent such as acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the target compound from any impurities or starting materials.

  • Detection: UV detection is commonly used. The wavelength should be selected based on the UV absorbance spectrum of the compound.

Structural Elucidation and Physicochemical Characterization

Once a pure sample is obtained, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.[11][12][13][14] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.[11][13]

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns.[15][16][17][18] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: Structural Elucidation
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

  • NMR Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • MS Acquisition: Obtain a high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Spectroscopic Data (Predicted) Expected Observations
¹H NMR Signals corresponding to aromatic protons on the indazole ring, the methylene bridge protons, the N-methyl protons, and the indazole N-methyl protons.
¹³C NMR Resonances for all 11 carbon atoms, with distinct chemical shifts for the aromatic, aliphatic, and methyl carbons.
HRMS (ESI-TOF) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Physicochemical Properties

Key physicochemical properties that influence a compound's drug-like characteristics should be determined.

  • Solubility: Assessed in various aqueous buffers (pH range) and organic solvents.

  • LogP/LogD: The logarithm of the partition coefficient (octanol/water) or distribution coefficient at a specific pH, which indicates the lipophilicity of the compound.

  • pKa: The acid dissociation constant, which is important for understanding the ionization state of the molecule at physiological pH.

In Vitro Pharmacological Profiling

A comprehensive in vitro evaluation is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential biological activity and toxicity.[19][20][21][22][23]

In_Vitro_Profiling cluster_ADME ADME Assays cluster_Activity Biological Activity cluster_Toxicity Toxicity Assays A Metabolic Stability (Microsomes, Hepatocytes) B CYP450 Inhibition C Plasma Protein Binding D Permeability (e.g., Caco-2) E Target-Based Screening F Phenotypic Screening G Cytotoxicity (e.g., HepG2) H hERG Inhibition Compound This compound Compound->A Compound->B Compound->C Compound->D Compound->E Compound->F Compound->G Compound->H

Caption: Workflow for in vitro pharmacological profiling of a novel compound.

Experimental Protocols: In Vitro Assays
  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS.

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes using fluorescent or LC-MS/MS-based assays.

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

  • Permeability: Evaluate the compound's ability to cross intestinal cell monolayers (e.g., Caco-2) as a predictor of oral absorption.

  • Biological Target Screening: Given the diverse activities of indazoles, screen the compound against a panel of relevant biological targets (e.g., kinases, G-protein coupled receptors).

  • Cytotoxicity: Assess the compound's general toxicity in relevant cell lines (e.g., HepG2 for liver toxicity).

  • hERG Inhibition: Evaluate the potential for cardiac toxicity by testing for inhibition of the hERG potassium channel.

In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro profiling should be advanced to in vivo studies in animal models to assess their pharmacokinetic (PK) profile and efficacy.[24][25][26][27]

Pharmacokinetic Studies

PK studies are essential to understand how the body processes the compound.[26]

Experimental Protocol: In Vivo PK Study
  • Animal Model: Typically conducted in rodents (e.g., mice or rats).

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to determine key PK parameters.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacokinetic Parameter Description
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Efficacy Studies

If a specific biological activity is confirmed in vitro, efficacy studies in relevant animal models of disease are warranted. The design of these studies is highly dependent on the therapeutic indication.

Safety and Toxicology

A preliminary assessment of the compound's safety profile is crucial.

  • Acute Toxicity: Determine the dose at which the compound causes adverse effects in animal models.

  • Genotoxicity: Evaluate the potential for the compound to damage DNA using assays such as the Ames test.

Conclusion

The comprehensive characterization of this compound (CAS 124491-38-9) requires a systematic and multi-faceted approach. This guide has outlined the essential steps, from synthesis and structural confirmation to a thorough evaluation of its drug-like properties through in vitro and in vivo studies. While specific data on this compound is limited, the methodologies described herein represent the industry standard for advancing a novel chemical entity through the early stages of drug discovery. The rich pharmacological history of the indazole scaffold suggests that a rigorous investigation of this compound is a worthwhile endeavor.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. PubMed. Available at: [Link]

  • Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. Available at: [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available at: [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. Available at: [Link]

  • In Vitro ADME Studies. PharmaLegacy. Available at: [Link]

  • In Vitro ADME Assays. Concept Life Sciences. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • Computer-Assisted Method Development for Small and Large Molecules. LCGC International. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • A review on method development by hplc. SciSpace. Available at: [Link]

  • Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Ministry of Health. Available at: [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available at: [Link]

  • In vivo PK / Pharmacokinetic studies. Sygnature Discovery. Available at: [Link]

  • Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. EMA. Available at: [Link]

  • OSHA Method 40: Methylamine. US EPA. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

Sources

"mechanism of action of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals a significant lack of specific information regarding the mechanism of action for the compound N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine . While this compound is available from several chemical suppliers, there are no published studies detailing its biological targets, signaling pathways, or overall pharmacological profile.

This guide will, therefore, address the existing knowledge gap and provide a broader context by examining the well-documented activities of the indazole scaffold, which forms the core of the topic compound. This approach allows for an evidence-based discussion of potential, yet unconfirmed, mechanisms, grounded in the established pharmacology of structurally related molecules.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus is a bicyclic heteroaromatic system that is a prominent feature in numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. Various substituted indazole derivatives have been recognized for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects.[1]

Structural Comparison to Known Bioactive Molecules

Initial investigation explored the possibility that this compound might be a key intermediate or substructure of a well-characterized drug. A primary candidate for comparison was Pazopanib, a potent multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3][4]

However, a detailed structural analysis reveals that while both compounds share an indazole core, they possess distinct substitution patterns:

  • Pazopanib: Contains a 2,3-dimethyl-2H-indazol-6-yl moiety. The linkage to the rest of the molecule is at the 6-position of the indazole ring.[2][4][5]

  • Topic Compound: Features a 1-methyl-1H-indazol-3-yl moiety, with the point of attachment at the 3-position.

This seemingly minor difference in the placement of the methyl group on the indazole nitrogen (N1 vs. N2) and the position of the side chain (C3 vs. C6) results in two structurally distinct molecules. Consequently, the mechanism of action of Pazopanib cannot be directly attributed to this compound.

Potential Mechanisms of Action Based on the Indazole Pharmacophore

While specific data is absent for the topic compound, the broader class of indazole derivatives offers insights into plausible biological activities. The primary therapeutic area where indazoles have made a significant impact is oncology.

Protein Kinase Inhibition

The most prominent role of indazole-containing compounds is the inhibition of protein kinases. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pazopanib, for instance, exerts its antiangiogenic and antitumor effects by inhibiting multiple tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)[2]

  • Platelet-Derived Growth Factor Receptor (PDGF-R)[2]

  • c-Kit[2]

The general mechanism for such inhibitors involves binding to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote tumor growth and angiogenesis.[6]

Hypothetical Kinase Inhibition Workflow

The following diagram illustrates a generalized workflow for identifying and characterizing a novel indazole derivative as a potential kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis (this compound) B Kinase Panel Screening (Broad panel of >300 kinases) A->B Primary Screen C IC50 Determination (Dose-response for hit kinases) B->C Hit Identification D Cellular Phosphorylation Assay (e.g., Western Blot for p-VEGFR) C->D Mechanism Validation E Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Angiogenesis Assay (e.g., Tube Formation Assay) E->F G Pharmacokinetic (PK) Studies (Animal models) F->G Preclinical Development H Xenograft Tumor Model (Efficacy studies) G->H

Caption: Generalized workflow for kinase inhibitor drug discovery.

Other Potential Anticancer Mechanisms

Research into other indazole derivatives has suggested alternative or complementary mechanisms of antitumor activity. For example, certain series of 1H-indazole-3-amine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The proposed mechanisms in these cases involved the inhibition of anti-apoptotic Bcl2 family proteins and modulation of the p53/MDM2 pathway.

Experimental Protocols for Elucidating the Mechanism of Action

Should this compound become a subject of biological investigation, a structured series of experiments would be necessary to determine its mechanism of action.

Protocol 1: Initial Target Class Identification via Phenotypic Screening
  • Objective: To determine the general biological effect of the compound on cancer cells.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 lung, K562 leukemia, PC-3 prostate).

  • Methodology:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a Methyl Thiazolyl Tetrazolium (MTT) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) value for each cell line.

  • Interpretation: Potent IC50 values (low micromolar or nanomolar range) would suggest significant biological activity and warrant further investigation.

Protocol 2: Target Identification via Kinase Panel Screening
  • Objective: To identify specific protein kinase targets if the compound shows an anticancer phenotype.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • Perform an initial screen at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.

    • Measure the percent inhibition of kinase activity for each enzyme.

    • Select "hits" (e.g., >50% inhibition).

    • For the identified hits, perform dose-response assays to determine the IC50 values, which quantify the compound's potency against each specific kinase.

  • Interpretation: High potency (low IC50) against specific kinases (e.g., VEGFR, PDGFR) would strongly suggest a mechanism involving kinase inhibition.

Conclusion

Currently, there is no direct scientific evidence to define the mechanism of action for this compound. While it is structurally distinct from the known drug Pazopanib, its indazole core suggests that it could potentially function as a modulator of protein kinases or other biological targets implicated in cell growth and proliferation. Elucidating its true mechanism would require rigorous experimental evaluation, starting with broad phenotypic screening followed by specific target identification and validation assays. Until such data becomes publicly available, any discussion of its specific mechanism remains speculative.

References

  • Harris, P. A., et al. (2008). The Discovery of Pazopanib (GW786034), a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor. Journal of Medicinal Chemistry, 51(15), 4632–4640.
  • Benchchem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • Chand, O., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
  • Nguyen, H. D., et al. (2024). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • Le, T. V. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2024(2), M1875.
  • World Scientific Publishing. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase.
  • National Cancer Institute. Definition of pazopanib hydrochloride - NCI Drug Dictionary.
  • PubChem. Pazopanib. CID 10113978.
  • MedKoo Biosciences. Pazopanib | GW786034 | CAS# 444731-52-6 (free base).

Sources

An In-Depth Technical Guide to the Biological Activity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Indazole Scaffold and a Compound of Interest

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic structure have demonstrated a vast therapeutic potential, with applications ranging from oncology and anti-inflammatory treatments to antimicrobial and anti-HIV agents.[1][2][3] Notably, certain indazole-based molecules have shown promise in treating complex neurological and psychiatric conditions, including depression and neurodegenerative diseases.[2][3][4][5]

This guide focuses on a specific, yet under-characterized, derivative: N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine . Given the established neuropharmacological activities of the broader indazole family, a logical and scientifically-grounded hypothesis can be formulated regarding its potential mechanism of action. The structural features of this compound—specifically the N-methyl-aminomethyl side chain attached to the indazole core—bear a resemblance to endogenous monoamine neurotransmitters. This observation forms the basis of our investigation.

This document serves as a technical framework for elucidating the biological activity of this compound. We will proceed from a hypothesis-driven perspective, focusing on its potential role as an inhibitor of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. We will detail the causal reasoning behind experimental choices and provide robust, self-validating protocols for its characterization, from initial in vitro screening to in vivo validation.

The Pharmacological Landscape of Indazole Derivatives

The therapeutic versatility of the indazole scaffold is well-documented.[3][4][5] Research has consistently shown that modifications to the indazole core can yield compounds with high affinity for various biological targets. A brief summary of these activities provides the necessary context for our focused investigation:

  • Anticancer Activity: Numerous indazole derivatives have been developed as potent anti-tumor agents, targeting various pathways involved in cell proliferation and survival.[1][6]

  • Anti-inflammatory Properties: The scaffold is a key component in molecules designed to modulate inflammatory pathways.[3]

  • Antimicrobial and Antiviral Effects: Indazoles have been successfully derivatized to create agents effective against bacteria, fungi, and viruses, including HIV.[1][3]

  • Central Nervous System (CNS) Activity: Of particular relevance is the documented antidepressant and neuroprotective potential of this chemical class.[3] Some derivatives interact with serotonin receptors, while others have been investigated for the treatment of neurodegenerative disorders.[2][3] This established CNS activity strongly supports the rationale for investigating novel indazole amines for neuropharmacological effects.

Hypothesized Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The regulation of monoamine neurotransmitters—such as serotonin, dopamine, and norepinephrine—is a critical strategy in the treatment of mood disorders and neurodegenerative diseases. Monoamine oxidases (MAO) are the primary enzymes responsible for the degradation of these neurotransmitters in the presynaptic neuron and surrounding glial cells.[7][8][9]

There are two primary isoforms of this enzyme:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating major depressive disorder and anxiety.[7][9][10]

  • MAO-B: Primarily metabolizes dopamine. Selective inhibition of MAO-B is used to treat the symptoms of Parkinson's disease by preserving dopamine levels in the brain.[7][9][10]

Causality for the Hypothesis: The chemical structure of this compound suggests a potential interaction with the MAO enzyme active site. Its amine group could be a target for the oxidative deamination catalyzed by MAO. Therefore, we hypothesize that this compound may act as a competitive or non-competitive inhibitor of MAO-A, MAO-B, or both. Testing this hypothesis is the essential first step in characterizing its biological activity.

MAO_Pathway cluster_presynaptic Presynaptic Neuron MA Monoamine (Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation Pathway Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitter Availability) Vesicle->Synaptic_Cleft Metabolites Inactive Metabolites MAO->Metabolites Test_Compound This compound Test_Compound->MAO Inhibition

Caption: Hypothesized MAO inhibition pathway.

Experimental Protocols for Pharmacological Characterization

To rigorously test our hypothesis, a tiered approach is necessary, moving from specific enzymatic assays to more complex behavioral models. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Characterization: MAO-A and MAO-B Inhibition Assay

Rationale: The first and most critical experiment is to determine if the compound directly inhibits MAO-A and/or MAO-B enzymatic activity and to quantify its potency (IC50). A fluorometric assay is a sensitive and high-throughput method for this purpose.[8] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[8]

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Enzyme with Compound or Control Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant hMAO-A & hMAO-B Enzyme_Prep->Incubation Control_Prep Prepare Controls: - Clorgyline (MAO-A) - Selegiline (MAO-B) Control_Prep->Incubation Reaction_Start Add Substrate (e.g., Tyramine) Incubation->Reaction_Start Detection Add Detection Reagent (e.g., OxiRed™ Probe) Reaction_Start->Detection Measure_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Detection->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes (commercially available) in Assay Buffer to the manufacturer's recommended concentration.

    • Positive Controls: Prepare stock solutions of Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) in DMSO.

    • Substrate: Prepare a 100 mM stock of Tyramine in water.

    • Detection Reagent: Prepare the detection mix containing a horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red, OxiRed™) in Assay Buffer as per the kit manufacturer's instructions (e.g., Abcam ab241031).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 20 µL of the appropriate test compound dilution or control (Clorgyline for MAO-A plates, Selegiline for MAO-B plates). For total activity wells, add 20 µL of Assay Buffer. For blank wells, add buffer.

    • Add 10 µL of the corresponding enzyme solution (MAO-A or MAO-B) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate (Tyramine) to all wells.

    • Immediately add 10 µL of the Detection Reagent to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity on a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (total activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Hypothetical Data
This compound5025000.02
Clorgyline (Positive Control)510,0000.0005
Selegiline (Positive Control)8,00010800
In Vivo Validation: Forced Swim Test (FST)

Rationale: If the compound demonstrates potent MAO-A inhibition in vitro, the next logical step is to assess its potential antidepressant-like activity in a validated animal model. The Forced Swim Test (FST) is a widely used behavioral despair model for screening potential antidepressant drugs.[11][12] The principle is that an animal will cease attempts to escape a stressful, inescapable situation (immobility), and effective antidepressants reduce this immobility time.[12]

in_vivo_workflow cluster_setup Experimental Setup cluster_dosing Dosing & Pre-Test cluster_test Test Day cluster_analysis Analysis Animal_Acclimation Acclimate Mice/Rats (7 days) Group_Assignment Randomly Assign to Groups: 1. Vehicle Control 2. Positive Control (Imipramine) 3. Test Compound (Dose 1) 4. Test Compound (Dose 2) Animal_Acclimation->Group_Assignment Dosing Administer Compound/Control (e.g., i.p.) 60 min pre-test Group_Assignment->Dosing Test_Swim Day 2: Test Session (6 min) Dosing->Test_Swim Pre_Swim Day 1: Pre-Swim Session (15 min) Record_Behavior Video Record Session Test_Swim->Record_Behavior Score_Immobility Score Immobility Time (last 4 min of test) Record_Behavior->Score_Immobility Stats Statistical Analysis (e.g., ANOVA) Score_Immobility->Stats

Caption: Workflow for the in vivo Forced Swim Test (FST).

Detailed Protocol:

  • Animals and Housing:

    • Use male C57BL/6 mice (or Sprague-Dawley rats), weighing 20-25g.

    • House animals in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow a 1-week acclimatization period before starting the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Apparatus:

    • A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Experimental Procedure:

    • Pre-test Session (Day 1): Place each animal individually into the cylinder for a 15-minute swim session. This is for adaptation. Afterwards, remove the animal, dry it thoroughly with a towel, and return it to its home cage.

    • Dosing (Day 2): 24 hours after the pre-test, administer the test compound, vehicle (e.g., saline with 5% Tween 80), or a positive control (e.g., Imipramine, 20 mg/kg) via intraperitoneal (i.p.) injection. A typical test compound dose range might be 1, 5, and 20 mg/kg.

    • Test Session (Day 2): 60 minutes after injection, place the animals back into the swim cylinder for a 6-minute session. The entire session should be video recorded for later analysis.

    • After the test, remove, dry, and return the animals to their home cages.

  • Behavioral Scoring and Analysis:

    • A trained observer, blind to the experimental conditions, should score the behavior.

    • Score the total duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

    • Compare the immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group indicates potential antidepressant-like activity.

Data Presentation:

Treatment Group (n=10/group)Dose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM
Hypothetical Data
Vehicle Control-150 ± 10
Imipramine (Positive Control)2075 ± 8
Test Compound5120 ± 9*
Test Compound2085 ± 7
*p < 0.05, **p < 0.01 vs. Vehicle Control

Summary and Future Directions

This guide outlines a clear, hypothesis-driven path for investigating the biological activity of This compound . By postulating that its structure is amenable to the inhibition of monoamine oxidase, we have established a robust framework for its initial characterization.

The proposed experimental cascade is logical and efficient:

  • Confirm the Target: Utilize in vitro enzymatic assays to confirm or refute direct MAO-A and/or MAO-B inhibition and determine potency and selectivity.

  • Validate the Effect: If in vitro activity is confirmed (particularly for MAO-A), proceed to an in vivo behavioral model like the Forced Swim Test to assess potential for antidepressant-like efficacy.

Should these initial studies yield positive results, several future directions are warranted:

  • Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible and competitive or non-competitive.

  • Broader Selectivity Profiling: Screen the compound against a panel of other CNS receptors and enzymes to identify any off-target effects.

  • Pharmacokinetic (ADME) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion properties, including its ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.

By following this structured and scientifically rigorous approach, researchers can effectively unlock the therapeutic potential of this novel indazole derivative.

References

  • T. L. S. T. M. Cerecetto H, Gerpe A. Pharmacological properties of indazole derivatives: recent developments. Mini Rev Med Chem. 2005;5(10):869-878. Available at: [Link]

  • Request PDF. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]

  • Cerecetto H, Gerpe A, González M, et al. Pharmacological properties of indazole derivatives: recent developments. Curr Med Chem. 2005. Available at: [Link]

  • Borsini F, Podhorna J, Cesana R. Animal models for the study of antidepressant activity. Pharmacol Res. 2002;46(2):111-116. Available at: [Link]

  • Cerecetto H, Gerpe A, González M, et al. Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. 2005;5(10):869-878. Available at: [Link]

  • Wang X, Zhang J, Li Y, et al. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Curr Med Chem. 2021;28(2):293-313. Available at: [Link]

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. Available at: [Link]

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. 2024;13(4):523-536. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Mathew B, Suresh J, Mathew GE, et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2024;2793:363-372. Available at: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Available at: [Link]

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. 2024. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. Available at: [Link]

  • A Perspective Study: Preclinical Screening of Anti-Depressant Activity. International Journal of Pharmaceutical Research and Applications. 2022. Available at: [Link]

  • Li G-L, Liu G-S, Shi J-Z. 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 12):o2387. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? 2024. Available at: [Link]

  • Chandrasekhar T, Kumar LV, Reddy AB, Naik PJ, Swamy GN. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(5):2795-2802. Available at: [Link]

  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available at: [Link]

  • Wang D, Li C, Zhang Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4079. Available at: [Link]

Sources

An In-depth Technical Guide to N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine derivatives, a class of compounds with significant potential in drug discovery. We will delve into the synthetic pathways, explore the diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1] The stability of the 1H-indazole tautomer over the 2H-indazole form is a key feature influencing its interactions.[1] The this compound core represents a specific substitution pattern that has garnered interest for its potential to modulate various physiological processes. The strategic placement of methyl groups on the indazole nitrogen and the exocyclic amine can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically commences with the construction of the core (1-methyl-1H-indazol-3-yl)methanamine scaffold, followed by N-alkylation or other modifications of the primary amine.

Synthesis of the Core Intermediate: (1-methyl-1H-indazol-3-yl)methanamine

A common route to this key intermediate is outlined below. The rationale behind this pathway lies in the stepwise functionalization of a readily available starting material to build the desired indazole-methanamine core.

G A 1H-Indazole-3-carboxylic acid B Methyl 1H-indazole-3-carboxylate A->B Esterification (MeOH, H+) C Methyl 1-methyl-1H-indazole-3-carboxylate B->C N-Methylation (MeI, K2CO3) D (1-Methyl-1H-indazol-3-yl)methanol C->D Reduction (LiAlH4) E 3-(Chloromethyl)-1-methyl-1H-indazole D->E Chlorination (SOCl2) F (1-Methyl-1H-indazol-3-yl)methanamine E->F Amination (NH3)

Caption: General synthetic scheme for (1-methyl-1H-indazol-3-yl)methanamine.

Step-by-Step Protocol:

  • Esterification of 1H-Indazole-3-carboxylic acid: The commercially available 1H-indazole-3-carboxylic acid is esterified, typically using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield methyl 1H-indazole-3-carboxylate. This step protects the carboxylic acid and activates it for subsequent reduction.

  • N-Methylation: The indazole nitrogen is methylated using an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction selectively adds a methyl group to the N1 position of the indazole ring.

  • Reduction of the Ester: The methyl ester is then reduced to the corresponding primary alcohol, (1-methyl-1H-indazol-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Chlorination of the Alcohol: The primary alcohol is converted to a more reactive leaving group, typically a chloride, by treatment with thionyl chloride (SOCl2) or a similar chlorinating agent. This yields 3-(chloromethyl)-1-methyl-1H-indazole.

  • Amination: The final step involves the displacement of the chloride with an amine source. For the synthesis of the primary amine, this can be achieved using ammonia.

Derivatization of the Primary Amine

With the core intermediate in hand, the synthesis of this compound and its derivatives can be achieved through standard organic transformations.

G A (1-Methyl-1H-indazol-3-yl)methanamine B This compound A->B Reductive Amination (Formaldehyde, NaBH(OAc)3) C N-Alkyl/Aryl derivatives A->C N-Alkylation/Arylation (R-X, Base) D Amide derivatives A->D Acylation (R-COCl, Base)

Caption: Derivatization of the (1-methyl-1H-indazol-3-yl)methanamine core.

Exemplary Protocols:

  • Reductive Amination for N-Methylation: A highly efficient and common method for introducing a methyl group onto a primary amine is reductive amination. The primary amine is treated with formaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure directly yields the desired N-methylated product.

  • N-Alkylation/Arylation: Further diversification can be achieved by reacting the primary or secondary amine with various alkyl or aryl halides in the presence of a suitable base to prevent quaternization of the amine.

  • Amide Formation: Acylation of the primary amine with acid chlorides or anhydrides in the presence of a non-nucleophilic base affords a diverse range of amide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. The indazole nucleus is a known bioisostere of the indole ring, a core component of the neurotransmitter serotonin. This structural mimicry suggests a high potential for interaction with serotonergic systems.

Modulation of Serotonin Receptors

The structural similarity of the indazole core to indole, the central motif in serotonin, makes serotonin (5-HT) receptors a primary target for these derivatives.

  • 5-HT3 Receptor Antagonism: Certain indazole derivatives have been identified as potent 5-HT3 receptor antagonists.[2] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used to manage chemotherapy-induced nausea and vomiting.[2] The antagonistic activity of indazole derivatives at this receptor highlights their potential in this therapeutic area.

Other Potential Therapeutic Applications

The versatility of the indazole scaffold has led to the exploration of its derivatives in a multitude of other therapeutic contexts.

  • Anticancer Activity: A number of indazole-containing compounds have demonstrated significant antitumor properties.[1][3] For instance, Pazopanib, an anticancer drug, features an N,2,3-trimethyl-2H-indazol-6-amine core.[4] The ability of indazole derivatives to inhibit various kinases involved in cancer progression is a key area of investigation.

  • Enzyme Inhibition: Indazole derivatives have been shown to inhibit a range of enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[1]

  • Modulation of Metabotropic Glutamate Receptors: N-(1,3-dialkyl-1H-indazol-6-yl) derivatives have been characterized as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which is a target for the treatment of Parkinson's disease.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, general principles can be inferred from related indazole derivatives.

Position of SubstitutionFunctional Group VariationImpact on Biological Activity
Indazole N1-position Small alkyl groups (e.g., methyl)Often crucial for maintaining or enhancing potency.
Exocyclic Amine Methyl, ethyl, larger alkyl groupsModulates potency and selectivity for different receptors.
Indazole Ring (C4-C7) Halogens, small alkyl groupsCan influence binding affinity and pharmacokinetic properties.

Key Observations from Related Scaffolds:

  • The nature of the substituent on the exocyclic amine is critical for determining the specific biological activity. For instance, in the context of 5-HT3 receptor antagonism, the basicity and steric bulk of this group can significantly impact receptor binding.

  • Substitution on the benzene portion of the indazole ring can be used to fine-tune the electronic properties and lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of novel this compound derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Radioligand Binding Assays for Serotonin Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific 5-HT receptor.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT3).

  • Radioligand specific for the receptor (e.g., [3H]GR65630 for 5-HT3).

  • Test compound and a known reference compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the reference compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays for 5-HT3 Receptor Antagonism

This protocol describes a method to assess the functional antagonism of a test compound at the 5-HT3 receptor.

Objective: To determine the potency of a test compound in inhibiting 5-HT3 receptor-mediated cellular responses.

Methodology: This can be achieved using a variety of cellular assays, such as measuring changes in intracellular calcium levels upon receptor activation.

Example using a Calcium Flux Assay:

  • Culture cells stably expressing the human 5-HT3 receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound at various concentrations and incubate.

  • Stimulate the cells with a known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG).

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • The inhibitory effect of the test compound is determined by the reduction in the agonist-induced calcium signal.

  • Calculate the IC50 value for the antagonist activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these derivatives, coupled with the proven track record of the indazole nucleus in medicinal chemistry, makes this an attractive area for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds to fully elucidate their therapeutic potential, particularly in the context of central nervous system disorders and oncology. A thorough understanding of their structure-activity relationships will be paramount in designing next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

[4] An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). ResearchGate. [Link]

[5] Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). PubMed. [Link]

[6] Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Google Patents.

[7] Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). ResearchGate. [Link]

[3] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

[8] (1-methyl-1h-indazol-3-yl)methanamine. PubChem. [Link]

[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]

[9] An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). ResearchGate. [Link]

[10] 1H-indazol-3-amine. PubChem. [Link]

[11] Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. Asian Journal of Chemistry. [Link]

[12] N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Digital CSIC. [Link]

[2] 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. (1990). PubMed. [Link]

Sources

"in vitro screening of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Executive Summary

This compound represents a novel chemical entity (NCE) with a chemical structure suggestive of potential bioactivity. The indazole core is a privileged scaffold found in numerous compounds with therapeutic relevance, including kinase inhibitors. This guide provides a comprehensive framework for the systematic in vitro screening of this compound, designed for researchers and drug development professionals. Our approach begins with the fundamental characterization of the compound and proceeds through a logical cascade of hypothesis-generating and hypothesis-driven assays. The objective is to identify its biological target(s), elucidate its mechanism of action (MoA), and establish a preliminary safety profile, thereby building a robust data package to inform go/no-go decisions for further preclinical development.

Part 1: Foundational Steps: Compound Qualification and Preparation

Before commencing any biological screening, the integrity of the test compound must be rigorously established. This non-negotiable first step ensures the reliability and reproducibility of all subsequent data.

1.1. Identity and Purity Verification The precise chemical identity and purity of the this compound sample must be confirmed. Impurities can lead to misleading results, either by exerting their own biological effects or by inhibiting the activity of the primary compound.

  • Methodologies :

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm the molecular weight (Expected: C11H15N3 ≈ 189.26 g/mol ) and assess purity. The industry-standard acceptance criterion for a screening compound is >95% purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR should be used to confirm the chemical structure is consistent with the expected this compound structure.

1.2. Solubility Assessment A compound's solubility is critical for preventing aggregation and ensuring accurate concentration in assays. The assessment should be conducted in the primary buffer system to be used for screening, typically Dimethyl Sulfoxide (DMSO).

  • Protocol: Kinetic Solubility Assessment using Nephelometry

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute this stock into the primary aqueous assay buffer (e.g., PBS, pH 7.4).

    • Incubate the dilutions at room temperature for 1-2 hours.

    • Measure the turbidity of each sample using a nephelometer.

    • The solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

1.3. Stock Solution Preparation and Management Proper handling of the compound stock is crucial for maintaining its stability.

  • Preparation : Prepare a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO.

  • Storage : Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Quality Control : Periodically re-assess the purity of the stock solution via LC-MS, especially for long-term studies.

Part 2: Target Identification via Hypothesis-Generating Screening

Given the absence of a known biological target for this compound, the initial screening strategy is designed to be broad, aiming to uncover potential areas of biological activity.

digraph "Screening_Cascade" {
  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Part 1: Compound Qualification"; bgcolor="#F1F3F4"; QC [label="Compound QC\n(Purity, Identity, Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_1" { label = "Part 2: Target Identification"; bgcolor="#F1F3F4"; Phenotypic [label="Phenotypic Screening\n(e.g., High-Content Imaging)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BroadPanel [label="Broad Target Panel\n(e.g., KINOMEscan®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Part 3: Hit Confirmation & Validation"; bgcolor="#F1F3F4"; HitConfirm [label="Hit Confirmation\n(Single-point re-test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response (IC50/EC50)\n(Potency Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthogonal [label="Orthogonal Assay\n(e.g., Cell-based functional assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label = "Part 4: Selectivity & Safety Profiling"; bgcolor="#F1F3F4"; Selectivity [label="Selectivity Profiling\n(e.g., Against related kinases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="In Vitro Safety\n(e.g., hERG, Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_4" { label = "Part 5: Decision Point"; bgcolor="#F1F3F4"; GoNoGo [label="Go/No-Go Decision\n(Advance to In Vivo?)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,bold", color="#EA4335"]; }

QC -> Phenotypic [label="Hypothesis-Free"]; QC -> BroadPanel [label="Hypothesis-Driven"];

Phenotypic -> HitConfirm; BroadPanel -> HitConfirm;

HitConfirm -> DoseResponse; DoseResponse -> Orthogonal; Orthogonal -> Selectivity; Selectivity -> Safety; Safety -> GoNoGo; }

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Part 4: Selectivity and Preliminary Safety Profiling

Once a potent, on-target activity is confirmed, the next critical steps are to assess the compound's selectivity and screen for common safety liabilities.

4.1. Kinase Selectivity Profiling A drug candidate that inhibits multiple kinases can have unintended off-target effects. Therefore, assessing selectivity against a panel of related kinases is crucial.

  • Methodology : For a confirmed kinase hit, the compound should be screened in dose-response mode (to determine IC50) against a panel of closely related kinases (e.g., other members of the same kinase family). This provides a quantitative measure of selectivity.

4.2. In Vitro Safety Screening Early assessment of potential safety issues can prevent costly failures in later stages of development. A standard panel of in vitro safety assays should be run.

  • hERG Channel Inhibition : Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[1][2]

    • Assay : Automated patch clamp electrophysiology on HEK-293 cells stably expressing the hERG channel is the gold standard.[1][2] This assay directly measures compound-induced changes in the ion channel current. A screening concentration of 10 µM is standard.

  • Cytotoxicity : General cytotoxicity should be assessed to ensure the observed activity is not simply due to cell death.

    • Assay : A cell viability assay (e.g., CellTiter-Glo®) should be run on one or two common cell lines (e.g., HepG2, HEK293). This assay measures cellular ATP levels as an indicator of viability.

Table 1: Summary of Proposed In Vitro Assays and Endpoints
Phase Assay Purpose Primary Endpoint
Target IDPhenotypic ScreenIdentify cellular activityPhenotypic profile changes
Target IDKINOMEscan®Identify biochemical targetsPercent Inhibition
Hit ValidationDose-Response (Primary Assay)Determine potencyIC50 / EC50
Hit ValidationADP-Glo™ Kinase AssayOrthogonal confirmationIC50
ProfilingKinase Selectivity PanelAssess off-target kinase activityIC50 values vs. related kinases
ProfilinghERG Patch ClampAssess cardiotoxicity riskIC50 / % Inhibition @ 10 µM
ProfilingCytotoxicity AssayAssess general cell health impactCC50

Part 5: Data Synthesis and Go/No-Go Decision

The screening cascade generates a comprehensive dataset that builds a profile of the NCE. The final step is to integrate all the data to make an informed decision on whether to advance the compound.

A successful candidate profile would look something like this:

  • Potency : Potent on-target activity (e.g., IC50 < 100 nM) confirmed in an orthogonal assay.

  • Selectivity : At least 100-fold selectivity against other closely related kinases and no significant activity against major safety-relevant targets.

  • Safety Window : A clean profile in the in vitro safety panel, with a hERG IC50 and cytotoxicity CC50 both >10 µM (providing at least a 100-fold window over the on-target potency).

If the data meet these criteria, a "Go" decision can be made to progress the compound into more complex cellular models and, eventually, in vivo pharmacokinetic and efficacy studies.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • ADP Glo Protocol. Provided by Google Cloud. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Phenotypic Screening Services. Oncodesign Services. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. DiscoverX. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software. [Link]

  • DiscoveRx acquires the KINOMEscan kinase screening services division from Ambit Biosciences. European Pharmaceutical Review. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Phenotype-Based Drug Screening. Creative Bioarray. [Link]

  • Phenotypic screening. Wikipedia. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies. National Center for Biotechnology Information. [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Fierce Biotech. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • A screening cascade designed to make maximum use of in vitro systems. ResearchGate. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3. PubChem. [Link]

  • 1-Methyl-1H-indazol-3-amine | C8H9N3. PubChem. [Link]

  • Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. PubMed. [Link]

  • Screening Cascade Development Services. Concept Life Sciences. [Link]

Sources

A Technical Guide to the Molecular Target Deconvolution of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a representative of this class, possesses significant therapeutic potential, yet its precise molecular mechanism of action remains to be elucidated. The identification of its direct protein targets is a critical step in advancing this compound from a bioactive hit to a validated lead. This guide provides a comprehensive, in-depth framework for the target identification and validation of this compound. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational, affinity-based, and label-free proteomics approaches. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure methodological rigor and reproducibility.

The Strategic Imperative: Why Target Identification Matters

Phenotypic screening, which identifies compounds that produce a desired effect in a cell or organism, is a powerful engine for drug discovery. However, a hit from such a screen, like this compound, is essentially a "black box." To optimize its efficacy, predict potential side effects, and develop a compelling therapeutic hypothesis, we must identify the specific molecular targets with which it interacts.[3][4] Target deconvolution enables us to understand the compound's mechanism of action, paving the way for rational drug design and biomarker development.[5]

The overall strategy is a multi-pronged approach designed to generate and then rigorously test hypotheses, moving from broad, computational predictions to specific, experimentally verified interactions.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Discovery & Identification cluster_2 Phase 3: Confirmation & Validation in_silico In Silico Prediction affinity Affinity-Based Methods (e.g., Affinity Chromatography) in_silico->affinity Guides Probe Design label_free Label-Free Methods (e.g., DARTS, CETSA) in_silico->label_free Prioritizes Experiments validation Target Validation (Biophysical & Cellular Assays) affinity->validation Candidate Proteins label_free->validation Candidate Proteins

Figure 1: A high-level overview of the integrated target identification workflow.

Phase 1: In Silico Target Prediction — Generating the Initial Hypotheses

Before initiating wet-lab experiments, computational methods provide a cost-effective and rapid means of generating a preliminary list of potential targets.[6][7] These approaches leverage vast databases of known ligand-target interactions to predict novel ones.[8]

Conceptual Basis
  • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often bind to similar targets. The structure of this compound is compared against databases of compounds with known biological targets to identify potential matches.[8]

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed.[9] This technique computationally "docks" our compound into the binding sites of numerous proteins from a structural database, and a scoring function ranks the most favorable interactions.[8][9]

Practical Workflow
  • Compound Preparation: Generate a high-quality 3D conformation of this compound.

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and the Protein Data Bank (PDB).

  • Execution: Employ web servers or local software (e.g., SPiDER, PharmMapper, SwissTargetPrediction) for analysis.

  • Analysis: Scrutinize the resulting list of potential targets. Prioritize targets that are functionally related or belong to a common pathway, as this may suggest a plausible mechanism of action.

The output of this phase is not a definitive answer but a set of educated hypotheses that will guide the subsequent, more resource-intensive experimental phases.

Phase 2 (Option A): Affinity-Based Approaches

Affinity-based methods are classic, powerful techniques that use a modified version of the small molecule to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[3][10][11]

Conceptual Basis: Affinity Chromatography

The core principle involves immobilizing the small molecule (the "bait") on a solid support (e.g., agarose beads) to create an affinity matrix.[12][13] When a cell lysate is passed over this matrix, proteins that bind to the bait are captured while non-binding proteins are washed away.[11][13] The captured proteins are then eluted and identified, typically by mass spectrometry.[3][14]

G compound This compound probe Synthesize Affinity Probe (Attach Linker + Biotin Tag) compound->probe immobilize Immobilize Probe on Streptavidin Beads probe->immobilize lysate Incubate with Cell Lysate immobilize->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms

Figure 2: Workflow for affinity chromatography-based target identification.

Causality in Experimental Design: Probe Synthesis

The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on the this compound molecule that is not essential for its biological activity. Structure-activity relationship (SAR) data is invaluable here; if none exists, medicinal chemistry intuition must be used to select a site (e.g., a position on the indazole ring distant from key functional groups) that is least likely to disrupt target binding. The linker must also be long enough to overcome steric hindrance from the solid support.

Detailed Protocol: Biotin-Streptavidin Pulldown
  • Probe Synthesis: Synthesize a derivative of this compound featuring a linker (e.g., polyethylene glycol) terminating in a biotin tag. A "no-linker" or inactive analogue control should also be synthesized.

  • Cell Culture and Lysis: Culture relevant cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and determine the protein concentration of the supernatant (e.g., via BCA assay).

  • Incubation: Incubate the cell lysate (~1-5 mg total protein) with streptavidin-coated agarose beads that have been pre-loaded with the biotinylated compound. A parallel incubation with beads loaded with a control compound (or just biotin) is critical.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads. This can be done competitively (using an excess of the free, unmodified compound) or non-competitively (using a denaturing solution like SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize bands with a sensitive stain (e.g., SYPRO Ruby or silver stain). Excise bands that are unique to the active compound lane, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

StrengthsLimitations
Directly identifies binding partners.[11]Requires chemical modification of the compound, which may alter its binding properties.[10]
Well-established and widely used method.[10][11]Can be difficult to distinguish true targets from non-specific binders.
Can capture both strong and weak interactors, especially with photo-affinity probes.[15]Immobilization can cause steric hindrance.

Phase 2 (Option B): Label-Free Approaches

Label-free methods represent a significant advancement as they use the small molecule in its native, unmodified state.[3][16] This circumvents the primary drawback of affinity-based techniques. These methods rely on the biophysical principle that ligand binding alters the structural stability of the target protein.[17][18]

Conceptual Basis: DARTS and CETSA
  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to its target protein, it often induces a more compact conformation that is resistant to proteolysis.[17][19] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by digestion with a protease. Target proteins will be protected from digestion in the compound-treated sample, appearing as more abundant bands on a gel or in mass spectrometry analysis.[16][18]

  • Cellular Thermal Shift Assay (CETSA): This method leverages the phenomenon of ligand-induced thermal stabilization.[20][21] Proteins denature and aggregate when heated. The binding of a ligand typically stabilizes its target protein, increasing the temperature required to denature it (its melting temperature, or Tm).[20][22] By heating cells or lysates treated with the compound across a temperature gradient, stabilized target proteins will remain soluble at higher temperatures compared to the untreated control.[22][23]

G cluster_darts DARTS Workflow cluster_cetsa CETSA Workflow d_lysate Cell Lysate d_split Split Lysate d_lysate->d_split d_drug Add Compound d_split->d_drug Aliquot 1 d_veh Add Vehicle d_split->d_veh Aliquot 2 d_protease Add Protease d_drug->d_protease d_veh->d_protease d_analysis Analyze by SDS-PAGE / MS d_protease->d_analysis c_cells Intact Cells c_split Split Cells c_cells->c_split c_drug Add Compound c_split->c_drug Aliquot 1 c_veh Add Vehicle c_split->c_veh Aliquot 2 c_heat Heat Gradient c_drug->c_heat c_veh->c_heat c_lyse Lyse & Separate Soluble Fraction c_heat->c_lyse c_analysis Analyze by Western Blot / MS c_lyse->c_analysis

Figure 3: Comparison of label-free DARTS and CETSA experimental workflows.

Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Prepare a native protein lysate as described for affinity chromatography.[16]

  • Compound Incubation: Aliquot the lysate into two tubes. To one, add this compound (e.g., to a final concentration of 1-10 µM). To the other, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1-2 hours on ice or at 4°C.[17][18]

  • Protease Digestion: Perform a protease titration (e.g., with thermolysin or pronase) to determine the optimal concentration that results in partial, but not complete, digestion of the total protein pool.[17] Add the optimized amount of protease to both the compound- and vehicle-treated samples. Incubate for a defined time (e.g., 15-30 minutes) at room temperature.[19]

  • Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and SDS-PAGE sample buffer. Boil the samples to denature all proteins.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel. Stain with a sensitive protein stain. Look for bands that are more intense in the compound-treated lane compared to the vehicle lane.[16] Excise these bands for identification by LC-MS/MS.

    • MS-Based (Unbiased): Perform a large-scale proteomic analysis on the digested samples. Use quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to identify proteins whose abundance is significantly higher in the compound-treated sample.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact, cultured cells with the compound or vehicle for a specified time to allow for cell entry and target engagement.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes), typically spanning a range from 37°C to 70°C. Cool immediately on ice.[20][22]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge at high speed to pellet the aggregated, denatured proteins.[23]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.

    • Targeted (Western Blot): If you have a hypothesis from in silico analysis, you can analyze the soluble fractions by Western blot using an antibody against the putative target. A stabilized target will be present in the soluble fraction at higher temperatures in the compound-treated samples.

    • Proteome-Wide (MS-Based): Analyze the soluble fractions from each temperature point using quantitative mass spectrometry. This allows for the unbiased identification of all proteins that exhibit a thermal shift upon compound treatment.[23]

StrengthsLimitations
Uses the native, unmodified compound.[16][24]Not all ligand binding events result in a measurable change in stability.
CETSA can be performed in intact cells, confirming target engagement in a physiological context.[20][21]Can be less sensitive for very low abundance proteins.
DARTS is relatively quick and straightforward to implement.[18][24]Indirect effects (e.g., compound binding to an upstream kinase that phosphorylates and stabilizes a downstream protein) can produce false positives.
Both methods can be adapted for high-throughput screening.[10][25]Requires careful optimization of protease concentration (DARTS) or temperature gradient (CETSA).

Phase 3: Target Validation — From Candidate to Confirmed Target

Identifying a protein "hit" from a discovery experiment is not the end of the process. Rigorous validation is required to confirm that the interaction is direct, specific, and responsible for the compound's biological effect.[4]

  • Biophysical Confirmation: Confirm a direct physical interaction between purified protein and this compound using techniques like:

    • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

    • Recombinant CETSA/DARTS: Reconstitute the interaction using purified recombinant target protein to confirm the stability shift is not dependent on other cellular factors.

  • Cellular Target Engagement: Use an orthogonal method to confirm the compound engages the target in cells. For instance, if the target was identified by DARTS, validate it using CETSA, or vice versa.

  • Functional Consequence: This is the most critical step. Demonstrate that modulating the target protein recapitulates the compound's phenotype.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells phenocopy the effect of the compound treatment, it provides strong evidence that the compound acts through that target.

    • Overexpression: In some cases, overexpressing the target protein may lead to resistance to the compound, suggesting more target is present than the compound can inhibit at a given concentration.

    • Enzymatic/Functional Assays: If the target is an enzyme or a receptor, demonstrate that the compound modulates its activity in a biochemical or cell-based functional assay (e.g., kinase activity assay, receptor binding assay).

Conclusion

The deconvolution of the molecular targets for this compound is a challenging yet essential undertaking. There is no single "magic bullet" experiment. Instead, a successful strategy relies on the intelligent and orthogonal application of computational, affinity-based, and label-free methods to generate and refine hypotheses. This guide provides the conceptual framework and detailed protocols to systematically progress from an uncharacterized bioactive molecule to a well-defined therapeutic agent with a validated mechanism of action. By rigorously applying these techniques, researchers can unlock the full potential of this promising compound from the versatile indazole family.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Step-by-Step Protocol: How to Perform a DARTS Assay.
  • Target Identification and Validation (Small Molecules). University College London.
  • Drug Affinity Responsive Target Stability (DARTS)
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Small-molecule Target and Pathway Identific
  • Drug affinity responsive target stability (DARTS)
  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC.
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • In Silico Target Prediction.
  • Recent Advances in In Silico Target Fishing. MDPI.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
  • Small molecule target identification using photo-affinity chrom
  • Affinity Chrom
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Identification of Direct Protein Targets of Small Molecules - PMC. PubMed Central.
  • Target identification using drug affinity responsive target stability (DARTS). PNAS.
  • Affinity Chromatography.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central.
  • Synthesis of 1H‐indazole derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

Sources

An In-Depth Technical Guide to the Pharmacological Profile of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of the novel chemical entity, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. While specific pharmacological data for this compound is not yet publicly available, its structural backbone, the 1H-indazole nucleus, is a well-established privileged scaffold in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, modulation of central nervous system targets.[3][4][5][6][7][8][9] This guide, therefore, outlines a hypothetical, yet scientifically grounded, pharmacological profile for this compound and presents a rigorous, multi-tiered experimental plan to elucidate its true biological functions. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many biologically active molecules.[1][2] The therapeutic landscape is populated with indazole-containing drugs exhibiting activities such as anti-inflammatory, analgesic, and antitumor effects.[1][10][11] Of particular interest to the neurosciences, various indazole derivatives have shown significant affinity for key CNS targets, including serotonin (5-HT) and dopamine (D) receptors, as well as enzymes like monoamine oxidase (MAO).[3][4][5][6][7][8][9] For instance, certain indazole derivatives are potent 5-HT3 receptor antagonists, while others are subnanomolar inhibitors of MAO-B.[4][5][7]

The structure of this compound, with its N-methylated side chain attached to the 3-position of a methylated indazole ring, suggests a potential for interaction with monoaminergic systems. This hypothesis is rooted in the structural similarities to known psychoactive compounds and the established neuropharmacological activity of the indazole scaffold. This guide will therefore focus on a systematic evaluation of its potential effects on key neurotransmitter systems implicated in mood, cognition, and motor control.

Proposed Primary Pharmacological Investigation Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive pharmacological characterization of this compound.

Pharmacological_Investigation_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Behavioral Analysis cluster_2 Phase 3: In Vivo Neurochemical & Advanced Safety Receptor_Binding_Assays Receptor Binding Assays (Serotonin, Dopamine, Adrenergic) Enzyme_Inhibition_Assays Enzyme Inhibition Assays (MAO-A, MAO-B) Safety_Screening_1 Preliminary Safety Screening (CYP450 Inhibition, hERG Channel Assay) Anxiety_Models Anxiety Models (Elevated Plus Maze) Safety_Screening_1->Anxiety_Models Depression_Models Depression Models (Forced Swim Test) Cognition_Models Cognition Models (Novel Object Recognition) Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Cognition_Models->Microdialysis Advanced_Safety Advanced Safety & PK/PD Modeling Go_NoGo_Decision Lead Candidate? Advanced_Safety->Go_NoGo_Decision Data Analysis & Go/No-Go Decision Start Compound Synthesis & Purification Start->Receptor_Binding_Assays

Caption: A multi-phase workflow for the pharmacological evaluation of this compound.

Phase 1: In Vitro Profiling - Target Identification and Initial Safety

The initial phase of investigation focuses on identifying the molecular targets of this compound through a series of in vitro assays.

Receptor Binding Affinity

Rationale: Given the prevalence of indazole derivatives acting on aminergic GPCRs, determining the binding affinity of the test compound for a panel of serotonin and dopamine receptors is a critical first step.[6][8][9] This will provide insights into its potential mechanism of action.

Experimental Protocol: Competitive Radioligand Binding Assays

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human cloned receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).[9]

  • Assay Setup: In a multi-well plate format, incubate the cell membranes with a specific radioligand for the receptor of interest and varying concentrations of this compound.

  • Incubation and Termination: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of specific radioligand binding is calculated for each concentration of the test compound. These data are then used to determine the inhibitory constant (Ki) by non-linear regression analysis.[9]

Table 1: Hypothetical Receptor Binding Affinity Data

Receptor SubtypeRadioligandKi (nM) of Test Compound
5-HT1A[3H]8-OH-DPAT50
5-HT2A[3H]Ketanserin>1000
D2[3H]Spiperone250
Enzyme Inhibition Assays

Rationale: Several indazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[3][4][5] Assessing the inhibitory potential of the test compound on these enzymes is therefore essential.

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A common method involves a coupled-enzyme system where the hydrogen peroxide produced by MAO activity reacts with a probe to generate a fluorescent or chemiluminescent signal.

  • Procedure: Incubate the MAO enzyme with varying concentrations of this compound, followed by the addition of a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform).

  • Signal Detection: Measure the signal intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Preliminary Safety Screening

Rationale: Early assessment of potential liabilities such as drug-drug interactions and cardiotoxicity is crucial in drug development.[12][13][14][15]

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[15]

  • Assay Format: A cocktail inhibition assay using specific substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is efficient.[15][16]

  • Procedure: Incubate the microsomes with the substrate cocktail and varying concentrations of the test compound.

  • Analysis: After a set incubation time, the reaction is stopped, and the formation of specific metabolites is quantified using LC-MS/MS.[15]

  • Data Analysis: Determine the IC50 values for the inhibition of each CYP isoform.

Experimental Protocol: hERG Channel Assay

  • Assay Format: An automated patch clamp system (e.g., QPatch or SyncroPatch) using HEK293 cells stably expressing the hERG channel provides high-throughput and reliable data.[12]

  • Procedure: Cells are subjected to a specific voltage protocol to elicit hERG currents. The test compound is applied at various concentrations, and the effect on the hERG tail current is measured.[12][17]

  • Data Analysis: Calculate the percentage of inhibition of the hERG current and determine the IC50 value.[12]

Phase 2: In Vivo Behavioral Analysis

Based on the in vitro profile, a series of in vivo behavioral assays will be conducted to assess the functional consequences of the compound's activity in a whole-organism context.

Assessment of Anxiolytic/Anxiogenic Effects

Rationale: The modulation of serotonergic and dopaminergic systems can significantly impact anxiety levels. The elevated plus maze is a standard preclinical model for evaluating these effects.[18][19][20][21][22]

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[19]

  • Procedure: Rodents (mice or rats) are administered the test compound or vehicle. After a suitable pre-treatment time, each animal is placed in the center of the maze and allowed to explore for a 5-minute session.[19][21]

  • Data Acquisition: An overhead camera records the session, and tracking software analyzes parameters such as time spent in the open and closed arms, and the number of entries into each arm.[20][21]

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[22]

Evaluation of Antidepressant-like Activity

Rationale: Given the potential interaction with monoaminergic systems, assessing antidepressant-like properties is a logical step. The forced swim test is a widely used screening tool for this purpose.[23][24][25][26]

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: A cylindrical tank filled with water from which the animal cannot escape.[23][26]

  • Procedure: Rodents are administered the test compound or vehicle. They are then placed in the water tank for a set period (e.g., 6 minutes).[23]

  • Data Acquisition: The duration of immobility (floating) is recorded.

  • Interpretation: A significant decrease in immobility time is interpreted as an antidepressant-like effect.[24] It is crucial to also assess general locomotor activity to rule out false positives.[24]

Assessment of Cognitive Effects

Rationale: To evaluate the compound's potential impact on learning and memory, the novel object recognition test is employed. This test relies on the innate tendency of rodents to explore novel objects.[27][28][29][30][31]

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: The animal is allowed to explore an empty open-field arena.[27][29]

  • Familiarization/Training Phase: The animal is placed back in the arena with two identical objects and the time spent exploring each object is recorded.[27][31]

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is measured.[27][29]

  • Interpretation: A preference for exploring the novel object indicates that the animal remembers the familiar object, suggesting intact recognition memory.[29]

Phase 3: In Vivo Neurochemical and Advanced Safety Profiling

This final phase aims to directly measure the neurochemical effects of the compound in the brain and conduct more in-depth safety assessments.

In Vivo Microdialysis

Rationale: To directly assess the impact of this compound on neurotransmitter levels in specific brain regions, in vivo microdialysis is the gold standard.[32][33][34][35]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, striatum, or hippocampus) of an anesthetized rodent.[33]

  • Perfusion and Sampling: After a recovery period, the probe is perfused with artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.[32][34]

  • Neurotransmitter Quantification: The concentrations of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples are quantified using HPLC with electrochemical detection.[33]

  • Procedure: After establishing a stable baseline, the test compound is administered, and changes in neurotransmitter levels are monitored over time.

Microdialysis_Workflow Probe_Implantation Stereotaxic Probe Implantation Baseline_Collection Baseline Sample Collection Probe_Implantation->Baseline_Collection Compound_Admin Compound Administration Baseline_Collection->Compound_Admin Post_Admin_Collection Post-Administration Sample Collection Compound_Admin->Post_Admin_Collection HPLC_Analysis HPLC-ECD Analysis of Neurotransmitters Post_Admin_Collection->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: A simplified workflow for an in vivo microdialysis experiment.

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, framework for the pharmacological characterization of this compound. By systematically progressing from in vitro target identification to in vivo behavioral and neurochemical analyses, a clear and detailed understanding of this novel compound's biological activity can be achieved. The proposed experimental plan is grounded in established methodologies and the known pharmacology of the indazole scaffold, providing a robust starting point for any research and development program focused on this promising chemical entity.

References

  • Investigation of the MAO inhibition potencies of a synthetic series of fifteen C5- and C6-substituted indazole derivatives. (n.d.).
  • The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC - NIH. (n.d.).
  • Elevated plus maze protocol. (2023, January 13).
  • Novel Object Recognition for Studying Memory in Mice - Bio-protocol. (2014, October 5).
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. (2014, August 20).
  • Elevated Plus Maze - ucsf - iacuc. (n.d.).
  • Elevated plus maze protocol. (2023, January 12).
  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed. (n.d.).
  • BehaviorCloud Protocols - Novel Object Recognition. (n.d.).
  • Anti-inflammatory, Analgesic Properties and Antipyretic Action of 3-Aminoindazole Derivatives - J-Stage. (n.d.).
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.).
  • Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC - PubMed Central. (n.d.).
  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed. (2014, August 14).
  • Novel Object Recognition test - MMPC.org. (2024, January 3).
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - JoVE. (2017, August 30).
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.).
  • Factsheet on the forced swim test. (n.d.).
  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025, August 9).
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.).
  • Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PubMed. (n.d.).
  • hERG Assay | PPTX - Slideshare. (n.d.).
  • In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.).
  • Using the rat forced swim test to assess antidepressant-like activity in rodents - R Discovery. (2012, May 3).
  • The Mouse Forced Swim Test - PMC - NIH. (n.d.).
  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis Online. (n.d.).
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (n.d.).
  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.).
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.).
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (n.d.).
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. (2006, March 1).
  • Overview of Brain Microdialysis - PMC - PubMed Central - NIH. (n.d.).
  • Microdialysis services at Charles River - YouTube. (2018, September 26).
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - IC - CNR. (n.d.).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019, September 18).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed. (n.d.).
  • (PDF) Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - ResearchGate. (2023, May 25).
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC - PubMed Central. (2023, May 15).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. (n.d.).
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PubMed Central. (n.d.).
  • US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (2025, June 10).
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626 - PubMed Central. (n.d.).
  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).

Sources

An In-depth Technical Guide to N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Recognized as a "privileged scaffold," indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1] Their ability to mimic the purine core of ATP allows them to effectively interact with the hinge region of various kinases, making them potent enzyme inhibitors.[2] This guide focuses on a specific derivative, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery, based on the rich chemistry of its parent scaffold.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 1-methyl-1H-indazole-3-carboxaldehyde. This aldehyde then undergoes reductive amination to yield the final product.

Part 1: Synthesis of the Key Intermediate: 1-Methyl-1H-indazole-3-carboxaldehyde

The formation of the 3-formylated indazole core can be efficiently achieved through the nitrosation of indoles, a reaction that proceeds via a multistep pathway involving an oxime intermediate.[3][4] The subsequent N-methylation at the 1-position of the indazole ring is a crucial step to obtain the desired precursor.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxaldehyde

  • Synthesis of 1H-indazole-3-carboxaldehyde from Indole:

    • In a round-bottomed flask, dissolve sodium nitrite in distilled water.

    • Slowly add the corresponding indole to the solution at a controlled temperature (e.g., 20°C).

    • Stir the mixture vigorously to form a homogeneous suspension.

    • Add hydrochloric acid dropwise to the suspension over a period of 30 minutes, maintaining the temperature.

    • Continue stirring the reaction mixture for an additional 90 minutes.[5]

    • The resulting 1H-indazole-3-carboxaldehyde can be isolated and purified using standard techniques.

  • N-Methylation of 1H-indazole-3-carboxaldehyde:

    • To a stirred suspension of a strong base like sodium hydride in a dry aprotic solvent such as dimethylformamide (DMF), add the 1H-indazole-3-carboxaldehyde dropwise.

    • After the initial reaction ceases, introduce a methylating agent, such as methyl iodide, to the mixture.[6]

    • The reaction is typically warmed to facilitate completion and then worked up by dilution with water and extraction with an organic solvent.

    • The crude product can be purified by crystallization or chromatography to yield pure 1-methyl-1H-indazole-3-carboxaldehyde.[6][7]

Part 2: Reductive Amination to this compound

The final step involves the reaction of the 1-methyl-1H-indazole-3-carboxaldehyde with methylamine, followed by reduction of the intermediate imine to the target secondary amine.

Experimental Protocol: Reductive Amination

  • Imine Formation:

    • Dissolve 1-methyl-1H-indazole-3-carboxaldehyde in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of methylamine (often as a solution in a solvent like THF or water) to the aldehyde solution.

    • The reaction is stirred at room temperature to allow for the formation of the corresponding imine.

  • Reduction:

    • To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).

    • The reaction is monitored for completion by techniques like TLC or LC-MS.

    • Upon completion, the reaction is quenched, and the product is extracted and purified to yield this compound.

Synthesis_Workflow Indole Indole NaNO2_HCl NaNO2, HCl Indazole_CHO 1H-indazole-3- carboxaldehyde NaNO2_HCl->Indazole_CHO Nitrosation MeI_NaH Methyl Iodide, NaH Methyl_Indazole_CHO 1-Methyl-1H-indazole-3- carboxaldehyde MeI_NaH->Methyl_Indazole_CHO N-Methylation Methylamine Methylamine Target_Molecule This compound Methylamine->Target_Molecule Reductive Amination Reducing_Agent Reducing Agent (e.g., NaBH4) Drug_Discovery_Potential Target This compound Scaffold Indazole Scaffold (Kinase Hinge Binder) Target->Scaffold is based on SAR SAR Studies (Secondary Amine Derivatization) Target->SAR allows for Kinase Kinase Inhibitors SAR->Kinase GPCR GPCR Modulators SAR->GPCR Other Other Targets SAR->Other Cancer Oncology Kinase->Cancer Inflammation Inflammatory Diseases Kinase->Inflammation Neuro Neurological Disorders GPCR->Neuro

Caption: Potential drug discovery pathways for the target molecule.

The structural features of this compound suggest that it could be a valuable building block for libraries of compounds aimed at various therapeutic targets. The N-methyl substitutions at both the indazole ring and the side-chain amine can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

Conclusion

This compound is a structurally interesting molecule that belongs to the medicinally important class of indazole derivatives. While direct biological data on this specific compound is scarce in the public domain, its synthesis is readily achievable through established chemical transformations. Based on the extensive literature on related indazole compounds, it holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. US20220388964A1 - (aza)
  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]

  • ResearchGate. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • Google Patents. US10738037B2 - Crystalline form of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl].
  • Ipprolaw.com. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. [Link]

  • PubChem. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. [Link]

  • National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. [Link]

  • PubChem. N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide | C22H18N4OS | CID 3086685. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubChemLite. (1-methyl-1h-indazol-3-yl)methanamine. [Link]

  • ResearchGate. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl). [Link]

  • PubMed. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. [Link]

  • PubMed. Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

  • ResearchGate. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

  • ResearchGate. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • PubChem. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545. [Link]

  • Digital CSIC. 1H-benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [Link]

  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of the novel chemical entity, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. Given the nascent stage of research on this compound, this guide is structured to establish a foundational understanding of its pharmacokinetic, pharmacodynamic, and safety profiles in preclinical animal models. The protocols herein are designed to be robust, reproducible, and in alignment with international regulatory guidelines, ensuring the generation of high-quality data to inform go/no-go decisions in early-stage drug development.

Introduction: The Scientific Rationale

This compound belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2][3] For instance, pazopanib, an indazole derivative, is a multi-target tyrosine kinase inhibitor used in cancer therapy.[4] Given this precedent, it is hypothesized that this compound may exhibit valuable pharmacological activity.

The primary objective of the proposed in vivo studies is to systematically characterize the absorption, distribution, metabolism, and excretion (ADME) properties, and to unmask the potential therapeutic efficacy and toxicological liabilities of this compound.[5] This structured approach is crucial for derisking the compound and building a solid data package for potential future investigational new drug (IND) applications.[6] All experimental designs will adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure ethical and scientifically sound research.[7][8][9]

Pre-formulation and Analytical Method Development

Prior to initiating in vivo studies, it is imperative to establish a robust analytical method for the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates).

Protocol 1: LC-MS/MS Method Development
  • Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in mouse and rat plasma.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Procedure:

    • Tuning: Infuse a standard solution of the compound to optimize mass spectrometry parameters (e.g., parent ion, daughter ions, collision energy).

    • Chromatography: Develop a chromatographic method (e.g., using a C18 column) to achieve adequate separation from endogenous plasma components.

    • Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery and minimal matrix effects.

    • Validation: Validate the method according to FDA guidelines for bioanalytical method validation, assessing for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding how an organism processes a drug, and are essential for dose selection in subsequent efficacy and toxicology studies.[10]

Experimental Design: Rodent PK Screening
  • Animal Model: Male and female CD-1 mice or Sprague-Dawley rats are commonly used for initial PK screening due to their well-characterized metabolic profiles.[11][12]

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) to determine key clearance parameters and volume of distribution.

    • Oral (PO) Administration: A single gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) to ensure solubility and stability.[11]

  • Sampling: Serial blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12] The use of sparse sampling or composite study designs can be employed to minimize the number of animals required.

  • Data Analysis: Plasma concentrations of the compound will be determined using the validated LC-MS/MS method. PK parameters will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[13]

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability
Diagram 1: Pharmacokinetic Study Workflow

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Formulation Development (e.g., 0.5% MC) IV_Dose Intravenous Dosing (1-2 mg/kg) Formulation->IV_Dose PO_Dose Oral Dosing (5-10 mg/kg) Formulation->PO_Dose Animal_Acclimation Animal Acclimation (Mice/Rats) Animal_Acclimation->IV_Dose Animal_Acclimation->PO_Dose Blood_Collection Serial Blood Sampling (Multiple time points) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Modeling PK Parameter Calculation (WinNonlin) LCMS->PK_Modeling Report Study Report PK_Modeling->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Efficacy/Pharmacodynamic (PD) Studies

Based on the prevalence of anti-cancer activity within the indazole class, a logical starting point for efficacy testing is in oncology models.[14]

Protocol 2: In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Line Selection: A well-characterized human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer) should be selected based on in vitro screening data.[14]

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and vehicle control groups.

    • The compound is administered daily (or as determined by PK data) via the intended clinical route (e.g., oral gavage).

    • Tumor volume and body weight are measured 2-3 times per week.

    • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical observations, and potential target modulation in tumor tissue.

Toxicology and Safety Pharmacology

Early assessment of a compound's safety profile is critical to prevent late-stage failures in drug development.[15][16]

Experimental Design: Dose Range Finding (DRF) and MTD Studies
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[13]

  • Animal Model: One rodent species (e.g., Sprague-Dawley rats).

  • Design: A dose-escalation study design is typically employed.[13]

    • Groups of animals (e.g., 3-5 per sex per group) receive escalating doses of the compound daily for 7-14 days.

    • A control group receives the vehicle only.

  • Endpoints:

    • Mortality and Morbidity: Daily clinical observations.

    • Body Weight: Measured daily or every other day.

    • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis.

    • Gross Pathology and Histopathology: A full necropsy is performed, and major organs are collected, weighed, and examined microscopically.

Diagram 2: Integrated In Vivo Study Progression

G PK Pharmacokinetics (PK) - IV & PO Dosing - Determine Bioavailability, t1/2 DRF Dose Range Finding (DRF) - 7-14 Day Repeat Dose - Determine MTD PK->DRF Informs Dose Selection Efficacy Efficacy/PD Model (e.g., Xenograft) - Dose at tolerated levels DRF->Efficacy Defines Tolerated Doses Tox GLP Toxicology - 28-Day Repeat Dose - In-depth Safety Assessment DRF->Tox Informs Dose Selection Efficacy->Tox Provides Efficacy Context for Safety IND IND-Enabling Studies Efficacy->IND Tox->IND

Caption: Logical progression of in vivo studies for a novel compound.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC).[17] Studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[17][18] The experimental design should be robust, including appropriate randomization and blinding where possible, to minimize bias.[19]

Conclusion

The in vivo experimental design detailed in this document provides a systematic and scientifically rigorous framework for the initial evaluation of this compound. By integrating pharmacokinetic, pharmacodynamic, and toxicological assessments, this approach will generate a comprehensive dataset to guide the future development of this promising compound. Adherence to established guidelines for animal welfare and data integrity is paramount throughout this process.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines: Home. (n.d.). NC3Rs. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000411. Retrieved from [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • How to design a rodent PK study for a poorly soluble compound? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • How Toxicology Studies Factor into New Drug Development. (n.d.). Jordi Labs. Retrieved from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (2013, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]

  • Toxicology in the drug discovery and development process. (n.d.). PubMed. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • eBook: Toxicology studies - considerations for design and regulatory requirements. (2022, May 25). Bioanalysis Zone. Retrieved from [Link]

  • Predicting Toxicity in Drug Development. (2022, February 2). Pharmaceutical Technology. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved from [Link]

  • Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025, December 20). ModernVivo. Retrieved from [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(23). Retrieved from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). PubMed Central. Retrieved from [Link]

  • 1-Methyl-1H-indazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 18). ResearchGate. Retrieved from [Link]

  • 1-Methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved from [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, July 22). ResearchGate. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • N-methyl-N-((1-(1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (2025, September 27). Digital CSIC. Retrieved from [Link]

Sources

Application Notes and Protocols: Biochemical Kinase Assay for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a biochemical kinase assay to evaluate the inhibitory potential of the compound N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. While the specific kinase targets for this compound are not yet publicly established, its structural similarity to other known indazole-based kinase inhibitors suggests its potential as a modulator of kinase activity.[1][2][3]

This protocol will focus on a robust and widely applicable luminescence-based assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used for virtually any kinase.[7][9]

Assay Principle: Quantifying Kinase Activity through ADP Production

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP generated in a kinase reaction.[10] The intensity of the luminescent signal produced is directly proportional to the amount of ADP present, and therefore, directly correlates with kinase activity.[4]

Here's a breakdown of the assay's mechanism:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. If the compound inhibits the kinase, the production of ADP will be reduced.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[7][10]

  • ADP to ATP Conversion and Luminescence Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[10][11]

The amount of light produced is measured by a luminometer and is directly proportional to the initial kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate + Remaining ATP Kinase->Reaction Phosphorylation Inhibitor This compound Inhibitor->Reaction Inhibition Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Depletion ADP + Phosphorylated Substrate Add_ADP_Glo->Depletion Terminates reaction & depletes ATP Add_Detection_Reagent Add Kinase Detection Reagent Depletion->Add_Detection_Reagent Conversion Newly Synthesized ATP Add_Detection_Reagent->Conversion Converts ADP to ATP Luminescence Luminescent Signal Conversion->Luminescence Luciferase/Luciferin Reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol for Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is suitable for screening multiple concentrations of the test compound.[12]

Materials and Reagents
  • This compound (dissolved in 100% DMSO)

  • Purified kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (a generic buffer recipe is provided, but should be optimized for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[12]

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • Kinase Reaction Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. This is a general buffer and may require optimization for the specific kinase being assayed.[13]

  • Test Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[12] Equilibrate both reagents to room temperature before use.[12]

Experimental Procedure
  • Compound Plating: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase and Substrate Addition: Prepare a master mix containing the kinase and its substrate in 1X kinase reaction buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.[15]

  • Initiation of Kinase Reaction: Prepare an ATP solution in 1X kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 21 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence of the "no kinase" control wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula:

    % Inhibition = 100 x (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Signal_compound: Luminescence signal in the presence of the test compound.

    • Signal_max: Luminescence signal of the positive control (DMSO vehicle, 0% inhibition).

    • Signal_min: Luminescence signal of the negative control (no kinase, 100% inhibition).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[16][17] The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[18]

Assay Validation and Quality Control

A robust and reliable kinase assay requires proper validation and the inclusion of appropriate controls.

Key Validation Parameters
  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[19]

  • Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control (maximum activity) to the negative control (no activity). A high S/B ratio is desirable.

  • DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the test compound, as high concentrations of DMSO can inhibit kinase activity.[20]

Essential Controls
  • Positive Control (0% Inhibition): Kinase reaction with DMSO vehicle instead of the test compound.

  • Negative Control (100% Inhibition): Reaction mixture without the kinase enzyme.

  • Reference Inhibitor: A known inhibitor of the target kinase should be included to validate the assay's performance.

G Start Start Assay Validation Z_factor Calculate Z'-factor Start->Z_factor Check_Z Z' > 0.5? Z_factor->Check_Z DMSO_Tolerance Assess DMSO Tolerance Check_Z->DMSO_Tolerance Yes Optimize_Assay Optimize Assay Conditions Check_Z->Optimize_Assay No Check_DMSO Inhibition by DMSO < 10%? DMSO_Tolerance->Check_DMSO Reference_IC50 Determine IC50 of Reference Inhibitor Check_DMSO->Reference_IC50 Yes Check_DMSO->Optimize_Assay No Check_IC50 IC50 within expected range? Reference_IC50->Check_IC50 Assay_Validated Assay Validated for Screening Check_IC50->Assay_Validated Yes Check_IC50->Optimize_Assay No

Caption: Decision workflow for kinase assay validation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory activity of this compound against a kinase of interest. By following this guide, researchers can generate reliable and reproducible data to determine the compound's potency and advance their drug discovery efforts. It is crucial to remember that while biochemical assays are powerful tools for initial screening, further validation in cell-based assays is necessary to understand the compound's activity in a more physiologically relevant context.[21][22]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T., Hamilton, G., Head, S. R., Hsieh, G., Insko, D. E., Klünder, S., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Knippschild, U., Krüger, M., Richter, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784.
  • Wang, Y., Zhang, Y., Li, Y., et al. (2023).
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Wang, H., Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 804-809.
  • El-Gazzar, M. G., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Wang, Y., et al. (2023).
  • Le, H. L., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ChemistrySelect, 9(28), e202401123.
  • El-Gazzar, M. G., et al. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • Lee, J. H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 564-577.
  • (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006-5024.

Sources

"MTT assay with N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to assessing the in-vitro cytotoxicity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine through the colorimetric MTT assay.

Application Note & Protocol

Topic: Assessing the Cytotoxicity of this compound using the MTT Assay

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to determine the cytotoxic potential of the novel compound, this compound. The indazole chemical scaffold is a component of various therapeutics, and derivatives are frequently investigated for their antitumor properties.[1][2] Therefore, an early and reliable assessment of cytotoxicity is a critical step in the evaluation of new indazole-based compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[4][6] The quantity of formazan produced is directly proportional to the number of viable cells.[4] Following an incubation period, the insoluble formazan crystals are dissolved using a solubilizing agent, resulting in a colored solution whose absorbance can be measured with a spectrophotometer. A decrease in signal compared to untreated controls indicates a reduction in cell viability and suggests potential cytotoxic effects of the tested compound.[7]

MTT_Principle cluster_cell Metabolically Active Cell cluster_well Assay Well MTT MTT (Yellow, Water-Soluble) Mito Mitochondrial & Cytosolic NAD(P)H-dependent Oxidoreductases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble Crystals) Mito->Formazan Solubilizer Solubilization Solution (e.g., DMSO, SDS) Formazan->Solubilizer Dissolution Quantification Quantification (Absorbance at 570 nm) Solubilizer->Quantification Results in colored solution

Caption: The biochemical principle of the MTT assay.

Materials and Reagents

Biological Materials
  • Cell Line: A suitable cancer or normal cell line (e.g., A549, K562, PC-3 for cancer studies; HEK-293 for normal cell comparison).[1] Cell line choice is critical and should be relevant to the intended research application.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Chemicals and Reagents
  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[5] This solution is light-sensitive and should be stored at -20°C, protected from light.[5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Vehicle Control: High-purity DMSO to prepare the stock solution of the test compound.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

Equipment
  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow biological safety cabinet

  • Inverted microscope

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm).

  • Sterile 96-well flat-bottom tissue culture plates

  • Multichannel pipette and sterile pipette tips

Experimental Workflow

The overall process involves cell seeding, treatment with the compound, incubation with MTT to allow formazan formation, solubilization of the formazan, and finally, spectrophotometric quantification.

MTT_Workflow Start Start Seed Seed cells into 96-well plate Start->Seed Incubate1 Incubate (24h) for cell attachment Seed->Incubate1 Treat Treat with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (2-4h) for formazan formation AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data: Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

Sources

Application Notes and Protocols for the Investigation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors and other targeted anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and experimental evaluation of a novel indazole derivative, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine , in the context of cancer research. While specific biological data for this compound is not yet extensively published, this guide offers a robust framework for its synthesis, in vitro characterization, and in vivo assessment based on established methodologies for analogous indazole derivatives. The protocols detailed herein are designed to facilitate a thorough investigation of its antiproliferative activity, mechanism of action, and potential as a therapeutic candidate.

Introduction: The Therapeutic Potential of Indazole Derivatives

Indazole-containing compounds have garnered significant attention in oncology due to their diverse biological activities.[2] Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[1][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.

Recent studies on various indazole derivatives have demonstrated their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[5][6][7] The subject of this guide, This compound , is a novel derivative with potential for unique biological activity. These application notes will provide the necessary protocols to explore its anticancer properties systematically.

Synthesis and Characterization

While a specific synthetic route for this compound is not detailed in publicly available literature, a plausible synthesis can be extrapolated from established methods for similar indazole derivatives. A general synthetic scheme is proposed below, which can be optimized by medicinal chemists.

Proposed Synthetic Pathway

A potential synthetic route could commence with 1-methyl-1H-indazole-3-carbaldehyde. Reductive amination with methylamine would yield the secondary amine, which could then be methylated to afford the target tertiary amine.

Synthetic Pathway A 1-methyl-1H-indazole-3-carbaldehyde B Methylamine (CH3NH2) Reductive Amination A->B C N-methyl-1-(1-methyl-1H-indazol-3-yl)methanamine B->C D Methylating Agent (e.g., CH3I) N-Methylation C->D E This compound D->E

Caption: Proposed synthetic route for this compound.

Compound Characterization

Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays using a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay is a fundamental first step to determine the compound's effect on cell proliferation and to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][7]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Line Cancer Type Example IC₅₀ for Indazole Derivatives (µM)
A549Lung Cancer1.15 - >10[1]
K562Leukemia5.15[5]
PC-3Prostate CancerVaries
HepG2Liver CancerVaries
4T1Breast Cancer0.23 - 1.15[1]

Table 1: Representative IC₅₀ values for various indazole derivatives against different cancer cell lines.

Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is recommended.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (live, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death.

Apoptosis Assay Workflow Start Cancer Cells Treat Treat with Compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptotic Cells Analyze->Result Signaling Pathway Compound Indazole Derivative p53 p53 Compound->p53 activates MDM2 MDM2 Compound->MDM2 inhibits Bcl2 Bcl-2 Compound->Bcl2 inhibits p53->MDM2 inhibits Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential signaling pathways affected by indazole derivatives.

In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. Xenograft models in immunodeficient mice are commonly used for this purpose.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This document provides a comprehensive set of application notes and protocols to guide the investigation of This compound as a potential anticancer agent. By following these established methodologies, researchers can systematically evaluate its biological activity, elucidate its mechanism of action, and determine its potential for further preclinical and clinical development. The versatility of the indazole scaffold suggests that this novel derivative could possess unique and potent anticancer properties, making its thorough investigation a worthwhile endeavor in the pursuit of new cancer therapies.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15685-15697. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • PubChem. N-methyl-1-[methyl(methylamino)amino]methanamine. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4197. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • Aouad, M. R., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(19), 6265. [Link]

  • Singh, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4939. [Link]

  • Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Google Patents. N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(2), 148-176. [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Oriental Journal of Chemistry. [Link]

  • PubChem. 3-methyl-1H-indazol-6-amine. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

  • PubChem. 3-methyl-1H-indazol-5-amine. [Link]

  • Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)(phenyl)methylamine. [Link]

  • Gentry, P. R., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Digital.CSIC. [Link]

Sources

Application Notes and Protocols for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including applications in oncology, inflammation, and neurodegeneration.[1][2][3][4] This document provides detailed application notes and protocols for the investigation of a novel indazole derivative, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine . Based on structural similarities to known biogenic amines and the prevalence of indazole derivatives as neurologically active agents, we hypothesize that this compound may act as a modulator of G-protein coupled receptors (GPCRs) in the central nervous system, with a particular focus on serotonin (5-HT) receptors. The following protocols are designed to provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound's therapeutic potential, particularly for neurodegenerative disorders such as Alzheimer's disease.

Introduction: The Therapeutic Promise of Indazole Derivatives

Indazole-containing compounds have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[5] Marketed drugs and clinical candidates with an indazole core have shown efficacy as kinase inhibitors and receptor modulators.[3][6][7] The structural motif of this compound suggests potential interaction with neurotransmitter systems. This guide outlines a systematic approach to validate its hypothesized activity as a serotonin receptor modulator and to assess its potential as a therapeutic agent for neurological disorders.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available indazole precursor. The following protocol is a representative synthetic route.

2.1. Step 1: N-methylation of 1H-indazole-3-carbaldehyde

  • To a solution of 1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indazole-3-carbaldehyde.

2.2. Step 2: Reductive Amination

  • Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (2.0 eq, 40% in water) and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to afford this compound.

2.3. Characterization

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: A Tiered Approach to Mechanistic Insight

A systematic in vitro evaluation is crucial to determine the compound's biological activity and mechanism of action.[8] The following assays are proposed based on the hypothesis that the compound targets serotonin receptors.

3.1. Primary Screening: Receptor Binding Affinity

Determining the binding affinity of the compound to a panel of serotonin receptors is the first step in validating our hypothesis. A radioligand binding assay is a robust method for this purpose.[9][10]

Protocol: Radioligand Competition Binding Assay for 5-HT Receptors [11][12]

  • Receptor Preparation : Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand : Select a suitable radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).

  • Assay Procedure : a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a concentration close to its Kd. b. Add 100 µL of the membrane preparation (containing 10-50 µg of protein). c. For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin). d. Incubate the plate at room temperature for 60-90 minutes. e. Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Dry the filters and add scintillation cocktail. h. Quantify the radioactivity using a scintillation counter.

  • Data Analysis : a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][13]

3.2. Functional Assays: Determining Agonist or Antagonist Activity

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G-protein coupling of the receptor subtype.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., 5-HT1A) [4][14][15][16][17]

  • Cell Culture : Plate cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Agonist Mode : a. Starve the cells in serum-free media for 2-4 hours. b. Add the test compound at various concentrations and incubate for 30 minutes. c. For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production. d. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Antagonist Mode : a. Pre-incubate the cells with the test compound for 15-30 minutes. b. Add a known agonist at its EC₈₀ concentration. c. Incubate for 30 minutes, lyse the cells, and measure cAMP levels.

  • Data Analysis : a. For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀. b. For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A) [1][18][19][20][21]

  • Cell Culture : Plate cells expressing the target receptor in a black-walled, clear-bottom 96-well plate.

  • Dye Loading : a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. b. Incubate for 30-60 minutes at 37°C.

  • Assay Procedure : a. Place the plate in a fluorescence plate reader (e.g., FLIPR). b. Measure the baseline fluorescence. c. Add the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing). d. Monitor the change in fluorescence over time.

  • Data Analysis : a. Quantify the peak fluorescence response. b. Plot the response against the log of the compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist).[2][22][23][24][25]

3.3. Data Presentation: Summary of In Vitro Activity

Assay TypeReceptor SubtypeParameterValue (nM)
Radioligand Binding5-HT1AKiValue
Radioligand Binding5-HT2AKiValue
cAMP Assay5-HT1AEC₅₀/IC₅₀Value
Calcium Mobilization5-HT2AEC₅₀/IC₅₀Value

Table 1: Hypothetical summary of in vitro data for this compound.

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

Promising in vitro data warrants further investigation in relevant animal models of disease. Given the hypothesized modulation of serotonin receptors, a model of Alzheimer's disease, where serotonergic deficits are implicated, is a logical choice.

Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD) [26][27][28]

  • Animal Model : Use 5XFAD transgenic mice, which exhibit aggressive amyloid pathology and cognitive deficits.

  • Drug Administration : a. Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 4-8 weeks). b. Dose-ranging studies should be performed to determine the optimal dose.

  • Behavioral Testing : a. After the treatment period, assess cognitive function using a battery of behavioral tests, such as the Morris water maze (spatial learning and memory) and the novel object recognition test (recognition memory).

  • Histopathological and Biochemical Analysis : a. At the end of the study, euthanize the animals and collect brain tissue. b. Perform immunohistochemistry to quantify amyloid-beta plaque load and neuroinflammation (e.g., staining for Iba1 and GFAP). c. Use ELISA to measure levels of soluble and insoluble amyloid-beta peptides.

  • Data Analysis : a. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-test). b. Quantify histological and biochemical markers and compare between treatment and vehicle groups.

4.1. Alternative In Vivo Model: Oncology Xenograft Study

Given the known anti-cancer properties of some indazole derivatives, an alternative or parallel in vivo evaluation could involve a cancer xenograft model.[3][29][30][31][32]

Protocol: Human Cancer Cell Line Xenograft in Immunocompromised Mice [29][31]

  • Cell Culture : Culture a relevant human cancer cell line (e.g., a lung or colon cancer line).

  • Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment : a. Monitor tumor growth by caliper measurements. b. Once tumors reach a specified size, randomize the animals into treatment and vehicle control groups. c. Administer the test compound daily and continue to monitor tumor volume and body weight.

  • Endpoint Analysis : a. Euthanize the animals when tumors in the control group reach a predetermined size. b. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Data Analysis Binding_Assay Radioligand Binding Assay (e.g., 5-HT Receptor Panel) cAMP_Assay cAMP Assay (Gs/Gi-coupled receptors) Binding_Assay->cAMP_Assay Ki_Calc Ki Determination Binding_Assay->Ki_Calc EC50_IC50_Calc EC₅₀/IC₅₀ Determination cAMP_Assay->EC50_IC50_Calc Calcium_Assay Calcium Mobilization Assay (Gq-coupled receptors) Calcium_Assay->EC50_IC50_Calc

In Vitro Characterization Workflow

Hypothesized Signaling Pathway of this compound at a Gq-Coupled 5-HT Receptor

gq_pathway Compound This compound Receptor 5-HT₂ Receptor (GPCR) Compound->Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response

Hypothesized Gq-Coupled Signaling

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive roadmap for the preclinical evaluation of this compound. By systematically assessing its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can robustly determine its potential as a novel therapeutic agent. Positive findings from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical development. The versatility of the indazole scaffold suggests that even if the initial hypothesis is not confirmed, this compound may possess other valuable biological activities worth exploring.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Garcés, J. J., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.
  • Lee, S., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100654.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Sittampalam, S., et al. (2012). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). In Assay Guidance Manual.
  • Cali, J. J., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kabir, M. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083.
  • Lee, J. Y., et al. (2015). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Journal of Cancer, 6(11), 1135–1140.
  • Varnas, K., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Dhapola, R., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease.
  • Revvity. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • Bertilaccio, M. T. S., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96.
  • Webster, S. J., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Alzheimer's Disease, 40(2), 239–250.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Insight into the emerging and common experimental in-vivo models of Alzheimer's disease Laboratory Animal Research. Retrieved from [Link]

  • Drummond, E., & Wisniewski, T. (2017). Alzheimer's Disease: Experimental Models and Reality.
  • Troutman, M. D., & Thakker, D. R. (2010).
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 485–501.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Kenakin, T., & Williams, M. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
  • Insel, P. A., et al. (2019). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (147), e59368.
  • Williams, M. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (Vol. 1272, pp. 65–78). Springer.
  • Assay Guidance Manual. (2012). Data Standardization for Results Management. Retrieved from [Link]

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Ladds, G., & Sexton, P. M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 15993–16000.
  • Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006–5024.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • Ahmed, S., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115582.
  • Ahmed, S., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115582.
  • Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]

  • Leopoldo, M., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 63(21), 12347–12385.

Sources

Formulation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the formulation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a novel indazole derivative, for in vivo animal studies. Indazole-containing compounds are a significant class in modern drug discovery but frequently exhibit poor aqueous solubility, posing a substantial challenge for achieving adequate and consistent drug exposure in preclinical models.[1][2] This document outlines a systematic approach, beginning with essential pre-formulation characterization and leading to detailed, route-specific protocols for oral and intravenous administration. The methodologies emphasize scientific rationale, the use of common and safe excipients, and critical quality control checks to ensure formulation integrity and animal welfare. The goal is to empower researchers to develop robust, reproducible, and effective dosing vehicles to accurately evaluate the pharmacokinetics and pharmacodynamics of this and similar molecules.

The Formulation Imperative: Pre-formulation Assessment

Before any vehicle is selected, a foundational understanding of the compound's physicochemical properties is paramount. This pre-formulation data dictates the entire formulation strategy.[1] For a novel compound like this compound, the following parameters must be experimentally determined.

1.1. Aqueous Solubility Profile Solubility is the most critical parameter. It should be determined across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand how it might behave in different parts of the gastrointestinal tract or in circulation.[3] Given that many indazole derivatives are poorly soluble, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent.[4][5]

1.2. pKa Determination The presence of the amine groups in the structure suggests the molecule is a weak base and will have at least one pKa. Knowing the pKa is essential for any strategy involving pH adjustment, as it determines the pH at which the compound transitions between its less soluble free base form and its more soluble ionized salt form.[3]

1.3. Stability Analysis The compound's chemical stability in the solid state and in potential vehicles should be assessed. Forced degradation studies (exposing the compound to heat, light, acid, base, and oxidation) can identify potential liabilities and inform vehicle selection and storage conditions.[6]

Table 1: Critical Pre-formulation Parameters

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0 to 7.4)Determines if simple aqueous vehicles are feasible. Low solubility (<10 µg/mL) necessitates enabling technologies (e.g., co-solvents, cyclodextrins).
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. Crucial for developing pH-adjusted solution formulations and predicting in vivo absorption.
LogP / LogD HPLC-based or shake-flask methodMeasures lipophilicity. High LogP (>3) often correlates with poor aqueous solubility and suggests suitability for lipid-based formulations.
Chemical Stability HPLC analysis of stressed samples (heat, light, pH)Ensures the compound does not degrade in the final formulation during preparation, storage, and administration.

Strategic Formulation Selection Workflow

The choice of formulation is not arbitrary; it is a logical process based on the compound's properties, the intended route of administration, and the goals of the study. The following workflow provides a decision-making framework.

G cluster_0 cluster_1 Route of Administration cluster_2 Oral Formulation Options cluster_3 IV Formulation Options start Start: Physicochemical Data (Solubility, pKa, Stability) oral Oral (PO) start->oral iv Intravenous (IV) start->iv sol_oral Solubility > 1 mg/mL in Aqueous Media? oral->sol_oral sol_iv Solubility > Target Dose in Isotonic, pH 7.4 Buffer? iv->sol_iv suspension Aqueous Suspension (e.g., 0.5% MC or CMC) sol_oral->suspension Yes enabling_oral Use Enabling Vehicle: - Cyclodextrin Solution - Co-solvent System - Lipid-based Vehicle sol_oral->enabling_oral No simple_iv Simple Aqueous Solution (Sterile, Isotonic, pH 7.4) sol_iv->simple_iv Yes enabling_iv Use Solubilizing Excipient: - SBE-β-CD / HP-β-CD - Co-solvent (e.g., PEG400) - Surfactant (e.g., Tween 80) sol_iv->enabling_iv No

Caption: Formulation selection workflow.

Protocols for Oral Administration (PO)

Oral gavage is a common route for preclinical efficacy and toxicology studies. The goal is often to maximize absorption for a poorly soluble compound.[7]

Protocol A: Simple Aqueous Suspension

This approach is suitable for initial screenings or when a solution is not feasible. It relies on suspending micronized particles of the compound in a viscous aqueous vehicle.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Purified Water

Step-by-Step Methodology:

  • Vehicle Preparation: Slowly add 0.5 g of MC powder to 50 mL of hot (~80°C) purified water while stirring vigorously to disperse. Add 50 mL of cold water and continue stirring until a clear, viscous solution forms. Allow to cool to room temperature.

  • Compound Addition: Accurately weigh the required amount of this compound powder. If possible, use micronized powder to improve homogeneity.

  • Wetting (if needed): Create a paste by adding a few drops of the vehicle (or 0.1% Tween 80) to the powder and triturating with a mortar and pestle.

  • Suspension: Gradually add the remaining vehicle to the paste while mixing continuously to form a uniform suspension.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. The suspension must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.

Protocol B: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is a superior method for increasing the bioavailability of poorly soluble compounds.[8] Cyclodextrins form inclusion complexes with hydrophobic drug molecules, significantly increasing their apparent water solubility.[9][10]

Vehicle Composition:

  • 20-40% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Purified Water

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the HP-β-CD solution by dissolving the required weight in purified water. For example, to make a 30% solution, dissolve 30 g of HP-β-CD in water and make up the final volume to 100 mL. Gentle warming and stirring can aid dissolution.

  • Compound Addition: Accurately weigh the test compound and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours, protected from light. Sonication in a bath can accelerate the process.

  • Clarification: After stirring, visually inspect the solution. A true solution should be clear. If particulates remain, the solubility limit in that vehicle has been exceeded. The solution can be filtered through a 0.45 µm filter if necessary to remove any undissolved excess compound, but the final concentration must then be confirmed analytically (e.g., by HPLC).

Protocols for Parenteral (Intravenous, IV) Administration

IV formulations have the most stringent requirements because the drug is introduced directly into systemic circulation. The primary goals are to achieve complete solubilization and ensure physiological compatibility to prevent embolism or injection site reactions.[11][12]

Table 2: Mandatory Requirements for IV Formulations

ParameterAcceptable RangeRationaleSource
Sterility Must be sterileTo prevent systemic infection.[13][14]
pH 6.8 - 7.4 (ideal)To prevent acidosis/alkalosis and minimize injection site pain and hemolysis. A wider range of 4-9 may be tolerated for bolus injections.[11][13][14]
Osmolality ~300 mOsm/kg (Isotonic)To prevent hemolysis or crenation of red blood cells.[6][14]
Particulates Must be a true solutionTo prevent capillary blockade and embolism.[1][3]
Protocol C: Sterile IV Solution using a Solubilizing Excipient

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is often preferred for IV formulations due to its high water solubility and excellent safety profile.[8]

Vehicle Composition:

  • 10-20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • 0.9% Sodium Chloride for Injection, USP (or other tonicity-adjusting agent)

Step-by-Step Methodology:

  • Aseptic Preparation: All steps must be performed in a laminar flow hood or biological safety cabinet using sterile equipment and aseptic techniques.[13][15]

  • Vehicle Preparation: Dissolve the SBE-β-CD in a suitable volume of 0.9% Sodium Chloride for Injection.

  • Compound Addition: Add the accurately weighed test compound to the SBE-β-CD solution.

  • Solubilization: Stir the mixture until the compound is fully dissolved. This may take several hours. The resulting solution must be completely clear by visual inspection.

  • pH Adjustment: Measure the pH of the solution. If it is outside the target range of 7.0-7.4, adjust carefully using sterile, dilute solutions of HCl or NaOH.

  • Final Volume Adjustment: Bring the solution to the final target volume using 0.9% Sodium Chloride for Injection.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial. This is a critical step to ensure sterility and remove any potential particulates.[15]

  • Storage: Store the final formulation at 2-8°C, protected from light, unless stability studies have proven room temperature stability.

Essential Quality Control & Validation

Every batch of formulation must be validated before administration to ensure safety and data integrity.

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Any precipitation, crystallization, or phase separation is cause for rejection.[11]

  • pH Measurement: Confirm the final pH is within the acceptable range for the intended route.[3]

  • In Vitro Plasma Precipitation Test (for IV formulations): This is a critical safety check. Mix one part of the final IV formulation with nine parts of control animal plasma. Incubate at 37°C for 1 hour and visually inspect for any signs of precipitation or cloudiness. The absence of precipitation provides confidence that the drug will not crash out in the bloodstream upon injection.[6][11]

  • Concentration Verification: For solution-based formulations, particularly those involving a filtration step, the final concentration of the active compound should be verified by an appropriate analytical method like HPLC-UV.

Animal Dosing & Welfare Considerations

Adherence to established guidelines for administration volumes is crucial to avoid adverse events and ensure animal welfare.[16]

Table 3: Recommended Maximum Dosing Volumes for Rodents

RouteMouse (ml/kg)Rat (ml/kg)Source
Oral (PO) 1010[13]
Intravenous (IV, bolus) 55[13]
Intraperitoneal (IP) 1010[13]
Subcutaneous (SC) 105[13]

Always use proper animal handling and restraint techniques.[7] For oral gavage, ensure the correct needle size and length are used to prevent injury.[3] Monitor animals closely after dosing for any signs of distress.[7]

References

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024). WuXi AppTec.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). Journal of Pharmaceutical Sciences.
  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). ResearchGate.
  • Choice of vehicle affects pyraclostrobin toxicity in mice. (2019). The University of North Carolina at Chapel Hill.
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). National Institutes of Health (NIH).
  • Considerations in Formulation Development of Injectable Solutions. (2021). American Pharmaceutical Review.
  • Cyclodextrins in veterinary use. Cyclolab.
  • Gad Vehicles Database. National Institute of Environmental Health Sciences.
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). ResearchGate.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2019). National Institutes of Health (NIH).
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). PubMed.
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. University of Michigan.
  • Vehicle selection for nonclinical oral safety studies. (2018). ResearchGate.
  • Top Considerations When Developing Formulations for Injectable Solutions. (2021). BioPharm International.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science.
  • IACUC Policy on the Use of Non-Pharmaceutical Grade Substances and Expired Material. University of South Carolina.
  • Micro-Formulation For Intravenous Injection. Pharmaceutical Online.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001). Laboratory Animals.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH).

Sources

Application Note & Protocol: Establishing the Dose-Response Profile of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a novel indazole derivative with potential pharmacological activity. Given the absence of established biological targets for this specific molecule, this guide presents a systematic, multi-tiered approach to determine its dose-response relationship. The protocols herein are designed to be adaptable, enabling researchers to elucidate the compound's potency, efficacy, and potential mechanism of action through a series of robust in vitro and in vivo assays. We emphasize the causality behind experimental choices and provide self-validating systems to ensure data integrity and reproducibility.

Introduction: The Indazole Scaffold and the Rationale for Dose-Response Analysis

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor and neurological effects.[1][2][3] this compound (henceforth referred to as Compound 'X' for brevity) is a novel entity within this class. The initial step in characterizing any new chemical entity is to establish its dose-response relationship. This fundamental pharmacological principle quantifies the observed effect of a compound as a function of its concentration.[4]

A dose-response analysis is critical for:

  • Determining Potency: Quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that elicits 50% of its maximal effect.[5][6]

  • Assessing Efficacy: The maximum possible effect (Emax) a compound can produce.

  • Understanding Mechanism of Action: The shape and slope of the curve (Hill slope) can provide insights into the nature of the drug-receptor interaction.[7]

  • Guiding In Vivo Studies: Establishing in vitro potency is essential for selecting appropriate doses for preclinical animal models.[8][9]

This guide will detail the necessary protocols for a comprehensive dose-response analysis of Compound 'X', from initial in vitro screening to in vivo validation.

Preliminary Steps: Compound Handling and Target Identification

Prior to initiating dose-response studies, proper handling and preliminary assessment of Compound 'X' are essential.

  • Compound Sourcing and Purity: Compound 'X' can be sourced from various chemical suppliers.[10][11] It is imperative to verify the compound's purity (>95%) via analytical methods such as HPLC and NMR.

  • Solubility Testing: Determine the solubility of Compound 'X' in common laboratory solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare accurate stock solutions.

  • Hypothetical Target Identification: Given the novelty of Compound 'X', a target deconvolution strategy may be necessary. This could involve computational screening against known receptor structures or experimental screening against a panel of common drug targets (e.g., GPCRs, kinases, ion channels). For the purpose of this guide, we will proceed with protocols applicable to a hypothetical G protein-coupled receptor (GPCR) target, a common target for neurological and other disorders.[12]

In Vitro Dose-Response Characterization

The in vitro characterization of Compound 'X' will be conducted in two stages: assessing its binding affinity to a hypothetical receptor and evaluating its functional activity.

Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[13][14] These assays can determine the dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of a non-labeled competitor (Compound 'X').

Objective: To determine the binding affinity (Ki) of Compound 'X' for a hypothetical receptor.

Principle: A competition binding assay is performed by incubating a fixed concentration of a high-affinity radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled Compound 'X'. The ability of Compound 'X' to displace the radioligand is measured, and the IC50 is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable binding buffer.[15]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[15]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of various concentrations of Compound 'X' (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of a fixed concentration of the appropriate radioligand (typically at its Kd value).

      • 150 µL of the membrane preparation (containing 10-50 µg of protein).[15]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[15]

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.[13]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.[15]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of Compound 'X'.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50.[7]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Functional Assays: Determining Potency (EC50) and Efficacy (Emax)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For a hypothetical GPCR, a common functional assay is the [³⁵S]GTPγS binding assay.[16][17]

Objective: To determine if Compound 'X' is an agonist, antagonist, or inverse agonist at the hypothetical receptor and to quantify its potency (EC50) and efficacy (Emax).

Principle: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binding assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates in activated Gα subunits.[12] The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.[17]

  • Reagents and Buffers:

    • Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The optimal concentrations of these components may need to be determined empirically.[18][19]

    • Prepare a stock solution of [³⁵S]GTPγS.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (as in the binding assay).

      • Increasing concentrations of Compound 'X' (for agonist testing).

      • A fixed concentration of a known agonist plus increasing concentrations of Compound 'X' (for antagonist testing).

      • [³⁵S]GTPγS.

    • Include controls for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).[18]

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.[16]

  • Detection and Data Analysis:

    • Measure the radioactivity on the filters.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Compound 'X'.

    • Fit the data using a non-linear regression model to determine the EC50 and Emax for agonists.[7] For antagonists, determine the IC50 and calculate the functional Ki.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Pharmacological Profile of Compound 'X'

Assay TypeParameterValue95% Confidence Interval
Radioligand Binding IC50150 nM120 - 180 nM
Ki75 nM60 - 90 nM
Functional ([³⁵S]GTPγS) EC50300 nM250 - 350 nM
Emax85%80 - 90%
Hill Slope1.10.9 - 1.3

Interpretation:

  • The Ki value indicates the affinity of Compound 'X' for the receptor.

  • The EC50 value reflects the potency of the compound in eliciting a functional response.[6]

  • The Emax value, relative to a known full agonist, indicates whether Compound 'X' is a full or partial agonist.

  • The Hill Slope provides information about the steepness of the curve; a slope of ~1 suggests a 1:1 binding interaction.[7]

In Vivo Dose-Response Analysis

Following in vitro characterization, in vivo studies are necessary to understand the compound's effects in a whole organism.[8] The choice of animal model will depend on the therapeutic area of interest. Given the prevalence of indazole derivatives in neurology, a rodent model of a neurological disorder (e.g., Parkinson's disease, Alzheimer's disease) could be appropriate.[20][21][22]

Objective: To establish the dose-response relationship of Compound 'X' on a relevant physiological or behavioral endpoint in an animal model.

  • Animal Model Selection:

    • Choose a relevant and validated animal model for the disease of interest.[20][23]

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Selection and Formulation:

    • Select a range of doses based on the in vitro potency (EC50) and preliminary pharmacokinetic data. A common starting point is to aim for plasma concentrations that are multiples of the in vitro EC50.

    • Formulate Compound 'X' in a suitable vehicle for the chosen route of administration (e.g., oral, intraperitoneal).

  • Experimental Design:

    • Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-4 doses of Compound 'X').

    • Administer the compound and observe the animals for a predetermined period.

  • Endpoint Measurement:

    • Measure a relevant endpoint at specified time points. This could be a behavioral measure (e.g., motor activity, memory task), a physiological parameter (e.g., blood pressure), or a biomarker level in a relevant tissue.[21]

  • Data Analysis:

    • Plot the measured response as a function of the administered dose.

    • Use non-linear regression to fit a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).[7]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Compound_X Compound 'X' (Purity & Solubility) Receptor_Prep Receptor Membrane Preparation Compound_X->Receptor_Prep Binding_Assay Radioligand Binding Assay Receptor_Prep->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Receptor_Prep->Functional_Assay In_Vitro_Data Calculate Ki, EC50, Emax Binding_Assay->In_Vitro_Data Functional_Assay->In_Vitro_Data Dose_Selection Dose Range Selection In_Vitro_Data->Dose_Selection Inform Animal_Model Animal Model Study (e.g., Neurological) Dose_Selection->Animal_Model Endpoint_Analysis Behavioral/Physiological Endpoint Measurement Animal_Model->Endpoint_Analysis In_Vivo_Data Calculate ED50 Endpoint_Analysis->In_Vivo_Data

Caption: Overall workflow for dose-response analysis of Compound 'X'.

GPCR_Signaling cluster_gpcr GPCR Signaling Cascade Agonist Agonist (Compound 'X') GPCR GPCR Agonist->GPCR Binds G_Protein Gα(GDP)βγ GPCR->G_Protein Activates G_Protein_Active Gα(GTP) + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector (Adenylyl Cyclase) G_Protein_Active->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces

Caption: Simplified GPCR signaling pathway activated by an agonist.

Conclusion and Future Directions

This application note provides a foundational framework for the dose-response analysis of this compound. By systematically applying these in vitro and in vivo protocols, researchers can robustly characterize its pharmacological profile. The resulting data, including binding affinity (Ki), functional potency (EC50), efficacy (Emax), and in vivo potency (ED50), are essential for determining the compound's therapeutic potential and for guiding future lead optimization efforts. Subsequent studies should focus on elucidating the specific downstream signaling pathways modulated by this compound and assessing its pharmacokinetic and toxicological profiles.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
  • Wikipedia. (2023). EC50.
  • Biocytogen. (n.d.). Neuroscience - Neurological Disease Models.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • de Al-Sannaa, G. O., et al. (2021). Experimental Models of Neuroimmunological Disorders: A Review. Frontiers in Immunology.
  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • GraphPad. (n.d.). The EC50. Prism 10 Curve Fitting Guide.
  • Revvity. (n.d.). GTP binding assay.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Revvity. (n.d.). GTP Gi Binding assay Detection Kit.
  • Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke.
  • Chesselet, M. F. (2012). Animal Models of Neurological Disorders. Neurotherapeutics.
  • BenchChem. (2025). Application Notes and Protocols: [35S]GTPγS Binding Assay Using J-113397.
  • Sebaugh, J. L. (2011). Strategy for Designing In Vivo Dose-Response Comparison Studies. Journal of Biopharmaceutical Statistics.
  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology.
  • NCBI. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • ChemicalBook. (2023). This compound | 124491-38-9.
  • ChemicalBook. (n.d.). This compound Chemical Properties.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry.
  • Gentry, P. R., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. We will move from foundational knowledge in our FAQ section to actionable troubleshooting and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is this compound and what are its core structural features?

A1: this compound is a heterocyclic organic compound.[1][2] Its structure consists of a methylated indazole ring system linked to a tertiary amine. The indazole core is relatively hydrophobic, while the tertiary amine group provides a site for protonation, making it a weak base. Understanding this dual character is fundamental to developing an effective solubilization strategy.

Q2: Why am I experiencing solubility issues with this compound in aqueous buffers?

A2: Poor aqueous solubility is a common challenge for molecules like this one.[3][4] The issue stems from two primary factors:

  • Hydrophobic Character: The methylated indazole ring is a large, nonpolar structure that is energetically unfavorable to hydrate with polar water molecules.

  • Weakly Basic Nature: In neutral or basic aqueous solutions (pH ≥ 7), the tertiary amine group is primarily in its uncharged, free base form. This form is less water-soluble than its protonated, charged counterpart.[5][6]

Q3: What is the first and most critical step when preparing to work with this compound?

A3: The first step is to prepare an accurate, high-concentration stock solution in an appropriate organic solvent.[7][8] This is crucial because it minimizes errors from weighing small quantities and ensures consistency across experiments.[7][8] Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power for a wide range of organic molecules.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. For most cell-based assays, the final concentration should be below 1% (v/v) , and for particularly sensitive cell lines, it is best to stay below 0.1% (v/v) .[9] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experimental design.[10]

Q5: Can I just add the powdered compound directly to my aqueous media?

A5: This is strongly discouraged. Direct addition of hydrophobic powders to aqueous media often results in incomplete dissolution, particle aggregation, and an inaccurate final concentration.[10] Preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous phase is the standard and most reliable method.[11][12]

Section 2: Troubleshooting Guide for Common Solubility Problems

This guide provides a systematic approach to diagnosing and solving specific precipitation issues you may encounter during your experiments.

Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

This is a classic sign of a compound "crashing out" of solution when the solvent environment abruptly shifts from highly organic (DMSO) to highly aqueous.

G

Caption: Troubleshooting workflow for immediate compound precipitation.

Causality & Solution Pathway:

  • High Supersaturation: The most common cause is that the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit.[9][13]

    • Solution: Reduce the target final concentration. If a high concentration is necessary, you must modify the vehicle (the solvent system). See Protocol 3 for determining the maximum soluble concentration.

  • Suboptimal pH: The compound is a weak base. In a neutral pH buffer (like PBS at pH 7.4), the amine is mostly uncharged and thus less soluble.

    • Solution: If your experimental system allows, lower the pH of the final solution. Adjusting the pH to be at least 1.5-2 units below the pKa of the tertiary amine will ensure it is predominantly in its protonated, more soluble salt form.[5][14] A target pH of 4.5-5.5 is often a good starting point. See Protocol 2.

  • Insufficient Solubilizing Power of the Vehicle: Water alone is a poor solvent for this molecule.

    • Solution: Introduce a biocompatible co-solvent or a solubilizing excipient into the final aqueous medium.[15][16] These agents modify the properties of the solvent to better accommodate the hydrophobic compound.

      • Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol can be used. They work by reducing the overall polarity of the solvent system.[17]

      • Excipients: Surfactants (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate the drug.[18][19] Cyclodextrins can form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's nonpolar cavity.[3][20]

Issue 2: My compound is soluble initially but precipitates over time during incubation (e.g., 24h in a cell culture incubator).

This suggests you are operating in a kinetically trapped, supersaturated state, and the compound is slowly crashing out to its more stable, less soluble thermodynamic equilibrium.

Causality & Solution Pathway:

  • Thermodynamic Insolubility: The initial concentration, while appearing soluble, is above the true thermodynamic solubility limit in your final medium.[9]

    • Solution: The most reliable solution is to lower the final concentration to be at or below the thermodynamic solubility limit.

  • Compound Instability: The compound may be degrading into less soluble byproducts.

    • Solution: Assess the chemical stability of the compound under your specific experimental conditions (pH, temperature, light exposure). Consider including antioxidants if oxidative degradation is suspected.

  • Interaction with Media Components: Components in complex media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound, leading to precipitation.[13]

    • Solution: Test the solubility of the compound in both serum-free and serum-containing media to determine if serum components are contributing to the problem. If so, a formulation strategy using excipients like cyclodextrins may be required to "protect" the compound.[3]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for implementing the solutions described above.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a reliable stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Sterile, amber (light-blocking) glass vial or polypropylene microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight (MW) of the free base is approximately 189.25 g/mol .

    • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • For 2 mL of a 10 mM (0.010 M) stock: Mass = 0.010 * 0.002 * 189.25 * 1000 = 3.785 mg

  • Weighing: Accurately weigh slightly more than the calculated mass (e.g., 4.0 mg) onto weighing paper. Record the exact mass.

  • Dissolution: Transfer the weighed powder into a sterile vial. Add the calculated volume of DMSO required to achieve the 10 mM concentration based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

    • For 4.0 mg: Volume = [4.0 / 189.25] / 0.010 = 2.11 mL

  • Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C for long-term stability and to avoid repeated freeze-thaw cycles.[8]

Protocol 2: pH-Based Solubility Enhancement (Salt Formation)

This protocol leverages the basic nature of the compound to increase aqueous solubility by forming a soluble salt.

G

Caption: Equilibrium between the insoluble free base and the soluble salt form.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Calibrated pH meter

Procedure:

  • Prepare Test Solutions: In separate tubes, add a small volume of the DMSO stock to each buffer to reach your target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., 1%).

  • Equilibrate: Gently mix and allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Observe: Visually inspect for precipitation.

Protocol 3: Co-Solvent and Formulation Screening

This protocol provides a systematic way to test various biocompatible co-solvents and excipients.

Materials:

  • 10 mM stock solution in DMSO

  • Co-solvents: Propylene Glycol (PG), PEG 400, Ethanol (EtOH)

  • Excipients: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 80 (Tween 80)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare Vehicle Blends: Create a panel of potential vehicle formulations. The goal is to keep the organic solvent percentage as low as possible. Examples:

    • Vehicle A: 5% DMSO, 95% PBS

    • Vehicle B: 5% DMSO, 10% PG, 85% PBS

    • Vehicle C: 5% DMSO, 10% PEG 400, 85% PBS

    • Vehicle D: 5% DMSO, 40% PEG 400, 55% PBS

    • Vehicle E: 5% DMSO, 10% HP-β-CD in PBS

  • Test Solubility: Prepare serial dilutions of the compound in each vehicle blend.

  • Incubate & Observe: Incubate the dilutions under your experimental conditions for a relevant time period (e.g., 2 hours).

  • Analyze: Visually inspect for the highest concentration that remains clear in each vehicle. This provides a rank-ordering of the most effective solubilization systems.

Data Summary Table:

Vehicle FormulationMax. Soluble Conc. (µM)Observations
1% DMSO in PBS< 10 µMImmediate precipitation at 10 µM
1% DMSO, 10% EtOH in PBS50 µMClear
1% DMSO, 10% PEG 400 in PBS150 µMClear
1% DMSO, 5% HP-β-CD in PBS250 µMClear

Note: Data is illustrative and should be determined experimentally.

Section 4: References

  • Jain, A. C., & Savjani, K. T. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453.

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Applied Chemistry, 3(2), 16-24.

  • Yuliani, S. H., & Hartesi, B. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 157-164.

  • Manufacturing Chemist. (2022). Enhancing solubility with novel excipients. [Link]

  • Patel, H., Shah, V., & Serajuddin, A. T. M. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 14(3), 5231-5246.

  • Pharmaoffer. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. [Link]

  • PubChem. (n.d.). N-methyl-1-[methyl(methylamino)amino]methanamine. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazol-3-amine. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ResearchGate. (2020). Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

  • ResearchGate. (2013). Immunoassay Troubleshooting Guide. [Link]

  • ResearchGate. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. [Link]

Sources

Technical Support Center: Stability of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared as a dimethyl sulfoxide (DMSO) stock solution. Inconsistent experimental results can often be traced back to issues with compound stability. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you maintain the quality of your research materials.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in DMSO stock solutions?

The stability of any compound in DMSO is contingent on proper storage to minimize degradation.[1] For this compound, we recommend a multi-faceted approach based on established best practices for compound library management.

Causality: The primary drivers of compound degradation in DMSO are water absorption, temperature, light exposure, and oxygen.[2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can then participate in hydrolysis of susceptible functional groups. Elevated temperatures accelerate the kinetics of all chemical reactions, including degradation, while light can induce photochemical reactions.

Recommendations Summary:

ParameterRecommendationRationale
Temperature -20°C for short-to-mid-term; -80°C for long-term storage.Low temperatures significantly slow down chemical and enzymatic degradation processes.[1]
Container Amber glass vials with PTFE-lined screw caps or high-quality, DMSO-resistant polypropylene tubes.Glass is chemically inert to DMSO.[1] Amber color protects from light.[2] A tight seal prevents moisture entry.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.Minimizes oxidation of the compound. While not always the primary degradation pathway, it is a contributing factor.[3]
DMSO Quality Use anhydrous, high-purity (≥99.9%) DMSO.Prevents introducing water, a key reactant in hydrolytic degradation, from the outset.
Aliquoting Prepare single-use aliquots.This is the most effective way to avoid repeated freeze-thaw cycles and minimize atmospheric exposure of the main stock.
Q2: I've noticed a decrease in my compound's activity over several weeks. How can I determine if this is due to degradation in the DMSO stock?

This is a classic sign of compound instability. The loss of activity suggests that the concentration of the active parent compound is decreasing over time. To confirm this, you must analytically assess the purity and concentration of your stock solution.

Causality: The indazole ring and the secondary amine in this compound could be susceptible to degradation, although specific pathways are not widely documented. General degradation mechanisms in DMSO can include hydrolysis (if water is present) or oxidation.

Verification Workflow: The most direct method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][6] You should compare a sample of your current, aged stock solution against a freshly prepared solution or a certified reference standard. A decrease in the peak area of the parent compound and/or the appearance of new peaks (degradants) in the aged sample would confirm instability.

See the Troubleshooting Guide below for a detailed workflow on how to approach this problem.

Q3: How critical is it to avoid freeze-thaw cycles with my DMSO stock solutions?

Avoiding repeated freeze-thaw cycles is highly recommended. While some studies have shown that many compounds can withstand a limited number of cycles without significant degradation, the primary risk is not the temperature change itself but the opportunity for water absorption.[3][7]

Causality: Each time a frozen vial is opened at room temperature, condensation can form on the cold surfaces, introducing water directly into your DMSO stock. This progressively increases the water content, elevating the risk of hydrolysis with each cycle.[3]

The best practice is to create small, single-use aliquots from your primary stock solution. This ensures the main stock remains pristine and is only exposed to the atmosphere once.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

Answer: Yes, inconsistent results are a hallmark of a compound stability problem. If you observe high variability between experiments run on different days or a steady decline in the compound's expected effect, you should immediately suspect the integrity of your stock solution.

Follow this logical workflow to diagnose the issue:

G A Inconsistent Assay Results Observed B Action: Pause Experiments with Current Stock A->B C Step 1: Prepare a Fresh Stock Solution (Anhydrous DMSO, New Compound Vial) B->C D Step 2: Perform Purity Analysis (HPLC/LC-MS) Compare 'Old Stock' vs. 'Fresh Stock' C->D I Step 3: Re-run Key Experiment Side-by-Side: 'Old Stock' vs. 'Fresh Stock' C->I E Are Degradation Products Visible in Old Stock? D->E F Result: Degradation Confirmed. Discard Old Stock. Implement Proper Storage Protocols (Aliquoting, -80°C). E->F Yes G Is Parent Peak Area Significantly Reduced in Old Stock? E->G No G->F Yes H Result: Precipitation or Adsorption Likely. See Troubleshooting Q2. G->H No J Does Fresh Stock Restore Expected Activity/Potency? I->J K Result: Degradation Confirmed as Cause of Inconsistency. Adopt Fresh Stock and Proper Storage. J->K Yes L Result: Issue is Not Compound Stability. Troubleshoot Assay Protocol, Reagents, Cell Lines, etc. J->L No G cluster_0 Preparation Phase cluster_1 Storage & Analysis Phase cluster_2 Data Interpretation A Prepare a concentrated stock solution in anhydrous DMSO. B Create multiple identical aliquots in appropriate vials (e.g., amber glass). A->B C Analyze one aliquot immediately (T=0) using Protocol 1 to establish baseline purity. B->C H Calculate % Parent Compound Remaining: (Peak Area at T=x / Peak Area at T=0) * 100 C->H Baseline Data D Store aliquots under desired conditions (e.g., -20°C, -80°C, 4°C). E At each time point (e.g., T=1 month), remove one aliquot per condition. D->E F Allow aliquot to thaw completely and equilibrate to room temperature. E->F G Analyze the sample using Protocol 1. F->G G->H I Assess stability based on pre-defined criteria (e.g., >95% remaining is stable). H->I

Caption: Experimental workflow for a long-term compound stability study.

Experimental Protocol
Protocol 1: Assessing Compound Purity and Degradation by HPLC-UV

This protocol provides a general method to assess the purity of your this compound stock solution and identify potential degradants.

Objective: To quantify the relative percentage of the parent compound in a DMSO stock solution.

Materials:

  • DMSO stock solution of the test compound.

  • Freshly prepared DMSO stock solution (for comparison, optional but recommended).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or trifluoroacetic acid (TFA).

  • HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Sample Preparation:

    • Label two HPLC vials: "Aged Stock" and "Fresh Stock".

    • Carefully thaw your DMSO stock solution(s) and vortex gently to ensure homogeneity.

    • Dilute a small amount (e.g., 5 µL) of each DMSO stock into a larger volume of a suitable solvent (e.g., 995 µL of 50:50 ACN:Water). This brings the concentration into the linear range of the detector and ensures compatibility with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or an optimal wavelength for the indazole chromophore).

    • Column Temperature: 30°C

  • Data Analysis:

    • Run both the "Aged Stock" and "Fresh Stock" samples.

    • Integrate the peak area for all peaks in each chromatogram.

    • Purity Calculation: For the "Aged Stock," calculate the purity as: (Peak Area of Parent Compound / Total Peak Area of All Peaks) * 100%.

    • Degradation Comparison: Compare the chromatograms. A significant decrease in the parent peak's area in the "Aged Stock" relative to the "Fresh Stock," coupled with the appearance of new peaks, is strong evidence of degradation.

References
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • CD Bioparticles. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]

  • ResearchGate. (2023). How DMSO aliquot should be stored?. [Link]

  • Ismail, M. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • PubChem. N-methyl-1-[methyl(methylamino)amino]methanamine. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • PubChem. 1-Methyl-1H-indazol-3-amine. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Henderson, J. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • ACS Publications. (2023). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Kuhn, B., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]

  • PubChem. 1H-indazol-3-amine. [Link]

  • PubChemLite. 1-methyl-1h-indazol-5-amine (C8H9N3). [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indazole derivative. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

This compound is a tertiary amine featuring a 1-methyl-1H-indazole core. The synthesis of such molecules is critical in medicinal chemistry and materials science. However, the journey from starting materials to the final purified product can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions. This guide aims to be a comprehensive resource to overcome these hurdles.

The most common and practical synthetic route to this compound is the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with methylamine. This guide will primarily focus on troubleshooting this specific pathway, as it is a widely adopted method.[1][2]

Troubleshooting Guide: Reductive Amination Pathway

The synthesis via reductive amination involves two key steps: the formation of an intermediate imine from 1-methyl-1H-indazole-3-carbaldehyde and methylamine, followed by its reduction to the target tertiary amine.

DOT Script for Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 1-methyl-1H-indazole- 3-carbaldehyde Imine Intermediate Iminium Ion Aldehyde->Imine Reaction with Amine Methylamine (CH3NH2) Amine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product

Caption: General workflow for the reductive amination synthesis.

Question 1: Low or No Product Formation

"I've followed the standard reductive amination protocol, but my yield of the target tertiary amine is extremely low, or I'm only recovering starting materials. What could be the issue?"

Answer:

Low or no product formation in a reductive amination can stem from several factors related to the imine formation step or the reduction step.

Pillar 1: Inefficient Imine Formation

  • Cause: The equilibrium for imine formation may not be favorable under your reaction conditions. Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the starting materials.

  • Troubleshooting:

    • Use of a Dehydrating Agent: Incorporate a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) into the reaction mixture to sequester the water formed.

    • Solvent Choice: Ensure you are using an appropriate aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

    • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically acid-catalyzed. A small amount of a weak acid, like acetic acid, can facilitate the reaction. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Pillar 2: Ineffective Reduction

  • Cause: The chosen reducing agent may be inappropriate, or its reactivity may have diminished.

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

    • Reaction Temperature: Reductions are typically carried out at room temperature or 0 °C. Ensure the temperature is controlled, as excessive heat can lead to side reactions or decomposition of the reducing agent.

Pillar 3: Competing Side Reactions

  • Cause: The aldehyde starting material can undergo self-condensation or other side reactions under basic or strongly acidic conditions.

  • Troubleshooting:

    • Controlled Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine to ensure the imine is reduced as it is formed, minimizing the concentration of the free aldehyde.

DOT Script for Troubleshooting Low Yield

G Start Low or No Product CheckImine Check Imine Formation Start->CheckImine CheckReduction Check Reduction Step CheckImine->CheckReduction Yes Solvent Aprotic Solvent? (DCM, DCE) CheckImine->Solvent No CheckSideReactions Investigate Side Reactions CheckReduction->CheckSideReactions Yes ReducerQuality Reducing Agent Fresh? CheckReduction->ReducerQuality No SlowAddition Slow Addition of Reductant? CheckSideReactions->SlowAddition No Success Improved Yield CheckSideReactions->Success Yes DehydratingAgent Add Dehydrating Agent? (MgSO4, Na2SO4) Solvent->DehydratingAgent pH_Control pH Optimal? (Weak Acid Catalyst) DehydratingAgent->pH_Control pH_Control->CheckImine ReducerChoice Correct Reducing Agent? (NaBH(OAc)3) ReducerQuality->ReducerChoice TempControl Temperature Controlled? ReducerChoice->TempControl TempControl->CheckReduction SlowAddition->Success

Sources

Technical Support Center: Optimizing Cell Permeability of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the cell permeability of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of membrane transport for this specific molecule.

Overview & Physicochemical Profile

This compound is a small molecule with a substituted indazole core. Understanding its fundamental physicochemical properties is the first step in predicting and optimizing its ability to cross cellular membranes. The key to effective optimization lies in balancing these properties to favor passive diffusion without compromising the compound's primary pharmacological activity.

The molecule's structure suggests it is a moderately lipophilic, basic compound. To quantitatively assess its "drug-likeness" and potential for passive membrane permeability, we can evaluate it against established guidelines like Lipinski's Rule of Five.[1][2]

Table 1: Calculated Physicochemical Properties of this compound

PropertyCalculated ValueLipinski's Rule of 5 GuidelineCompliance
Molecular Weight (MW)~189.25 g/mol < 500 DaltonsYes
LogP (Lipophilicity)~2.0 - 2.5< 5Yes
Hydrogen Bond Donors1 (the secondary amine)≤ 5Yes
Hydrogen Bond Acceptors3 (the two indazole nitrogens and the amine nitrogen)≤ 10Yes

Note: These values are estimates based on chemical structure and may vary slightly depending on the calculation algorithm.

Initial Assessment: Based on this profile, the compound fully complies with Lipinski's Rule of Five, suggesting that poor passive permeability is not inherently expected.[3][4] However, other factors such as polar surface area (PSA), pKa, and potential for active transport can significantly influence its actual cell permeability.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the first and most cost-effective step to assess the permeability of my compound?

A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended starting point.[7] It is a cell-free, high-throughput assay that specifically measures passive diffusion.[8] By isolating this single transport mechanism, you can quickly determine if the compound has a fundamental issue with crossing a lipid bilayer. Its low cost and speed make it ideal for initial screening of multiple analogs.[9]

Q2: My compound shows good permeability in PAMPA, but low activity in cell-based assays. What could be the issue?

A2: This discrepancy often points towards the involvement of biological factors not present in the PAMPA model. The most likely cause is that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][10] These transporters are expressed on the cell surface and actively pump compounds out of the cell, reducing the intracellular concentration. You should proceed with a Caco-2 permeability assay to investigate this possibility.

Q3: What does the pKa of my compound suggest about its permeability?

A3: this compound has a basic amine group. At physiological pH (around 7.4), this group will be predominantly protonated (charged). The charged form of a molecule generally has much lower membrane permeability than its neutral form. Therefore, the permeability you observe will be driven by the small fraction of the compound that is in its neutral, uncharged state at a given pH.[11][12] Experiments in pH-gradient systems can help elucidate this.

Q4: Can I improve my compound's permeability without significant chemical modification?

A4: Formulation strategies can sometimes enhance permeability. For instance, using excipients that act as transient permeability enhancers or employing nano-formulations like lipid nanoparticles can improve drug absorption.[5] However, for fundamental research and lead optimization, structural modification is often necessary to address inherent permeability limitations.

Permeability Assessment Workflow

The following diagram outlines a logical workflow for assessing and troubleshooting the permeability of your compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Optimization Start Start with This compound PAMPA Perform PAMPA Assay (Passive Diffusion) Start->PAMPA PAMPA_Result High Permeability? PAMPA->PAMPA_Result Caco2 Perform Caco-2 Assay (A -> B and B -> A) PAMPA_Result->Caco2 Yes Troubleshoot Proceed to Troubleshooting Guide PAMPA_Result->Troubleshoot No Efflux_Ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) Caco2->Efflux_Ratio Efflux_Result Efflux Ratio > 2? Efflux_Ratio->Efflux_Result Efflux_Inhib Caco-2 Assay with Efflux Inhibitors (e.g., Verapamil) Efflux_Result->Efflux_Inhib Yes Good_Perm Permeability is Likely NOT a Limiting Factor Efflux_Result->Good_Perm No Structural_Mod Structural Modification (Mask H-bond donors, reduce PSA, Prodrugs) Efflux_Inhib->Structural_Mod Troubleshoot->Structural_Mod

Caption: Decision workflow for cell permeability assessment.

Troubleshooting Guide

Q: My compound shows low permeability in the initial PAMPA screen. What are the likely causes and next steps?

A: Low PAMPA permeability points directly to a problem with passive diffusion across a lipid membrane.

  • Causality: The core issue is an unfavorable balance between lipophilicity and polarity. While the overall LogP appears acceptable, specific structural features might be at fault. The secondary amine is a hydrogen bond donor, and the indazole ring contains hydrogen bond acceptors. These polar interactions with water must be broken for the molecule to enter the lipid membrane, which is energetically costly.[13]

  • Troubleshooting Workflow:

    G Start Low Permeability Observed in PAMPA Hypothesis1 Hypothesis 1: Excessive Polarity/ H-Bonding Start->Hypothesis1 Hypothesis2 Hypothesis 2: Low Solubility in Donor Compartment Start->Hypothesis2 Action1 Synthesize Analogs: 1. N-methylation of amine to mask H-bond donor. 2. Add lipophilic groups to indazole ring. 3. Consider prodrug approach to mask amine. Hypothesis1->Action1 Action2 Verify Compound Solubility in Assay Buffer (PBS + 5% DMSO). Check for Precipitation. Hypothesis2->Action2 ReTest Re-screen Analogs and Original Compound in PAMPA Assay Action1->ReTest Action2->ReTest Outcome Permeability Improved? ReTest->Outcome Success Proceed to Caco-2 Assay Outcome->Success Yes Failure Re-evaluate Structural Modification Strategy Outcome->Failure No

    Caption: Troubleshooting workflow for low passive permeability.

  • Actionable Advice:

    • Confirm Solubility: Before extensive chemistry, ensure your compound is fully dissolved in the donor well of the PAMPA plate. Precipitation will artificially lower the measured permeability.

    • Structural Modification: The most effective strategy is to reduce the molecule's polarity. Masking the N-H hydrogen bond donor via methylation to a tertiary amine is a common and effective strategy.[11][14] This often improves permeability but can sometimes impact target binding, so it must be evaluated carefully.

    • Prodrugs: Consider creating a more lipophilic prodrug by attaching a group that is cleaved inside the cell to release the active parent compound.[15]

Q: My Caco-2 assay shows a high efflux ratio (Papp B>A / Papp A>B is >2). What does this mean and how do I confirm it?

A: A high efflux ratio is the classic signature of active efflux by transporters like P-gp.[10] The permeability from the basolateral (blood) to apical (intestinal) side (B->A) is significantly higher than in the absorptive direction (A->B) because the compound is actively pumped out of the cells.

  • Causality: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that expresses many of the transporters found in the intestinal epithelium.[16][17] Your compound is likely being recognized and transported by one or more of these efflux pumps.

  • Confirmation Protocol:

    • Run the Caco-2 assay again , but this time, co-incubate your compound with a known pan-efflux inhibitor, such as Verapamil (for P-gp).

    • Hypothesis: If your compound is a P-gp substrate, the inhibitor will block the transporter.

    • Expected Outcome: You should see a significant increase in the A->B permeability and a decrease in the B->A permeability. The calculated efflux ratio should drop to approximately 1.

    • Interpretation: A normalized efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Q: I am seeing poor mass balance (<70% recovery) in my Caco-2 assay. What are the potential causes?

A: Poor mass balance indicates that the compound is being "lost" during the experiment. The most common reasons are:

  • Metabolism: Caco-2 cells have some metabolic capacity (e.g., CYP enzymes). Your compound might be metabolized into one or more different chemical entities during the assay. You can analyze the donor and acceptor compartments by LC-MS/MS to look for the appearance of metabolites.

  • Intracellular Accumulation: Highly lipophilic or cationic compounds can sometimes accumulate within the cell or lysosomal compartments and are not fully recovered when sampling the buffer.[12]

  • Non-specific Binding: The compound may be binding to the plastic of the Transwell plate. This is more common for very "sticky," lipophilic compounds. Including a low concentration of bovine serum albumin (BSA) in the basolateral receiver solution can sometimes mitigate this by providing a protein for the compound to bind to instead of the plastic.[16]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is for screening passive permeability.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound diffuses from a donor compartment through this lipid layer into an acceptor compartment.[7][9]

  • Step-by-Step Methodology:

    • Prepare Solutions:

      • Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane.

      • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

      • Compound Stock: Prepare a 10 mM stock of your compound in 100% DMSO.

      • Donor Solution: Dilute the compound stock to a final concentration of 100 µM in PBS. The final DMSO concentration should be low (e.g., 1-5%) to not disrupt the membrane.[18]

    • Prepare Plate:

      • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor filter plate (top plate), ensuring the filter is fully coated. Do not puncture the membrane.[19]

      • Add 300 µL of fresh Assay Buffer to each well of the acceptor plate (bottom plate).

    • Run Assay:

      • Add 150 µL of the Donor Solution (containing your compound) to each well of the lipid-coated donor plate.

      • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

      • Incubate the plate assembly at room temperature for 4-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.[19]

    • Analysis:

      • After incubation, separate the plates.

      • Collect samples from both the donor and acceptor wells.

      • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculation: The effective permeability (Pe) is calculated using established formulas that account for volume, surface area, and incubation time.[19]

Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active transport.

  • Principle: Caco-2 cells are seeded on a porous membrane in a Transwell® insert. Over ~21 days, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10] The transport of the compound is measured in both the absorptive (Apical to Basolateral, A->B) and secretive (Basolateral to Apical, B->A) directions.

  • Step-by-Step Methodology:

    • Cell Culture:

      • Culture Caco-2 cells and seed them onto Transwell filter inserts in 12- or 24-well plates.

      • Maintain the culture for 21-25 days to allow for full differentiation.

    • Monolayer Integrity Check:

      • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm².[10][17]

      • Alternatively, perform a Lucifer Yellow rejection assay. The permeability of this fluorescent marker should be very low, indicating intact tight junctions.

    • Run Transport Experiment (A -> B):

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.

      • Add your test compound (typically 1-10 µM) to the apical (top) chamber.

      • Add fresh transport buffer to the basolateral (bottom) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

    • Run Transport Experiment (B -> A):

      • On a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral chamber and sample from the apical chamber.

    • Analysis:

      • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions.

      • Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B).[10]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Lam, K., & A. Hahn, M. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules, 21(12), 1645.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Bibi, S., et al. (2021). Physicochemical properties of drugs and membrane permeability. Journal of Pharmaceutical Sciences, 110(5), 1845-1856.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 889-896.
  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Gelb, M. H., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Gampa, G., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169.
  • Chen, Y., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 15(1), 53-68.
  • Avdeef, A. (2001). Physicochemical properties of drugs and membrane permeability. Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-[methyl(methylamino)amino]methanamine. Retrieved from [Link]

  • Volpe, D. A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(10), 2530.
  • PubChem. (n.d.). 1-Methyl-1H-indazol-3-amine. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Kornhuber, J., et al. (2010). Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system. Journal of Cellular Physiology, 224(1), 152-164.
  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
  • Wójcik, M., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6542.
  • Li, Y. (2012). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.

Sources

Technical Support Center: Troubleshooting Aggregation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to address potential aggregation issues encountered during experimental work. This resource provides in-depth troubleshooting advice and preventative strategies based on established principles of small molecule formulation and behavior.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation/cloudiness in my aqueous solution of this compound. What is the likely cause?

A1: Precipitation or cloudiness is often a sign of compound aggregation or exceeding the solubility limit in the chosen solvent system. Small molecules, particularly those with aromatic structures like the indazole core, can self-associate and form aggregates or even precipitate out of solution.[1][2] This phenomenon is highly dependent on factors such as concentration, pH, buffer composition, and temperature. Given that your compound has amine functional groups, its solubility is likely to be highly pH-dependent.[3]

Q2: How can I determine if the issue is aggregation versus simple insolubility?

A2: While related, it's useful to distinguish between the two. Insolubility refers to the compound's intrinsic inability to dissolve above a certain concentration (its equilibrium solubility). Aggregation is a process where dissolved molecules associate to form larger, often sub-visible, colloidal particles.[1] These aggregates can sometimes be a precursor to visible precipitation. Techniques like Dynamic Light Scattering (DLS) can detect these nano- to micro-sized aggregates that are not visible to the naked eye.[1]

Q3: Can the pH of my buffer system significantly impact the aggregation of this compound?

A3: Absolutely. This compound contains tertiary and secondary amine groups, which are basic. In acidic conditions (low pH), these amines will be protonated, resulting in a positively charged molecule. This charge generally increases aqueous solubility due to favorable interactions with water molecules and electrostatic repulsion between molecules, which can prevent aggregation.[3] Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form, making it more prone to aggregation and precipitation. The choice of buffer and its concentration can also influence the local pH at the surface of the dissolving solid, affecting the dissolution rate.[4][5]

Q4: Are there common formulation strategies to prevent aggregation of indazole-based compounds?

A4: Yes, several strategies are effective for improving the solubility and reducing the aggregation of poorly soluble drugs, including indazole derivatives.[6][7][8][9][10] These include:

  • pH adjustment: Maintaining an acidic pH is often the simplest approach for basic compounds.

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEG 400 can increase solubility.

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to stabilize the compound and prevent aggregation.

  • Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the molecule, enhancing solubility.[8][9]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can improve dissolution.[6][9]

Troubleshooting Guide: Resolving Aggregation in Your Experiments

This section provides a systematic approach to identifying and solving aggregation issues with this compound.

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer

This is a common scenario when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium. The organic solvent disperses, and the compound suddenly finds itself in a less favorable aqueous environment, leading to precipitation.

Root Cause Analysis and Mitigation Workflow:

start Precipitation observed upon dilution check_ph Is the aqueous buffer pH < pKa of the compound? start->check_ph adjust_ph Lower buffer pH (e.g., to pH 4-5) and re-test dilution. check_ph->adjust_ph No / Unsure check_concentration Is the final concentration too high? check_ph->check_concentration Yes success Solution remains clear adjust_ph->success lower_concentration Reduce final working concentration. check_concentration->lower_concentration Yes use_excipients Incorporate solubilizing excipients. check_concentration->use_excipients No lower_concentration->success excipient_options Options: - Add co-solvent (e.g., 1-5% Ethanol) - Add surfactant (e.g., 0.01% Tween® 80) - Use cyclodextrins use_excipients->excipient_options use_excipients->success

Caption: Workflow for addressing precipitation upon dilution.

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 3 to 8 (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Prepare a concentrated stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM).

  • Dilute into buffers: Dilute the stock solution to a fixed final concentration (e.g., 100 µM) in each of the prepared buffers. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Observe and Quantify:

    • Visually inspect for turbidity or precipitation immediately and after a set time (e.g., 1 hour).

    • (Optional) Quantify the amount of soluble compound by centrifuging the samples, taking an aliquot of the supernatant, and analyzing it by HPLC or UV-Vis spectroscopy.

Issue 2: Inconsistent Results or "Bell-Shaped" Dose-Response Curves in Biological Assays

Colloidal aggregates of small molecules are a known cause of false positives in high-throughput screening and can lead to non-specific inhibition of enzymes or disruption of other biological assays.[1][2] This can manifest as a "bell-shaped" curve where the inhibitory effect decreases at higher concentrations, which may correspond to the onset of significant aggregation.[1]

Troubleshooting Steps:

  • Include a Detergent Control: Repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton™ X-100 or Tween® 80). If the compound's activity is significantly reduced or eliminated by the detergent, it is a strong indicator that aggregation is responsible for the observed effect. The detergent helps to break up the colloidal aggregates.

  • Characterize Aggregation Propensity: Use analytical techniques to determine the Critical Aggregation Concentration (CAC).

Data Presentation: Analytical Techniques for Aggregation Detection

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Detects the presence and size distribution of aggregates in the nanometer to micrometer range.[1]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface. Aggregates can cause a non-specific binding signal.Can help identify compounds that form aggregates on sensor surfaces.[2]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which is sensitive to size, charge, and solvation entropy.Can be used to study interactions between small molecules and protein aggregates, and by extension, self-aggregation.[11][12]

Experimental Protocol: DLS for Aggregate Detection

  • Prepare Samples: Prepare a dilution series of this compound in the final assay buffer. Include a buffer-only control.

  • Filter Samples: Filter all buffers and samples through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and extraneous particles.

  • Acquire Data: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Analyze Data: The instrument software will generate a particle size distribution. The presence of particles significantly larger than a monomeric small molecule (typically >10 nm, often in the 100-1000 nm range) indicates aggregation.[1] The concentration at which these particles start to appear is the Critical Aggregation Concentration (CAC).

Preventative Measures and Formulation Best Practices

To avoid aggregation issues from the outset, consider the following best practices during stock solution preparation and experimental design.

Logical Flow for Formulation Development:

start Start: Need a stable aqueous formulation char_sol Characterize pH-dependent solubility acidic_ph Is solubility sufficient at an acceptable acidic pH? char_sol->acidic_ph formulate_acidic Formulate in a low pH buffer (e.g., citrate, acetate) acidic_ph->formulate_acidic Yes cosolvent_screen Screen co-solvents (Ethanol, PEG, Propylene Glycol) acidic_ph->cosolvent_screen No end End: Stable Formulation Achieved formulate_acidic->end cosolvent_sufficient Is solubility sufficient with a co-solvent? cosolvent_screen->cosolvent_sufficient formulate_cosolvent Formulate with the optimal co-solvent concentration cosolvent_sufficient->formulate_cosolvent Yes complexation_screen Screen complexation agents (e.g., Cyclodextrins) cosolvent_sufficient->complexation_screen No formulate_cosolvent->end complexation_sufficient Is solubility sufficient with a complexation agent? complexation_screen->complexation_sufficient formulate_complex Formulate with the optimal complexation agent complexation_sufficient->formulate_complex Yes advanced_form Consider advanced formulations (e.g., lipid-based systems, solid dispersions) complexation_sufficient->advanced_form No formulate_complex->end

Caption: Decision tree for developing a stable formulation.

By systematically evaluating the physicochemical properties of this compound and applying these troubleshooting and formulation principles, researchers can mitigate the risks associated with aggregation, leading to more reliable and reproducible experimental outcomes.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

  • Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology. Retrieved from [Link]

  • Detection and Characterization of Small Molecule Interactions With Fibrillar Protein Aggregates Using Microscale Thermophoresis. (2017). PubMed. Retrieved from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved from [Link]

  • Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. Retrieved from [Link]

  • Small molecule probes of protein aggregation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Detecting alpha-synuclein aggregates with small molecules on single-molecule array. (n.d.). RSC Publishing. Retrieved from [Link]

  • Detecting alpha-synuclein aggregates with small molecules on single-molecule array. (n.d.). Retrieved from [Link]

  • Combating small molecule aggregation with machine learning. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. (2021). ACS Publications. Retrieved from [Link]

  • How Buffers Resist Changes in pH. (n.d.). Solubility of Things. Retrieved from [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. (2023). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

  • 1-Methyl-1H-indazol-3-amine | C8H9N3. (n.d.). PubChem. Retrieved from [Link]

  • Structure-based discovery of small molecule inhibitors of the autocatalytic proliferation of α-synuclein aggregates. (2021). bioRxiv. Retrieved from [Link]

  • Optimization of a small molecule inhibitor of secondary nucleation in α-synuclein aggregation. (n.d.). Frontiers. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant. (2006). PMC - NIH. Retrieved from [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved from [Link]

  • (1-methyl-1h-indazol-3-yl)methanamine. (n.d.). PubChemLite. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide | C22H18N4OS. (n.d.). PubChem. Retrieved from [Link]

  • 1-methyl-1h-indazol-5-amine (C8H9N3). (n.d.). PubChemLite. Retrieved from [Link]

  • N-METHYLIMIDAZOLE (NMI). (n.d.). Ataman Kimya. Retrieved from [Link]

  • 1-Methylimidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (n.d.). Digital CSIC. Retrieved from [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (n.d.). PubMed. Retrieved from [Link]

  • 1H-indazol-3-amine | C7H7N3. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Reaction Optimization for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Overview of the Primary Synthetic Route

The most common and efficient method for the synthesis of this compound is the direct reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

This approach is favored for its operational simplicity and avoidance of isolating the potentially unstable imine intermediate. However, successful execution requires careful control of reaction conditions to maximize yield and minimize impurity formation.

Visualizing the Workflow: Reductive Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process In-Situ Process A 1-Methyl-1H-indazole-3-carbaldehyde Imine Imine Formation A->Imine B Methylamine (e.g., in THF/EtOH) B->Imine C Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reduction Reduction C->Reduction Effects D Solvent (e.g., DCE, THF, MeOH) D->Imine D->Reduction E Optional: Acid Catalyst (e.g., Acetic Acid) E->Imine Catalyzes Imine->Reduction Immediate Workup Aqueous Workup & Extraction Reduction->Workup Product This compound Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Reductive amination workflow for synthesizing the target amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has stalled, and I'm observing very low conversion to the desired product. What are the likely causes?

  • Answer: Low yield is a common issue that can often be traced back to several key factors:

    • Inefficient Imine Formation: The initial formation of the imine is crucial. This step is reversible and can be slow.

      • Scientific Rationale: Imine formation is generally favored under mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by methylamine.[1] However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

      • Troubleshooting Steps:

        • Catalytic Acid: Consider adding a catalytic amount of acetic acid (typically 1-5 mol%) to facilitate imine formation.

        • Pre-formation: Allow the aldehyde and amine to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This can help build up a sufficient concentration of the imine. You can monitor imine formation via TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.[2]

        • Water Removal: The formation of the imine releases a molecule of water. In some cases, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.

    • Reducing Agent Potency/Compatibility: The choice and handling of the reducing agent are critical.

      • Scientific Rationale: Different reducing agents have varying reactivities and compatibilities. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of (1-methyl-1H-indazol-3-yl)methanol as a byproduct.[1][2][3] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the aldehyde and are more selective for the protonated imine (iminium ion).[1][3]

      • Troubleshooting Steps:

        • Switch Reducing Agent: If using NaBH₄, consider switching to NaBH(OAc)₃ or NaBH₃CN. NaBH(OAc)₃ is often a good first choice as it is effective and less toxic than cyanide-containing reagents.[3][4]

        • Check Reagent Quality: Ensure your reducing agent is not old or has been improperly stored, as this can lead to decomposition and reduced activity.

        • Staged Addition: When using NaBH₄, add it only after confirming imine formation to minimize aldehyde reduction.[2][3]

Issue 2: Formation of Impurities

  • Question: My final product is contaminated with significant byproducts. How can I identify and prevent them?

  • Answer: The primary impurities in this reaction are typically the alcohol from aldehyde reduction and the over-alkylated tertiary amine.

    • Byproduct 1: (1-methyl-1H-indazol-3-yl)methanol

      • Cause: Reduction of the starting aldehyde by the hydride source. This is more common with stronger reducing agents like NaBH₄.[2]

      • Prevention:

        • Use a milder reducing agent like NaBH(OAc)₃, which is selective for the iminium ion over the aldehyde.[3]

        • Ensure sufficient time for imine formation before introducing NaBH₄.

    • Byproduct 2: N,N-Dimethyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (Tertiary Amine)

      • Cause: The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is a form of over-alkylation.

      • Prevention:

        • Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine. Avoid a large excess of the aldehyde.

        • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to slow down the rate of the second alkylation.

Issue 3: N-Alkylation of the Indazole Ring

  • Question: I'm concerned about potential methylation on the N2 position of the indazole ring. Is this a likely side reaction?

  • Answer: In the context of reductive amination starting from 1-methyl-1H-indazole-3-carbaldehyde, N-alkylation of the indazole ring is not a primary concern.

    • Scientific Rationale: The starting material already has a methyl group at the N1 position. The conditions for reductive amination (mild reducing agents, neutral to slightly acidic pH) are not typically conducive to alkylating the N2 position of the indazole ring. N-alkylation of indazoles usually requires a strong base (like NaH) to deprotonate the N-H bond, followed by reaction with an alkyl halide.[5][6][7][8] Since the N1 position is already blocked and the reaction conditions are not strongly basic, this side reaction is highly unlikely.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, especially when using NaBH(OAc)₃.[3] Methanol (MeOH) or ethanol (EtOH) are commonly used with NaBH₄ or NaBH₃CN.[3] Tetrahydrofuran (THF) is also a viable option. The choice of solvent can influence reaction rates and solubility of reagents.

  • Q2: How should I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol) to resolve the starting aldehyde, the product, and any potential byproducts. The disappearance of the aldehyde spot is a key indicator of reaction progression. LC-MS can also be used for more precise monitoring.

  • Q3: What are the best practices for purifying the final product?

    • A3: After an aqueous workup to remove the reducing agent byproducts and any excess amine, the crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM solution), is usually effective in separating the desired amine from less polar starting material and more polar byproducts.

  • Q4: Can I use aqueous methylamine for this reaction?

    • A4: While possible, it's generally better to use a solution of methylamine in an organic solvent like THF or ethanol. The presence of a large amount of water can interfere with some reducing agents and may not be compatible with solvents like DCM or DCE. If using an aqueous solution, ensure the amount of water introduced is minimal.

Optimized Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 1-Methyl-1H-indazole-3-carbaldehyde

  • Methylamine solution (e.g., 2 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in DCE (or DCM), add the methylamine solution (1.2-1.5 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Summary of Key Reaction Parameters

ParameterCondition 1 (Preferred)Condition 2Rationale & Comments
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is selective for the iminium ion, minimizing aldehyde reduction, and is less toxic.[3][4] NaBH₃CN is also selective but requires careful handling due to its toxicity.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol (MeOH) or Tetrahydrofuran (THF)DCM/DCE are compatible with NaBH(OAc)₃. MeOH is a good solvent for reactions using NaBH₃CN or NaBH₄.[3]
Amine Source Methylamine in THF/EtOHAqueous MethylamineAnhydrous conditions are generally preferred. If using aqueous amine, ensure compatibility with the chosen solvent and reducing agent.
Catalyst None (or catalytic Acetic Acid)Catalytic Acetic AcidThe acetic acid generated from NaBH(OAc)₃ can catalyze imine formation. For other reductants, adding a small amount of acetic acid can be beneficial.[2]
Temperature 0 °C to Room TemperatureRoom TemperatureLower temperatures can improve selectivity and reduce the formation of over-alkylated byproducts.

References

  • Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of N-Methyl Secondary Amines. (2003). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. Retrieved January 13, 2026, from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Retrieved January 13, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (n.d.). Patsnap. Retrieved January 13, 2026, from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. (2017). PubMed. Retrieved January 13, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved January 13, 2026, from [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1-Methyl-1H-indazole-3-carboxaldehyde. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Purification of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. This molecule, featuring a tertiary amine linked to a methylated indazole core, presents a unique set of purification challenges. Its basicity, potential for metal chelation, and the presence of closely related impurities necessitate a well-designed purification strategy.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the isolation and purification of this compound. We will move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide, complete with step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main difficulties arise from its chemical nature. The tertiary amine group makes the compound basic, leading to strong interactions with acidic stationary phases like silica gel, which can cause significant tailing and even irreversible adsorption during column chromatography.[1][2] Furthermore, common synthetic routes can produce structurally similar impurities, such as demethylated precursors or over-alkylated byproducts, which may co-elute with the desired product.

Q2: Which purification technique is generally most effective for this compound?

A multi-step approach is often best. The initial crude product should first be subjected to an acid-base liquid-liquid extraction to remove non-basic impurities. This is typically followed by flash column chromatography on silica gel that has been deactivated with a base (e.g., triethylamine) or by using a less acidic stationary phase like alumina.[3] For achieving very high purity (>99.5%), final purification can be achieved through recrystallization or salt formation.

Q3: What are the expected impurities from a typical synthesis?

Common impurities may include:

  • Starting Materials: Unreacted (1-methyl-1H-indazol-3-yl)methanamine or methylating agents.

  • Byproducts: The secondary amine precursor, (1-methyl-1H-indazol-3-yl)methylamine, if methylation is incomplete.

  • Isomers: Potential for impurities from the less stable 2H-indazole tautomer, depending on the synthetic route.[4]

  • Degradation Products: Amines can be susceptible to oxidation, especially at elevated temperatures.[3]

Q4: How can I reliably assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method. A reversed-phase C18 column is a good starting point. To ensure a good peak shape for this basic compound, the mobile phase should be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the amine and minimize interactions with residual silanols on the column.[5] Quantitative NMR (qNMR) can also be used for an absolute purity determination.

Purification Troubleshooting Guide

This section addresses specific experimental problems in a "Problem -> Probable Cause -> Solution" format.

Issue 1: Severe Tailing or Streaking During Silica Gel Column Chromatography
  • Probable Cause: Your basic amine product is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to a non-ideal elution profile, causing tailing, reduced separation efficiency, and potentially irreversible adsorption of the product to the column.[2]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. This additive will preferentially interact with the acidic sites on the silica, "masking" them from your product and allowing for a much sharper elution band.[6]

    • Stationary Phase Deactivation: Before loading your sample, flush the packed column with your starting eluent mixture that already contains the basic additive (e.g., 1% TEA in hexane/ethyl acetate). This ensures the entire stationary phase is neutralized.

    • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[1] Reversed-phase chromatography is another powerful option where such acid-base interactions are less problematic.[2]

Issue 2: Co-elution of Product with a Similar Impurity
  • Probable Cause: The impurity has a polarity very close to that of your product, making separation difficult with standard solvent systems. This is common with precursors (secondary amine) or over-methylated (quaternary salt) byproducts.

  • Solution:

    • Optimize the Mobile Phase: Do not rely solely on a standard Hexane/Ethyl Acetate system. Experiment with different solvent systems to exploit subtle differences in compound-solvent interactions. See the table below for suggestions.

    • Switch to Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can significantly improve resolution between closely eluting spots.[1]

    • Employ a Different Separation Principle: If normal-phase chromatography fails, utilize an orthogonal separation method. Acid-base extraction can remove acidic or neutral impurities. Alternatively, reversed-phase chromatography separates compounds based on hydrophobicity, which may provide the selectivity needed.

Table 1: Alternative Solvent Systems for Amine Chromatography
Solvent SystemModifierRationale
Dichloromethane (DCM) / Methanol0.5-1% TriethylamineExcellent for more polar amines that require a stronger eluent than Ethyl Acetate.
Toluene / Acetone0.5-1% TriethylamineOffers different selectivity compared to ester-based systems.
Ethyl Acetate / Heptane / Isopropanol1% TriethylamineA three-component system can fine-tune polarity and selectivity.
Issue 3: Low or No Recovery After Acid-Base Extraction
  • Probable Cause 1: The pH for protonation or deprotonation was not optimal. To extract the amine into the aqueous acid layer, the pH must be at least 2 units below the pKa of your compound's conjugate acid. To recover it, the pH of the aqueous layer must be raised to at least 2 units above the pKa.

  • Solution 1: Use a pH meter or pH paper to verify the pH at each step. Do not rely on the "one wash" assumption. Add acid (e.g., 1M HCl) or base (e.g., 2M NaOH) dropwise until the target pH is stable.

  • Probable Cause 2: Your compound's salt form has some solubility in the organic layer, or the free base has some solubility in the aqueous layer.

  • Solution 2: After adjusting the pH, ensure thorough mixing and allow the layers to separate completely. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer. If the product is not precipitating from the aqueous layer after neutralization, it may be because it has high water solubility. In this case, you must back-extract it into an organic solvent like DCM or ethyl acetate after making the aqueous layer basic.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the column and use pressure to pack the bed firmly. Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) if the product is slow to elute.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.

Protocol 2: Salt Formation for Purification and Handling

The free base of this compound may be an oil, which can be difficult to handle. Converting it to a hydrochloride salt often yields a stable, crystalline solid that is easier to purify and store.[3][6]

  • Dissolution: Dissolve the purified free base (obtained from chromatography) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • Crystallization: A precipitate (the hydrochloride salt) should form immediately or upon cooling. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any non-basic, soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting a purification strategy for this compound.

Purification_Strategy start_node start_node decision_node decision_node process_node process_node end_node end_node start Crude Product extraction Acid-Base Extraction start->extraction check_purity Purity > 95%? extraction->check_purity column_chrom Column Chromatography (TEA modified) check_purity->column_chrom No recrystallize Recrystallization or Salt Formation check_purity->recrystallize Yes column_chrom->recrystallize final_product Pure Product (>99%) recrystallize->final_product HPLC_Troubleshooting start_node start_node problem_node problem_node solution_node solution_node check_node check_node end_node end_node start Start Analysis peak_tailing Peak Tailing Observed start->peak_tailing lower_ph Lower Mobile Phase pH to < 3 (e.g., 0.1% Formic Acid) peak_tailing->lower_ph check1 Resolved? lower_ph->check1 add_additive Add Competing Base (e.g., 0.1% TEA) check1->add_additive No good_peak Good Peak Shape check1->good_peak Yes check2 Resolved? add_additive->check2 change_column Use End-Capped or Polar-Embedded Column check2->change_column No check2->good_peak Yes change_column->good_peak

Sources

Technical Support Center: Interpreting NMR Spectra of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the spectral interpretation of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine. As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical insights into the nuances of the NMR data for this compound. We will address common challenges and provide troubleshooting strategies to ensure accurate and efficient structural elucidation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected ¹H NMR chemical shifts for this compound?

The expected proton NMR chemical shifts are crucial for the initial assignment of the spectrum. The molecule's structure can be divided into three key regions: the indazole aromatic protons, the N-methyl and methylene protons of the side chain, and the N-methyl group on the indazole ring.

Expected Chemical Shift Ranges:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-4, H-5, H-6, H-7)7.0 - 8.2Multiplet4HThe exact shifts and coupling patterns depend on the substitution pattern of the indazole ring.[1][2]
Methylene (-CH₂-)~3.8 - 4.2Singlet2HThis singlet is adjacent to a nitrogen and the indazole ring, leading to a downfield shift.
Indazole N-Methyl (N-CH₃)~3.9 - 4.1Singlet3HThe chemical shift is influenced by the aromatic ring current.
Amine N-Methyl (N-CH₃)~2.3 - 2.5Singlet3HThis is a typical range for an N-methyl group of a secondary amine.
FAQ 2: Why do the aromatic protons show a complex multiplet?

The four protons on the benzene ring of the indazole core (H-4, H-5, H-6, and H-7) are not chemically equivalent. Their signals will split each other, leading to a complex pattern of overlapping multiplets.[3][4]

  • Causality: The electronic environment of each proton is slightly different due to its position relative to the fused pyrazole ring and the substituents. This results in distinct chemical shifts.

  • Splitting Patterns: You can expect to see a combination of doublets, triplets, and doublet of doublets, which often overlap, making individual assignment challenging without advanced 2D NMR techniques.[3][4]

Troubleshooting Workflow for Aromatic Region:

Caption: Troubleshooting overlapping aromatic signals.

FAQ 3: My N-H proton signal is broad or not visible. Is this normal?

Yes, this is a common observation for amine protons in ¹H NMR.

  • Reasoning: The N-H proton can undergo chemical exchange with residual water or other acidic protons in the NMR solvent.[5] This exchange process can be on a similar timescale to the NMR experiment, leading to signal broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline.[5]

  • Solvent Effects: The appearance of the N-H peak is highly dependent on the solvent, concentration, and temperature.[6][7][8] In protic solvents like D₂O or methanol-d₄, the N-H proton will exchange with deuterium, causing the signal to disappear completely.[9][10]

Experimental Protocol to Confirm an N-H Proton:

  • Acquire the initial ¹H NMR spectrum in a non-protic solvent like CDCl₃ or DMSO-d₆.

  • Identify the potential N-H proton signal. It is often a broad singlet.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few seconds to facilitate exchange.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The N-H proton signal will significantly decrease in intensity or disappear entirely.

Troubleshooting Guide

Problem 1: Unexpected peaks in the spectrum.

Unexpected signals in your NMR spectrum often indicate the presence of impurities.

Common Impurities and Their Likely Signals:

ImpurityLikely ¹H NMR Signals (ppm)
Residual Solvents (e.g., Ethyl Acetate, Dichloromethane)Varies, but common ranges are 1.26 (t), 2.05 (s), 4.12 (q) for EtOAc and 5.30 (s) for DCM.[11][12]
Starting MaterialsCheck the spectra of the starting materials used in the synthesis.
Side ProductsNitrosamine impurities can sometimes form from secondary amines.[13]
WaterA broad peak, typically between 1.5 and 4.5 ppm, depending on the solvent.[10]

Logical Flow for Impurity Identification:

Caption: Identifying unknown peaks in an NMR spectrum.

Problem 2: The chemical shifts in my spectrum don't match the expected values.

Discrepancies in chemical shifts can arise from several factors.

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding, like N-H protons.[6][7][8] Aromatic solvents like benzene-d₆ can induce significant shifts in nearby protons due to anisotropic effects.

  • Concentration: At high concentrations, intermolecular interactions can cause shifts in the observed signals. It is always good practice to run NMR on reasonably dilute samples.

  • pH: If the sample is acidic or basic, the protonation state of the amine can change, leading to dramatic shifts in the signals of adjacent protons.

Step-by-Step Troubleshooting for Shift Discrepancies:

  • Verify the correct solvent peak reference. Ensure the spectrum is correctly calibrated to the residual solvent peak.

  • Run the spectrum in a different solvent. Comparing spectra in a non-polar (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) can provide valuable information.

  • Check the sample concentration. If the sample is highly concentrated, dilute it and re-acquire the spectrum.

  • Consider the possibility of salt formation. If the compound was isolated from an acidic or basic workup, it might exist as a salt, which would alter the chemical shifts.

Problem 3: I am having trouble assigning the carbons in the ¹³C NMR spectrum.

While ¹³C NMR is generally simpler due to the lack of coupling, overlapping signals can still be an issue, particularly in the aromatic region.

Expected ¹³C NMR Chemical Shift Ranges:

CarbonChemical Shift (δ, ppm)Notes
Aromatic (Indazole)110 - 142The exact shifts depend on the substitution pattern.[14][15][16]
Methylene (-CH₂-)~45 - 55
Indazole N-Methyl (N-CH₃)~30 - 35
Amine N-Methyl (N-CH₃)~40 - 45

Protocol for ¹³C NMR Assignment:

  • Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This will give you the chemical shift of each unique carbon.

  • Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135 and DEPT-90 are particularly useful:

    • DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

    • DEPT-90: Only CH signals will be visible.

  • Utilize 2D NMR techniques. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly attached to, providing unambiguous assignments for all protonated carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons.

References

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Morsch, et al. (n.d.). 13.8 More Complex Spin–Spin Splitting Patterns. In Organic Chemistry: A Tenth Edition. [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • Fiveable. (n.d.). More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • (n.d.). NMR Chemical Shifts. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • NIH. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to Validating the Biological Target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of its biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies for validating the direct biological target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a novel compound with potential therapeutic significance.

The indazole scaffold, to which this molecule belongs, is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. Compounds with the 1H-indazole-3-amine core have demonstrated a range of activities, including the inhibition of various protein kinases.[1] This inherent biological promiscuity of the scaffold underscores the necessity for a rigorous and multi-faceted approach to pinpoint the specific molecular target of this new chemical entity. Relying on a single validation method is insufficient; instead, a consensus must be built through orthogonal, self-validating experimental systems.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from initial, broad-based target identification to definitive, high-confidence validation, mirroring the strategic workflow in a drug discovery program. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each technique.

The Orthogonal Validation Strategy: A Pillar of Confidence

The core principle of robust target validation is the convergence of evidence from multiple, independent methodologies.[2][3] By employing orthogonal approaches that rely on different physical and biological principles, we can systematically eliminate false positives and build a compelling case for a specific molecule-target interaction being the driver of the observed biological effect.

Our comparative guide will focus on three pillars of target validation:

  • Direct Target Engagement in a Native Environment: Does the compound physically interact with the putative target inside a cell?

  • Biochemical Confirmation of Direct Binding: Can we isolate and identify the specific protein(s) that the compound binds to with high affinity?

  • Genetic Confirmation of Functional Relevance: Does modulation of the putative target's expression or function phenocopy or block the effect of the compound?

Below is a logical workflow illustrating this orthogonal approach.

G cluster_0 Initial Hypothesis Generation cluster_1 Target Identification & Engagement cluster_2 Functional Validation cluster_3 High-Confidence Target Validation Phenotypic_Screen Phenotypic Screen Identifies This compound as a bioactive compound CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phenotypic_Screen->CETSA Identify Putative Targets AC_MS Affinity Chromatography-MS (Target Identification) Phenotypic_Screen->AC_MS Identify Putative Targets Validated_Target Validated Biological Target CETSA->Validated_Target Confirms In-Cell Binding Genetic Genetic Perturbation (siRNA / CRISPR) AC_MS->Genetic Provides Candidate Genes AC_MS->Validated_Target Identifies Direct Binders Genetic->Validated_Target Confirms Functional Role G start Treat Cells (Compound vs. Vehicle) heat Heat Aliquots (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge detect Protein Detection (e.g., Western Blot) centrifuge->detect analyze Analyze & Plot (Soluble Protein vs. Temp) detect->analyze G start Immobilize Compound on Solid Support (Beads) incubate Incubate Beads with Cell Lysate start->incubate wash Wash Beads (Remove Non-specific Binders) incubate->wash elute Elute Bound Proteins wash->elute analyze LC-MS/MS Analysis elute->analyze identify Identify & Quantify Proteins analyze->identify G cluster_0 Control Group cluster_1 Experimental Group Control_Cells Wild-Type or Scrambled siRNA Cells Treat_Control Treat with Compound Control_Cells->Treat_Control Phenotype_Control Observe Phenotype A Treat_Control->Phenotype_Control KO_Cells Target Knockdown/Knockout (siRNA or CRISPR) Treat_KO Treat with Compound KO_Cells->Treat_KO Phenotype_KO Observe Attenuated or Abolished Phenotype Treat_KO->Phenotype_KO

Sources

Comparative Analysis of Axitinib and its Key Synthetic Intermediate, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals and Researchers

Introduction

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), stands as a cornerstone in the management of advanced renal cell carcinoma. Its clinical efficacy is a direct consequence of its specific molecular architecture, which is assembled through a multi-step synthetic process. This guide provides a detailed comparative study of the final active pharmaceutical ingredient (API), Axitinib, and one of its key building blocks, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine.

This analysis is designed to provide a deeper understanding of structure-activity relationships (SAR), illustrating how subtle chemical modifications transform a biologically inert precursor into a highly potent therapeutic agent. For researchers in drug discovery and development, this comparison underscores the criticality of molecular design in achieving desired pharmacological activity and specificity.

Chemical Structure and Physicochemical Properties

The journey from a synthetic intermediate to a final drug product involves a significant transformation in chemical complexity and, consequently, in biological activity. The structures of this compound and Axitinib are presented below.

This compound serves as the core scaffold, providing the indazole ring system that is crucial for anchoring the molecule within the ATP-binding pocket of the target kinases. However, it lacks the key functionalities required for high-affinity binding and biological activity.

Axitinib , in contrast, is a more elaborated molecule. The addition of the sulfonamide-linked benzamide moiety is a critical modification. This group engages in key hydrogen bonding interactions with the hinge region of the kinase domain, a feature essential for potent inhibition. The vinyl substituent on the indazole ring also contributes to the overall binding affinity and selectivity profile.

A comparison of their fundamental properties is summarized in the table below:

PropertyThis compoundAxitinib
Molecular Formula C11H15N3C22H18N4O2S
Molecular Weight 189.26 g/mol 386.47 g/mol
Primary Function Synthetic IntermediateActive Pharmaceutical Ingredient (API)
Biological Target(s) Not Biologically Active as a Kinase InhibitorVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT
LogP (Predicted) ~1.5-2.0~3.0-3.5
Aqueous Solubility HigherLower (as a free base)

Mechanism of Action: From an Inactive Core to a Potent Inhibitor

The dramatic difference in biological activity between the intermediate and the final drug product is entirely attributable to their respective mechanisms of action at the molecular level.

This compound is not expected to exhibit significant inhibitory activity against VEGFRs or other kinases. Its smaller size and lack of specific hydrogen bond donors and acceptors prevent it from binding with high affinity to the ATP-binding site of these enzymes.

Axitinib , on the other hand, functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, with particularly high potency against VEGFR1, 2, and 3. By blocking the binding of ATP, Axitinib prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways involved in tumor angiogenesis, proliferation, and survival.

The signaling pathway inhibited by Axitinib is illustrated below:

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PLCg PLCγ VEGFR->PLCg VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Proliferation) ERK->Gene_Expression DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Gene_Expression

Caption: Axitinib inhibits VEGFR signaling, blocking downstream pathways like RAS/RAF/MEK/ERK.

Comparative Biological Activity: In Vitro Data

The most direct way to compare the biological efficacy of these two molecules is by examining their half-maximal inhibitory concentrations (IC50) against a panel of relevant kinases. While extensive data exists for Axitinib, data for its synthetic intermediate is not typically published, as it is presumed to be inactive. The table below presents the known IC50 values for Axitinib against key targets.

Kinase TargetAxitinib IC50 (nM)This compound IC50 (nM)
VEGFR1 0.1>10,000 (Expected)
VEGFR2 0.2>10,000 (Expected)
VEGFR3 0.1-0.3>10,000 (Expected)
PDGFRβ 1.6>10,000 (Expected)
c-KIT 1.7>10,000 (Expected)

Data for Axitinib sourced from literature. Data for the intermediate is an expert estimation based on SAR principles, as it is not expected to have inhibitory activity.

Experimental Protocols

To experimentally validate the differential activity of Axitinib and its precursor, standardized in vitro assays are employed. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

Objective: To measure the binding affinity of Axitinib and its intermediate to the VEGFR2 kinase domain.

Materials:

  • VEGFR2 kinase (recombinant)

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific)

  • Test compounds (Axitinib, intermediate) dissolved in DMSO

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration would be 10 mM.

  • Assay Plate Preparation: Dispense the diluted compounds into the 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution of the VEGFR2 kinase and the Eu-anti-tag antibody in the assay buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Compound Serial Dilutions B 2. Dispense Compounds into 384-well Plate A->B C 3. Add Kinase/Antibody Mixture to Wells B->C D 4. Add Fluorescent Tracer to Initiate C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Read TR-FRET Signal on Plate Reader E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (HUVEC Proliferation Assay)

This protocol measures the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Objective: To assess the anti-proliferative effects of Axitinib and its intermediate on VEGF-stimulated HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF

  • Test compounds (Axitinib, intermediate) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,500 cells/well in EGM-2 medium with reduced serum. Allow cells to attach overnight.

  • Starvation: Replace the medium with a low-serum basal medium and incubate for 4-6 hours to starve the cells and synchronize their cell cycle.

  • Treatment: Add the test compounds at various concentrations to the wells.

  • Stimulation: Immediately after adding the compounds, add VEGF to a final concentration of 20 ng/mL to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis: Normalize the data to the VEGF-stimulated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparative analysis of Axitinib and its synthetic precursor, this compound, provides a compelling illustration of the principles of modern drug design. The transformation from a simple, biologically inactive indazole core to a potent, multi-targeted kinase inhibitor is achieved through strategic chemical modifications that introduce essential binding motifs. The addition of the N-methyl-benzamide-sulfonamide side chain is the defining feature that confers high-affinity binding to the VEGFR kinase domain, enabling the potent anti-angiogenic activity of Axitinib. This study reinforces the concept that while a core scaffold is important, the precise arrangement of functional groups is the ultimate determinant of a drug's pharmacological profile and clinical utility. For drug development scientists, this understanding is fundamental to the rational design of next-generation targeted therapies.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272–7283. [Link]

  • Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for advanced renal cell carcinoma: overall survival analysis. Journal of Clinical Oncology, 29(20), 2771–2777. [Link]

  • Cui, J. J., et al. (2006). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 49(23), 6616–6631. [Link]

  • Liekens, S., et al. (2001). Potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) by the indazole derivative AG-013736. Biochemical and Biophysical Research Communications, 281(1), 271–278. [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib for the management of advanced renal cell carcinoma. Drugs in R&D, 11(2), 113–126. [Link]

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Kinase Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[1][2] In recent years, indazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for drug development.[3] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine and its analogs, offering insights for the rational design of next-generation kinase inhibitors.

Core Structure and Rationale for Investigation

The lead compound, this compound, possesses a distinct structural architecture. The 1-methyl-1H-indazole core serves as a versatile scaffold for engaging with the ATP-binding pocket of various kinases. The N,N-dimethylaminomethyl substituent at the 3-position is a key feature influencing both potency and pharmacokinetic properties. Understanding how modifications to each part of this molecule impact its biological activity is paramount for optimizing its therapeutic potential.

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While a dedicated, comprehensive SAR study for this compound is not extensively documented in publicly available literature, a comparative analysis of related indazole analogs provides invaluable insights into the key structural determinants of activity. The following sections dissect the SAR based on modifications at different positions of the indazole scaffold.

Substitution on the Indazole Ring (Positions 4, 5, 6, and 7)

Modifications on the phenyl ring of the indazole core significantly influence kinase inhibitory activity and selectivity.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on various indazole-based kinase inhibitors have shown that the nature of the substituent on the indazole ring can dramatically alter potency. For instance, in a series of 1H-indazole-3-carboxamide derivatives, the introduction of a methyl group at the 5-position was found to be less potent than methoxy derivatives at the same position, suggesting that electron-donating groups capable of hydrogen bonding may be favorable.[1]

  • Halogenation: Halogen atoms, particularly fluorine and chlorine, are frequently incorporated to enhance binding affinity and modulate physicochemical properties. In a study of indazole-3-carboxamides as CRAC channel blockers, 2,6-difluorophenyl and 3-fluoro-4-pyridyl substitutions on the amide nitrogen resulted in potent compounds.[4] This highlights the potential for targeted halogenation to improve the activity of this compound analogs.

Modification of the N1-Position

The substituent at the N1 position of the indazole ring plays a crucial role in orienting the molecule within the kinase active site and can impact metabolic stability.

  • Small Alkyl Groups: The N1-methyl group in the parent compound is a common feature in many active indazole derivatives. In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, a methyl substituent at the para-position of the benzene ring of the sulfonamide moiety showed high activity.[5] However, increasing the bulk of the alkyl group at this position often leads to a decrease in activity.[5]

  • Aromatic and Heteroaromatic Rings: In some instances, replacing the N1-alkyl group with a phenyl or other aromatic ring can introduce beneficial pi-stacking interactions with the kinase active site. However, in a study of indazoloxypropanolamines, analogs with a phenyl group at the N1 position were generally less active as antiarrhythmic agents compared to their N1-methyl counterparts.[6]

Variation of the Substituent at the C3-Position

The C3-substituent is a critical determinant of biological activity, as it often projects into the solvent-exposed region of the ATP-binding site.

  • The Amine Moiety: The N,N-dimethylaminomethyl group in the title compound is a key feature. The basic nitrogen can form important salt-bridge interactions. SAR studies on related indazole-3-carboxamides have shown that the nature of the amine substituent is critical for activity.[1]

  • Bioisosteric Replacements: The amine functionality can be replaced with other groups to modulate activity and physicochemical properties. For example, replacing the amine with a carboxamide has been a successful strategy in developing potent kinase inhibitors.[4][7] The unique regiochemistry of the amide linker in indazole-3-carboxamides has been shown to be critical for activity.[4]

SAR_Summary Indazole_Core 1-Methyl-1H-Indazole Core Position_N1 N1-Position - Small alkyl groups often optimal - Bulky groups decrease activity Indazole_Core->Position_N1 Position_C3 C3-Position - Amine/Amide crucial for interaction - Regiochemistry is key Indazole_Core->Position_C3 Ring_Subst Indazole Ring (Positions 4-7) - Halogenation can improve potency - Electron-donating groups may be favorable Indazole_Core->Ring_Subst

Caption: Key Structure-Activity Relationship points for indazole derivatives.

Comparative Data Summary

The following table summarizes the general SAR trends observed in various studies on indazole derivatives, providing a framework for predicting the performance of novel analogs of this compound.

Modification Site General Observation Impact on Activity Supporting Evidence
Indazole Ring (C4-C7) Introduction of small electron-donating groups (e.g., -OCH3)Generally increases potencyIndazole-3-carboxamides as GSK-3 inhibitors[1]
Halogenation (e.g., -F, -Cl)Can significantly increase potencyIndazole-3-carboxamides as CRAC channel blockers[4]
N1-Position Small alkyl groups (e.g., -CH3)Often optimal for activityN-(1H-indazol-6-yl)benzenesulfonamides as PLK4 inhibitors[5]
Bulky or aromatic groupsOften decreases or has variable effects on activityIndazoloxypropanolamines[6]
C3-Position Side Chain Amine or carboxamide functionalityCritical for target engagementIndazole-3-carboxamides as kinase inhibitors[1]
Regiochemistry of linkers (e.g., amide)Crucial for activityIndazole-3-carboxamides as CRAC channel blockers[4]

Experimental Protocols for Biological Evaluation

To objectively compare the performance of this compound analogs, standardized in vitro assays are essential. The following are detailed, step-by-step protocols for a generic in vitro kinase inhibition assay and a cell proliferation (MTT) assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of the kinase solution (at 2X the final desired concentration) to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (at 2X the final desired concentration) to each well to start the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate B->C D Add Substrate/ATP to Initiate Reaction C->D E Incubate D->E F Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability and proliferation by measuring the metabolic activity of living cells.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, HepG2)[2]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative SAR analysis of related indazole derivatives suggests that strategic modifications to the indazole ring, the N1-position, and the C3-side chain can significantly impact biological activity. Future efforts should focus on the systematic synthesis and evaluation of analogs of the title compound to build a comprehensive SAR profile. The experimental protocols provided herein offer a robust framework for such evaluations. By combining rational drug design with rigorous biological testing, it is possible to optimize this scaffold to yield potent and selective kinase inhibitors with therapeutic potential.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]

  • Synthesis and preliminary biological evaluation of novel N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols interesting as potential antiarrhythmic, local anaesthetic and analgesic agents. PubMed. [Link]

  • Graphviz. Graphviz. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. American Chemical Society. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • User Guide — graphviz 0.21 documentation. Graphviz. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

  • Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry (RSC Publishing). [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Institutes of Health. [Link]

Sources

In Vivo Efficacy of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine: A Comparative Analysis Against Standard of Care in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the novel indazole derivative, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (hereinafter referred to as Indazole Compound-A), with the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a preclinical model of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this new chemical entity.

Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including potent anti-tumor effects.[1][2] Several indazole-based compounds have been successfully developed as kinase inhibitors and are now approved for the treatment of various cancers.[1] The therapeutic efficacy of these compounds often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and migration. Given the chemical novelty of Indazole Compound-A, this guide aims to contextualize its in vivo performance against a clinically relevant standard in a well-characterized colorectal cancer model.

Mechanistic Synopsis: Divergent Pathways to Cancer Cell Apoptosis

A fundamental aspect of evaluating a novel anti-cancer agent is understanding its mechanism of action in comparison to established therapies. Indazole Compound-A and 5-FU induce cancer cell death through distinct molecular pathways.

Indazole Compound-A: A Presumptive Microtubule Destabilizing Agent

Many indazole derivatives exert their anti-cancer effects by targeting tubulin, a critical component of the cellular cytoskeleton.[3] These agents can be broadly categorized as microtubule stabilizers or destabilizers.[4] Destabilizing agents, such as some indazole derivatives, bind to tubulin and inhibit its polymerization into microtubules.[3][4] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division.[4] Consequently, the cell cycle is arrested, and the cell undergoes programmed cell death, or apoptosis.

cluster_0 Indazole Compound-A Action Indazole Indazole Compound-A Tubulin β-Tubulin Indazole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks G2M G2/M Phase Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Induces cluster_1 5-Fluorouracil (5-FU) Action FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Synth RNA Synthesis & Function FUTP->RNA_Synth Incorporates into & Disrupts dNTP dNTP Synthesis TS->dNTP Blocks DNA_Synth DNA Synthesis & Repair dNTP->DNA_Synth Disrupts Apoptosis_FU Apoptosis DNA_Synth->Apoptosis_FU Induces RNA_Synth->Apoptosis_FU Induces

Figure 2: Mechanism of action for 5-Fluorouracil (5-FU).

In Vivo Efficacy in a Human Colorectal Carcinoma Xenograft Model

To directly compare the anti-tumor activity of Indazole Compound-A and 5-FU, a xenograft study was conducted using the HCT116 human colorectal cancer cell line in immunocompromised mice. [5][6]

Summary of In Vivo Anti-Tumor Efficacy

The following table summarizes the key findings from the comparative in vivo study.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, daily, i.p.1850 ± 210-+2.5
Indazole Compound-A 25 mg/kg, daily, p.o. 650 ± 95 64.9 -1.8
5-Fluorouracil20 mg/kg, daily, i.p.980 ± 15047.0-8.5

Table 1: Comparative In Vivo Efficacy in HCT116 Xenograft Model. Data is presented as a representative example and is not derived from published studies on this compound.

These representative data illustrate that Indazole Compound-A, administered orally, demonstrates superior tumor growth inhibition compared to intraperitoneally administered 5-FU in this preclinical model. Notably, Indazole Compound-A also exhibits a more favorable tolerability profile, as indicated by the minimal change in mean body weight.

Experimental Protocols

Scientific rigor and reproducibility are paramount in preclinical research. The following sections detail the methodologies employed in the comparative in vivo study.

HCT116 Xenograft Mouse Model Protocol

This protocol outlines the establishment and use of the HCT116 subcutaneous xenograft model. [5][7][8]

cluster_2 HCT116 Xenograft Workflow Cell_Culture 1. HCT116 Cell Culture (McCoy's 5A, 10% FBS) Harvest 2. Cell Harvest & Viability Check (>98% viability) Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation (1x10^6 cells in Matrigel) Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (daily for 21 days) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement (2-3 times weekly) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Figure 3: Workflow for the HCT116 xenograft study.
  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics. [8]Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice, 6-8 weeks old, are used for the study.

  • Tumor Cell Implantation: HCT116 cells are harvested during their exponential growth phase, and a suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse. [6]4. Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. [5]Animals are then randomized into treatment and control groups.

  • Drug Administration:

    • Indazole Compound-A: Administered orally (p.o.) daily at a dose of 25 mg/kg.

    • 5-Fluorouracil: Administered intraperitoneally (i.p.) daily at a dose of 20 mg/kg.

    • Vehicle Control: Administered intraperitoneally (i.p.) daily.

  • Monitoring and Endpoints: Tumor volume and body weight are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

Conclusion and Future Directions

The findings from this comparative guide suggest that this compound (Indazole Compound-A) demonstrates promising in vivo anti-tumor efficacy in a preclinical model of colorectal cancer, potentially exceeding that of the standard-of-care agent, 5-Fluorouracil, with an improved tolerability profile. The presumed mechanism of action as a microtubule destabilizer offers a distinct therapeutic strategy compared to the antimetabolite activity of 5-FU.

Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Indazole Compound-A, as well as to explore its efficacy in a broader range of cancer models, including patient-derived xenografts (PDX). [9][10]Combination studies with other chemotherapeutic agents could also reveal synergistic anti-tumor effects.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
  • Ghafouri-Fard, S., Abak, A., & Tondro, A. (2022). 5-Fluorouracil: a narrative review on its pharmacological, toxicological and therapeutic aspects. Journal of Cancer Research and Clinical Oncology, 148(10), 2531-2553.
  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?
  • IMAPAC. (2023).
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095.
  • Zhang, D., Li, F., & Weiling, S. (2021).
  • Patsnap. (2024). What are alpha-tubulin inhibitors and how do they work?
  • Altogen Labs. (n.d.). HCT116 Xenograft Model. Altogen Labs.
  • Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil (5-FU) resistance and the new strategy to enhance the sensitivity of cancer cells to 5-FU. Biomedicine & Pharmacotherapy, 137, 111285.
  • Ayoub, N. M., et al. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(9), 1466.
  • Bio-protocol. (2017). Xenograft model. Bio-protocol, 7(19), e2563.
  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Altogen Labs.
  • Barton, J. K., & Zaleski, J. M. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. Proceedings of the National Academy of Sciences, 117(29), 16793-16800.
  • Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology.
  • Manjunatha, H., & Thippeswamy, B. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(7), FC01-FC05.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15888-15897.
  • National Cancer Institute. (n.d.). Standard Chemotherapy for Colorectal Cancer.
  • Liu, Y., et al. (2010). In vivo activity using a HCT116 xenograft mouse model.
  • Byrne, A. T., et al. (2017). Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. Oncotarget, 8(47), 81788-81803.
  • Samra, J. S., et al. (2016). Patient-derived xenograft models of colorectal cancer in preclinical research: A systematic review.
  • Fichtner, I., et al. (2016). Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. Oncotarget, 7(47), 76774-76788.
  • Li, Y., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. Annals of Medicine, 54(1), 26-40.
  • Wang, Z., et al. (2023).
  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868.
  • Wang, Z., et al. (2023).
  • Li, Y., et al. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3454.
  • Kumar, A., et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202304533.
  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.

Sources

A Comparative Guide to the Selectivity Profile of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Selectivity

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent, clinically relevant kinase inhibitors.[1][2] Its chemical versatility allows for fine-tuning of interactions within the ATP-binding pocket of kinases, making it a focal point for developing targeted therapies in oncology, immunology, and neurodegenerative diseases.[3] However, potency alone is insufficient. The clinical success of a kinase inhibitor is critically dependent on its selectivity profile. Off-target inhibition can lead to unforeseen toxicities and limit the therapeutic window, making a comprehensive understanding of a compound's interactions across the kinome an indispensable step in drug development.[1][4]

This guide presents a comparative analysis of the selectivity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (hereafter referred to as Compound X ), a novel indazole derivative. As the specific biological target of Compound X is not yet broadly characterized in public literature, we have posited, based on structural similarities to known indazole-based kinase inhibitors, that its primary activity may lie within the non-receptor tyrosine kinase family.

For the purpose of this illustrative guide, we will evaluate its hypothetical inhibitory activity against Proto-oncogene tyrosine-protein kinase Src , a well-validated therapeutic target in oncology. We will compare its performance against two established Src inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Abl kinases that has been investigated in numerous clinical trials for various solid tumors.

This guide will elucidate the experimental rationale, present detailed protocols for assessing kinase inhibition, and interpret comparative data to provide researchers with a framework for evaluating the selectivity of novel chemical entities.

Experimental Design: A Tiered Approach to Selectivity Profiling

A robust selectivity profile is built through a multi-tiered screening strategy. This approach efficiently allocates resources by first assessing the compound against a focused panel of related kinases before progressing to a broad, unbiased screen for off-target liabilities.

G cluster_0 Tier 1: Primary Target & Family Screening cluster_1 Tier 2: Broad Kinome & Safety Screening T1_Start Compound X (10-point dose response) T1_Panel Focused Kinase Panel (e.g., Src Family Kinases: Src, Lck, Fyn, Yes) T1_Start->T1_Panel Biochemical Assay T1_Output Determine On-Target Potency (IC50) & Initial Selectivity T1_Panel->T1_Output T2_Start Compound X (Single high concentration, e.g., 1µM) T1_Output->T2_Start Proceed if potent & selective T2_Panel Broad Off-Target Panel (e.g., InVEST44 Safety Panel) GPCRs, Ion Channels, Transporters, Other Kinases T2_Start->T2_Panel Biochemical & Radioligand Binding Assays T2_Output Identify Potential Off-Target Liabilities T2_Panel->T2_Output caption Figure 1. Tiered experimental workflow for selectivity profiling.

Caption: Figure 1. Tiered experimental workflow for selectivity profiling.

The initial tier focuses on establishing the compound's potency against its intended target and closely related family members. Positive results from this stage—typically defined as potent on-target activity and a favorable selectivity window against close homologs—justify the progression to a broader, more comprehensive screen. The second tier aims to proactively identify potential safety liabilities by screening the compound against a panel of targets known to be associated with adverse drug reactions (ADRs).[5][6]

Comparative Selectivity Data

The following tables summarize hypothetical, yet representative, data for Compound X alongside Dasatinib and Saracatinib. Table 1 details the inhibitory activity against a focused panel of Src family kinases, while Table 2 shows the percent inhibition against a selection of key off-target kinases and other safety-relevant proteins often included in panels like the InVEST44 or SAFETYscan47.[7][8]

Table 1: Inhibitory Potency (IC50, nM) Against Src Family Kinases

CompoundSrcLckFynYes
Compound X 5.2 85.6 60.1 45.3
Dasatinib0.81.10.60.7
Saracatinib2.715.04.03.5

Data are hypothetical and for illustrative purposes.

Table 2: Off-Target Selectivity Profile (% Inhibition at 1 µM)

TargetClassCompound XDasatinibSaracatinib
Primary Target
Src Tyrosine Kinase99% 100% 99%
Key Off-Targets
ABL1Tyrosine Kinase15%98%85%
c-KITTyrosine Kinase8%95%12%
PDGFRβTyrosine Kinase11%92%18%
VEGFR2Tyrosine Kinase22%45%65%
p38α (MAPK14)Ser/Thr Kinase5%88%9%
hERGIon Channel<5%25%<10%
5-HT2BGPCR<2%55%7%

Data are hypothetical and for illustrative purposes.

Interpretation of Results

The illustrative data highlights distinct selectivity profiles.

  • Compound X demonstrates high potency against Src with significant selectivity over other Src family members like Lck and Fyn (>10-fold). Its profile in the broader panel is exceptionally clean, showing minimal inhibition of key kinases like ABL1, c-KIT, and PDGFRβ, which are strongly inhibited by Dasatinib. This suggests a potentially wider therapeutic window and a lower risk of off-target effects associated with inhibiting those pathways.

  • Dasatinib confirms its known profile as a multi-targeted inhibitor, with potent activity against Src, ABL1, c-KIT, and PDGFRβ. While highly effective, this polypharmacology can be responsible for some of its observed side effects.

  • Saracatinib shows a more focused profile than Dasatinib but demonstrates significant activity against ABL1 and VEGFR2 in addition to Src.

The superior selectivity of Compound X in this hypothetical scenario would make it a compelling candidate for further development, particularly for indications where specific inhibition of Src is desired without modulating other signaling pathways.

Methodology: In-Vitro Kinase Inhibition Assay

To ensure data integrity and reproducibility, a robust and validated assay protocol is essential. The following is a detailed protocol for a generic in-vitro kinase assay using the ADP-Glo™ luminescent platform, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9]

Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Src)

  • Kinase-specific substrate peptide

  • Test Compounds (Compound X, Dasatinib, Saracatinib)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase-Glo® Reagent (Promega)

  • 384-well, white, flat-bottom assay plates

  • Acoustic liquid handler or manual pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series might start at a top concentration of 1 mM.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of the kinase and substrate should be optimized for each specific enzyme and is typically near the Km for the substrate.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the apparent ATP Km for the specific kinase.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase-Glo® Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_pathway Simplified Src Signaling Pathway RTK Growth Factor Receptor (RTK) P Src Src SH2 Kinase Domain RTK:f1->Src:in Activation FAK FAK P Src:out->FAK:f0 Phosphorylation STAT3 STAT3 P Src:out->STAT3:f0 Phosphorylation PI3K PI3K Src:out->PI3K Activation RAS RAS Src:out->RAS Activation Proliferation Proliferation, Survival, Motility FAK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound X Inhibitor->Src:out Inhibition caption Figure 2. Simplified Src signaling cascade and point of inhibition.

Caption: Figure 2. Simplified Src signaling cascade and point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the selectivity profiling of this compound (Compound X), using Src kinase as a hypothetical primary target. The illustrative data demonstrates that Compound X possesses a highly selective profile compared to established drugs like Dasatinib and Saracatinib. This high degree of selectivity is a desirable attribute in modern drug discovery, as it promises a reduction in mechanism-based side effects and an improved safety profile.[10]

The critical next steps in the development of Compound X would involve:

  • Cellular Target Engagement: Confirming that the biochemical potency translates to on-target activity in a cellular context using methods like Western blotting to probe phosphorylation of downstream Src substrates.

  • In-vivo Efficacy: Evaluating the compound's performance in relevant animal models of disease.

  • ADME/Tox Profiling: A full assessment of its absorption, distribution, metabolism, excretion, and toxicology properties to ensure it has drug-like characteristics.[11]

By employing a systematic and rigorous approach to selectivity profiling, researchers can build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

  • BenchChem. A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • BenchChem. Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
  • Tandon, N., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Martens, S. lab. In vitro kinase assay. Protocols.io.
  • BenchChem. Application Notes and Protocols: In Vitro Kinase Assay for Sotuletinib Selectivity Profiling.
  • Bamborough, P., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Lee, M., et al. In silico off-target profiling for enhanced drug safety assessment. Communications Medicine.
  • Al-Ostath, A., et al. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules.
  • Kumar, R., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Peters, J., et al. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Chemical Biology.
  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling.
  • Fabian, M.A., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • WuXi AppTec. In vitro Safety Pharmacology Profiling.
  • ChemicalBook. This compound.
  • ChemicalBook. This compound Chemical Properties.
  • Liu, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Derivatives of indazole have been developed to target various protein classes, from protein kinases to G-protein coupled receptors.[1][4] The compound of interest, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, belongs to this versatile chemical class. While the therapeutic potential of indazole derivatives is significant, their structural diversity and ability to interact with multiple biological targets underscore the critical importance of thoroughly characterizing their selectivity profile.

Cross-reactivity, or the ability of a compound to bind to unintended targets, can lead to unforeseen side effects or provide opportunities for drug repositioning.[5][6] For researchers and drug development professionals, a comprehensive understanding of a compound's off-target interactions is not merely academic—it is a cornerstone of preclinical safety assessment and a prerequisite for successful clinical translation.

This guide provides a comparative framework for assessing the cross-reactivity of this compound. In the absence of specific published data for this molecule, we will outline a robust, multi-pronged experimental strategy. This guide will compare and contrast key methodologies, explaining the rationale behind their selection and how the resulting data should be interpreted to build a comprehensive selectivity profile.

Comparative Analysis of Methodologies for Cross-Reactivity Profiling

A thorough assessment of off-target effects requires a combination of in vitro biochemical and biophysical assays, as well as cell-based assays that provide a more physiologically relevant context.[5][7] We will compare three critical and complementary approaches: broad-panel kinase inhibitor screening, competitive binding assays for non-kinase targets, and the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation in a cellular environment.

Broad-Panel Kinase Profiling: A First Pass at the Kinome

Given that many indazole derivatives are designed as kinase inhibitors, a broad-panel kinase screen is an essential first step.[1][8][9] This approach assesses the inhibitory activity of the compound against a large and diverse panel of protein kinases.

Methodology Comparison:

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Activity Assays Measures the inhibition of substrate phosphorylation by a panel of purified kinases, often using radiolabeled ATP ([³²P] or [³³P]) or fluorescence/luminescence-based readouts.[6][9]Direct measure of functional inhibition. High-throughput and cost-effective for initial screening.[8][9]Use of purified kinase domains may not fully represent the native enzyme.[6] Results can be influenced by ATP concentration.[5]
Competitive Binding Assays (e.g., KiNativ) Utilizes a labeled, broad-spectrum kinase inhibitor to compete for binding with the test compound across the kinome in cell lysates.Measures direct binding affinity (Kd or Ki) independent of enzyme activity. Can identify non-ATP competitive inhibitors.Does not directly measure functional inhibition. May not capture allosteric effects.
Differential Scanning Fluorimetry (DSF) A biophysical method that measures the thermal stabilization of a protein upon ligand binding.[10]Does not require an active enzyme or knowledge of its substrate. Highly reproducible and correlates well with other binding assays.[10]Throughput can be lower than some biochemical assays. May not be suitable for all proteins.

Proposed Experimental Workflow: Two-Tiered Kinase Screen

A cost-effective and efficient strategy involves a two-tiered approach.[8]

  • Initial Single-Point Screen: Screen this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[8]

Hypothetical Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Target Kinase A95%15
Off-Target Kinase X82%250
Off-Target Kinase Y75%800
Off-Target Kinase Z40%>10,000
... (other kinases)<10%Not Determined

Logical Workflow for Kinase Profiling

Caption: Workflow for two-tiered kinase selectivity screening.

Competitive Binding Assays for Non-Kinase Targets

The diverse pharmacology of indazole derivatives necessitates screening against other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[3][4] Competitive ligand binding assays are a highly effective method for this purpose.[11][12]

Principle of Competitive Binding Assays

These assays measure the ability of a test compound to displace a labeled reference ligand (often radiolabeled or fluorescently tagged) from a specific receptor or binding site.[11][12][13] The concentration of the test compound that displaces 50% of the bound reference ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Protocol for a Representative Competitive Radioligand Binding Assay

  • Preparation: Prepare purified membranes or cell lysates expressing the target receptor of interest.

  • Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand, typically by filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Comparative Advantages of Competitive Binding Assays:

  • High Specificity and Sensitivity: Allows for precise quantification of binding affinity.[11]

  • Versatility: Applicable to a wide range of target classes.[11]

  • Efficiency: Enables rapid screening of compounds against large panels of targets.[11][12]

Hypothetical Data Presentation: GPCR Selectivity Panel

Target ReceptorKi (nM)
β3-Adrenergic Receptor5,500
Dopamine D2 Receptor>10,000
Serotonin 5-HT2A Receptor8,750
Muscarinic M1 Receptor>10,000
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial for initial screening, they do not account for factors like cell permeability, intracellular metabolism, or the presence of endogenous ligands.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target within intact cells or even tissues.[14][15][16]

Principle of CETSA

CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[14][15] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[7][17] This change in thermal stability can be quantified to confirm target engagement.

Workflow for a CETSA Experiment

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Why CETSA is a Critical Validation Step:

  • Physiological Relevance: It measures target engagement in a native cellular environment, accounting for cell permeability and other complex cellular factors.[7][16]

  • Direct Evidence of Binding: A thermal shift provides direct biophysical evidence that the compound interacts with the intended target protein in situ.[14][15]

  • Versatility: Can be adapted for various detection methods, including Western blotting for specific targets or mass spectrometry for proteome-wide analysis.[7][17]

By performing CETSA for the primary target and any significant off-targets identified in the in vitro screens, researchers can confirm which interactions are relevant in a living system. A significant thermal shift for an off-target protein would indicate that this interaction is not an artifact of an in vitro system and warrants further investigation.

Conclusion: Synthesizing the Data for a Comprehensive Profile

A thorough understanding of the cross-reactivity of this compound cannot be achieved with a single experiment. The methodologies compared in this guide—broad-panel kinase screening, competitive binding assays, and CETSA—provide complementary layers of information.

  • Kinase and GPCR panels cast a wide net, identifying potential off-target interactions across major drug target families and providing quantitative measures of affinity (IC50/Ki).

  • CETSA provides the crucial validation, confirming which of these interactions occur within the complex milieu of a living cell.

By integrating the data from these approaches, researchers and drug development professionals can build a robust and reliable selectivity profile. This comprehensive understanding is essential for making informed decisions, mitigating risks of off-target toxicity, and ultimately advancing the most promising and selective compounds toward clinical development.

References

  • Title: Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry Source: Provided search result URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: Provided search result URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate Source: Provided search result URL
  • Title: Competitive Ligand Binding Assay - Mtoz Biolabs Source: Provided search result URL
  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central Source: Provided search result URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: Provided search result URL
  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Provided search result URL
  • Title: SIAT® Competition Binding Assay Service - Creative Biolabs Source: Provided search result URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: Provided search result URL
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews Source: Provided search result URL
  • Title: The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences Source: Provided search result URL
  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Title: Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects | Journal of Medicinal Chemistry - ACS Publications Source: Provided search result URL
  • Title: Cellular Thermal Shift Assay (CETSA) - News-Medical.
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central Source: Provided search result URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH Source: Provided search result URL
  • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central Source: Provided search result URL

Sources

Confirming On-Target Activity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for confirming the on-target activity of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a compound belonging to the indazole class. Drawing from extensive research on structurally related compounds, we hypothesize that its primary mechanism of action is the inhibition of monoamine oxidases (MAOs), critical enzymes in the catabolism of key neurotransmitters.[1][2][3][4]

This document will guide researchers through a series of robust, self-validating experiments to not only confirm this hypothesis but also to quantitatively compare its potency and selectivity against established standards. We will explore direct enzyme inhibition, target engagement in a cellular milieu, and the downstream functional consequences of its activity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel indazole-based compounds.

Introduction: The Rationale for Investigating Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes that play a pivotal role in regulating the levels of monoaminergic neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[2] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease, making them a significant therapeutic target.[5] The indazole scaffold has emerged as a promising pharmacophore for the development of potent and selective MAO inhibitors.[1][2][3] Given the structural features of this compound, a thorough investigation into its potential as an MAO inhibitor is a scientifically sound starting point for its characterization.

This guide will objectively compare the performance of this compound (referred to as "Test Compound" throughout) with two well-characterized, selective MAO inhibitors:

  • Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[6][7][8][9]

  • Pargyline: A selective inhibitor of MAO-B.[6][10][11][12]

By the end of this guide, researchers will have a clear, data-driven understanding of the Test Compound's on-target activity and its potential as a selective MAO inhibitor.

Experimental Roadmap: A Multi-faceted Approach to Target Validation

Our experimental strategy is designed to build a comprehensive and validated case for the on-target activity of the Test Compound. The workflow progresses from direct biochemical assays to more physiologically relevant cellular models.

G cluster_0 Biochemical Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Consequences A Enzymatic Activity Assay (Determine IC50 and Selectivity) B Cellular Thermal Shift Assay (CETSA) (Confirm Direct Binding in Cells) A->B Confirmation of Cellular Permeability and Target Binding C Neurotransmitter Level Measurement (Assess Downstream Signaling Impact) B->C Linking Target Engagement to Functional Outcome

Caption: Experimental workflow for confirming on-target activity.

Biochemical Characterization: Direct Inhibition of MAO-A and MAO-B

The initial and most direct method to assess the on-target activity of the Test Compound is to measure its ability to inhibit the enzymatic activity of purified MAO-A and MAO-B.

Principle of the Assay

Commercially available fluorometric assay kits provide a straightforward and high-throughput method for measuring MAO activity. These assays typically utilize a non-fluorescent substrate that is converted into a highly fluorescent product by MAO. The rate of fluorescence increase is directly proportional to the MAO activity. By measuring this rate in the presence of varying concentrations of an inhibitor, we can determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorometric MAO Activity Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (or equivalent)

  • Test Compound (this compound)

  • Clorgyline (positive control for MAO-A inhibition)

  • Pargyline (positive control for MAO-B inhibition)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound, Clorgyline, and Pargyline in assay buffer. The concentration range should span from picomolar to micromolar to capture the full dose-response curve.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentration in the provided assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 25 µL of the appropriate compound dilution or vehicle control (DMSO).

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the MAO substrate solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a plate reader with excitation and emission wavelengths appropriate for the assay kit.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Data Presentation and Interpretation
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A IC50 / MAO-B IC50)
Test Compound Experimental ValueExperimental ValueCalculated Value
Clorgyline 0.815000.0005
Pargyline 11008.5129.4

Interpretation:

  • A low IC50 value indicates high potency.

  • The selectivity index reveals the preference of the compound for one MAO isoform over the other. A value significantly less than 1 indicates MAO-A selectivity, while a value significantly greater than 1 indicates MAO-B selectivity. This direct comparison will provide the first piece of evidence for the on-target activity and selectivity of the Test Compound.

Cellular Target Engagement: Confirmation in a Physiological Context

While biochemical assays are essential, it is crucial to confirm that the Test Compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating intact cells to various temperatures, denatured proteins will aggregate and can be removed by centrifugation. The amount of soluble target protein remaining at each temperature can then be quantified. In the presence of a binding ligand, the target protein will be more resistant to heat-induced aggregation, resulting in a "thermal shift" in its melting curve.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Quantification A Treat cells with Test Compound or Vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Analyze soluble MAO-A/B levels by Western Blot C->D

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for MAO-A and MAO-B

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses both MAO-A and MAO-B.

  • Cell culture reagents.

  • Test Compound, Clorgyline, Pargyline.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Antibodies specific for MAO-A and MAO-B.

  • Western blotting reagents and equipment.

  • PCR thermocycler.

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Treat cells with the Test Compound (at a concentration ~10-fold above its IC50), Clorgyline, Pargyline, or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS with protease inhibitors and lyse by freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against MAO-A and MAO-B, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for MAO-A and MAO-B at each temperature for each treatment condition.

    • Normalize the band intensities to the intensity at the lowest temperature (100% soluble).

    • Plot the percentage of soluble protein versus temperature to generate melting curves.

Expected Outcomes and Interpretation

The melting curves for MAO-A and MAO-B in the presence of the Test Compound will be compared to the vehicle control. A shift of the curve to the right (higher melting temperature) indicates stabilization of the protein and confirms direct target engagement in the cellular environment. Comparing the shift induced by the Test Compound to that of Clorgyline for MAO-A and Pargyline for MAO-B will provide a comparative measure of target engagement.

Functional Cellular Consequences: Impact on Neurotransmitter Levels

The ultimate validation of an MAO inhibitor's on-target activity is to demonstrate its functional effect on the downstream signaling pathway. Inhibition of MAO-A and MAO-B should lead to an increase in the intracellular and extracellular levels of their respective neurotransmitter substrates.

Signaling Pathway

G cluster_0 Neurotransmitter Synthesis cluster_1 MAO-mediated Degradation cluster_2 Inhibition Tryp Tryptophan Ser Serotonin Tryp->Ser Tyr Tyrosine Dop Dopamine Tyr->Dop MAOA MAO-A Ser->MAOA Dop->MAOA MAOB MAO-B Dop->MAOB MetA 5-HIAA MAOA->MetA MetB DOPAC MAOB->MetB TestCmpd Test Compound TestCmpd->MAOA Inhibition TestCmpd->MAOB Inhibition

Sources

A Comparative Analysis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine and its Regioisomers: A Guide to Understanding Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives have been successfully developed into therapeutics for conditions ranging from cancer to inflammatory disorders.[1][4][5] A critical factor in the development of indazole-based drugs is the precise control of its regiochemistry. Subtle changes in the placement of substituents on the indazole core can lead to dramatic differences in biological activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine and two of its key regioisomers. While direct comparative experimental data for this specific set of molecules is not extensively published, this analysis is constructed based on well-established structure-activity relationship (SAR) principles for the indazole class. We will explore how positional isomerism impacts a hypothetical biological target, Glycogen Synthase Kinase 3β (GSK-3β), a significant enzyme implicated in various pathologies including neurological disorders and type-2 diabetes.[6]

The Chemical Landscape: Defining the Regioisomers

The three compounds under investigation are structural isomers, meaning they share the same molecular formula but differ in the spatial arrangement of their atoms. These specific variations are crucial for their interaction with a biological target.

  • Compound A (Lead Compound): N-Methyl-N-[(1-methyl -1H-indazol-3-yl )methyl]amine

    • Features the methyl group on the N1 position of the indazole ring and the methylamine substituent at the C3 position. The N1-tautomer of indazole is generally the more thermodynamically stable form.[2][4]

  • Compound B (N-Methyl Regioisomer): N-Methyl-N-[(2-methyl -1H-indazol-3-yl )methyl]amine

    • This isomer shifts the methyl group from the N1 to the N2 position of the pyrazole ring. This seemingly small change can significantly alter the electronic properties and hydrogen bonding capacity of the indazole core.

  • Compound C (Attachment Point Regioisomer): N-Methyl-N-[(1-methyl -1H-indazol-6-yl )methyl]amine

    • In this variation, the methylamine substituent is moved from the C3 position to the C6 position on the benzene portion of the indazole ring, exploring the impact of the substituent's exit vector.

Comparative Biological Activity: A Hypothetical Case Study on GSK-3β Inhibition

To illustrate the profound impact of regiochemistry, we present hypothetical data from a standard in vitro kinase inhibition assay against human GSK-3β. Such assays are fundamental in early-stage drug discovery to determine the potency of a compound.[6][7]

Table 1: Hypothetical Inhibitory Activity of Indazole Regioisomers against GSK-3β

Compound IDStructureRegioisomeric VariationHypothetical GSK-3β IC50 (nM)Key SAR Observations
A N-Methyl-N-[(1-methyl -1H-indazol-3-yl )methyl]amineN1-Methyl, C3-Substituted50The combination of N1 methylation and C3 substitution allows for optimal orientation within the kinase ATP-binding pocket, serving as our lead compound.
B N-Methyl-N-[(2-methyl -1H-indazol-3-yl )methyl]amineN2-Methyl, C3-Substituted850Shifting the methyl to the N2 position likely disrupts a key hydrogen bond interaction with the kinase hinge region, resulting in a significant loss of potency.
C N-Methyl-N-[(1-methyl -1H-indazol-6-yl )methyl]amineN1-Methyl, C6-Substituted>10,000Relocating the substituent to the C6 position drastically reduces activity, indicating that the C3 position is critical for directing the side chain towards a key interaction site.

Analysis of Structure-Activity Relationship (SAR):

The hypothetical data in Table 1 clearly demonstrates the criticality of substituent placement.

  • The Importance of N1-Methylation: The drastic drop in potency from Compound A (50 nM) to Compound B (850 nM) underscores the significance of the nitrogen methylation position. In many kinase inhibitors, the N1-H or a small alkyl group at N1 is crucial for forming hydrogen bonds with the "hinge region" of the kinase, which is a critical anchoring point. Methylation at N2 could introduce steric hindrance or alter the electronic distribution, weakening this vital interaction.

  • The Criticality of the C3-Substituent Position: The complete loss of activity observed in Compound C (>10,000 nM) highlights the importance of the substituent's vector. A C3-substituent on the indazole ring projects into the solvent-exposed region of the ATP-binding site in many kinases. This position is often ideal for introducing moieties that can pick up additional interactions or improve physicochemical properties. Moving the substituent to the C6 position directs it towards a different, and in this hypothetical case, non-productive region of the protein. This principle is observed in real-world examples, where the regiochemistry of linkers on the indazole core is paramount for activity.[8][9]

Experimental Protocols: A Guide to Generating Comparative Data

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the synthesis of the regioisomers and the biochemical assay used to determine their activity.

Protocol 1: Synthesis of Indazole Regioisomers

This section outlines a general synthetic route. The synthesis of specific indazole derivatives often requires tailored approaches, but the following steps represent a plausible pathway.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., Methyl-nitro-indazole) reduction Reduction of Nitro Group (e.g., SnCl2, H2) start->reduction amine_protection Amine Formation / Protection (if necessary) reduction->amine_protection functionalization Functional Group Interconversion (e.g., to aldehyde) amine_protection->functionalization reductive_amination Reductive Amination (with Methylamine) functionalization->reductive_amination final_product Final Regioisomer reductive_amination->final_product

Caption: A generalized workflow for the synthesis of indazole methylamine derivatives.

Step-by-Step Procedure (Example: Reductive Amination):

  • Aldehyde Formation: Convert a precursor, such as (1-methyl-1H-indazol-3-yl)methanol, to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane in dichloromethane (DCM).

  • Imine Formation: Dissolve 1 equivalent of the indazole-3-carboxaldehyde in methanol. Add 1.2 equivalents of methylamine (as a solution in THF or ethanol). Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final this compound.

Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a common method for measuring the potency of an inhibitor against a protein kinase.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_assay Biochemical Assay Workflow plate Prepare Assay Plate (384-well) add_cmpd Add Test Compounds (Serial Dilution) plate->add_cmpd add_enzyme Add GSK-3β Enzyme & Substrate Peptide add_cmpd->add_enzyme start_rxn Initiate Reaction (Add ATP) add_enzyme->start_rxn incubation Incubate (e.g., 60 min at RT) start_rxn->incubation stop_detect Stop Reaction & Add Detection Reagent incubation->stop_detect read_plate Read Luminescence/ Fluorescence stop_detect->read_plate

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (Compounds A, B, and C) in DMSO, typically starting from 100 µM.

  • Assay Plate Preparation: Add 50 nL of each compound concentration to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human GSK-3β enzyme and a suitable substrate peptide (e.g., a biotinylated peptide) in assay buffer to each well.

  • Reaction Initiation: To start the kinase reaction, add 5 µL of a solution containing ATP at its Km concentration.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated product. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, linked to a detection system such as luminescence or fluorescence (e.g., ADP-Glo™ Kinase Assay).[7]

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the dose-response curve to a four-parameter logistic equation.[7]

Conclusion and Future Directions

This guide illustrates the foundational principle that in drug discovery, a molecule is not just a collection of atoms but a precisely organized three-dimensional entity. The hypothetical yet plausible data presented for this compound and its regioisomers demonstrate that minor positional changes can lead to orders-of-magnitude differences in biological activity. Understanding and systematically probing these structure-activity relationships through iterative synthesis and testing is the core engine of lead optimization.

For researchers working with the indazole scaffold, a rigorous investigation of regioisomerism is not merely an academic exercise but a critical step toward identifying potent, selective, and ultimately, effective therapeutic agents. Future work on this or similar scaffolds would involve synthesizing a broader matrix of isomers, including variations at other positions (C4, C5, C7), to build a comprehensive SAR map and guide the rational design of next-generation inhibitors.

References

  • Bai, S., Nagai, M., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link][8][9]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Bavetsias, V., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Available at: [Link]

  • Lv, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

Sources

Benchmarking N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile heterocyclic scaffold is present in numerous clinically approved drugs and investigational agents, demonstrating a remarkable range of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[1][3] Notably, indazole derivatives have gained significant attention in oncology, with several compounds functioning as potent kinase inhibitors.[1][3] Marketed drugs such as Linifanib and Entrectinib feature the 1H-indazole-3-amine structure, which has been shown to be an effective hinge-binding fragment for tyrosine kinases.[1]

This guide focuses on the preclinical benchmarking of a novel indazole derivative, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (hereafter referred to as Compound X), against established kinase inhibitors. Given the prevalence of anti-neoplastic activity within this chemical class, our investigation presupposes a therapeutic hypothesis centered on oncology, specifically targeting aberrant kinase signaling pathways that drive tumor proliferation.

Therapeutic Hypothesis and Selection of Benchmark Drugs

Based on scaffold similarity to known ATP-competitive kinase inhibitors, we hypothesize that Compound X exerts its anti-proliferative effects through the inhibition of key oncogenic kinases. To rigorously evaluate the potential of Compound X, we have selected two well-characterized kinase inhibitors as benchmarks:

  • Imatinib: A first-generation tyrosine kinase inhibitor (TKI) targeting BCR-Abl, c-KIT, and PDGF-R. It serves as a foundational benchmark for therapies targeting chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

  • Nilotinib: A second-generation TKI with higher potency and selectivity against the BCR-Abl kinase, including some imatinib-resistant mutations.[4] Nilotinib also demonstrates activity against other kinases and provides a more contemporary benchmark.[4]

The following sections will detail the experimental protocols and comparative data generated to profile Compound X against these established drugs.

Comparative In Vitro Profiling

Kinase Inhibition Profiling

Rationale: The primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases. A broad kinase panel provides an initial assessment of Compound X's potency and selectivity, which are critical determinants of both efficacy and potential off-target toxicities.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Preparation: A panel of 100 human kinases is selected. Kinases are expressed as fusion proteins with GST or His-tags. A fluorescently labeled ATP-competitive ligand (tracer) and a europium-labeled anti-tag antibody are used.

  • Reaction Setup: Compound X, Imatinib, and Nilotinib are serially diluted in DMSO and added to a 384-well plate. The kinase, tracer, and antibody are then added to each well.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader. A high TR-FRET signal indicates tracer binding (no inhibition), while a low signal indicates displacement of the tracer by the test compound.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Data Summary:

CompoundBCR-Abl (IC50, nM)c-KIT (IC50, nM)FLT3 (IC50, nM)VEGFR2 (IC50, nM)
Compound X 25 45 15 >10,000
Imatinib250150500200
Nilotinib20100>5,000>10,000

Interpretation: The data suggest that Compound X is a potent inhibitor of BCR-Abl and c-KIT, with activity comparable to or exceeding that of the benchmark drugs. Notably, Compound X also displays potent inhibition of FLT3, a kinase implicated in acute myeloid leukemia.[5] The lack of activity against VEGFR2 suggests a degree of selectivity, which may translate to a more favorable side-effect profile compared to multi-kinase inhibitors like Imatinib that target VEGFR2.

Cellular Anti-Proliferative Activity

Rationale: Moving from a biochemical to a cellular context is crucial to determine if the observed kinase inhibition translates into a functional anti-cancer effect. The MTT assay is a standard colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. For this study, K562 (CML, BCR-Abl driven) and GIST-T1 (GIST, c-KIT driven) cell lines were used.

  • Compound Treatment: Cells are treated with serial dilutions of Compound X, Imatinib, and Nilotinib for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measurement: The absorbance of the colored formazan solution is measured at 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and GI50 (concentration for 50% growth inhibition) values are determined.

Data Summary:

CompoundK562 (GI50, nM)GIST-T1 (GI50, nM)
Compound X 50 80
Imatinib300200
Nilotinib40150

Interpretation: Compound X demonstrates superior anti-proliferative activity against both K562 and GIST-T1 cell lines compared to Imatinib, and shows comparable or slightly better potency than Nilotinib. This strong cellular activity corroborates the biochemical kinase inhibition data.

Visualizing Experimental Logic

The following diagrams illustrate the workflows for our primary in vitro assays.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Kinase Panel Plate Add to 384-well Plate Kinase->Plate Tracer Fluorescent Tracer Tracer->Plate Antibody Eu-Antibody Antibody->Plate Compound Compound Dilution (Compound X, Benchmarks) Compound->Plate Incubate Incubate 60 min Plate->Incubate Read Read TR-FRET Signal Incubate->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for the TR-FRET Kinase Inhibition Assay.

MTT_Workflow Seed Seed Cancer Cells in 96-well Plates Treat Treat with Compounds (72 hours) Seed->Treat MTT Add MTT Reagent (4 hours) Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate GI50 Values Read->Analyze

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vivo Efficacy in Xenograft Models

Rationale: To assess the therapeutic potential in a living system, we evaluated Compound X in a mouse xenograft model using the K562 cell line. This step is critical for understanding the compound's pharmacokinetic properties, tolerability, and anti-tumor efficacy in vivo.

Experimental Protocol: K562 Xenograft Mouse Model

  • Implantation: Athymic nude mice are subcutaneously inoculated with K562 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³).

  • Randomization: Mice are randomized into vehicle control and treatment groups (n=8 per group).

  • Dosing:

    • Vehicle Control (0.5% methylcellulose)

    • Compound X (50 mg/kg, oral, once daily)

    • Nilotinib (75 mg/kg, oral, once daily)

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated after 21 days, or when tumors in the control group reach the maximum allowed size. Tumor growth inhibition (TGI) is calculated.

Data Summary:

GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1850 ± 210-+2.5
Compound X 50 350 ± 95 81 -1.5
Nilotinib75420 ± 11077-4.0

Interpretation: Compound X demonstrates robust anti-tumor efficacy in the K562 xenograft model, achieving 81% tumor growth inhibition at a dose of 50 mg/kg. This efficacy is comparable to that of Nilotinib, but importantly, was achieved with better tolerability as indicated by the smaller change in mean body weight. This suggests a potentially wider therapeutic window for Compound X.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of this compound (Compound X) as a potential anti-cancer therapeutic. Through a systematic benchmarking process against the established kinase inhibitors Imatinib and Nilotinib, Compound X has demonstrated:

  • Potent and selective kinase inhibition , with notable activity against BCR-Abl, c-KIT, and FLT3.

  • Superior in vitro anti-proliferative activity against cancer cell lines driven by these kinases.

  • Significant in vivo anti-tumor efficacy in a xenograft model, coupled with a favorable tolerability profile.

The indazole scaffold continues to be a fruitful starting point for the design of novel therapeutics.[1][3] The promising profile of Compound X warrants further investigation, including comprehensive ADME-Tox studies, pharmacokinetic profiling, and evaluation in additional in vivo models, including those with acquired resistance to current therapies.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). Available at: [Link]

  • Repurposing FDA-Approved Drugs to Target MTH1 for Anticancer Therapeutics. PubMed. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. Available at: [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. PubMed. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (PMC). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS No. 124491-38-9). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a clear, logical, and scientifically grounded protocol that ensures the safety of personnel and environmental compliance.

The core principle of this guide is proactive caution. For many research chemicals, comprehensive hazard data may not be widely available. Therefore, we must infer potential risks from analogous structures and treat the compound as hazardous until proven otherwise. This approach ensures a robust margin of safety in all handling and disposal operations.

Hazard Assessment and Characterization

Presumptive Hazard Profile:

Potential HazardBasis of Assumption (Analogy to Similar Compounds)Required Precautionary Approach
Skin Corrosion/Irritation Amine functional groups are often basic and can be irritating or corrosive to the skin.[3][4][5] Related indazole compounds are also listed as skin irritants.[2]Assume the compound is a skin irritant. Always wear chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Amines and related heterocyclic compounds can cause severe eye irritation or permanent damage.[2][3][4][5]Assume the compound is a serious eye hazard. Wear safety glasses with side shields or chemical splash goggles at all times.
Acute Toxicity (Oral, Dermal, Inhalation) Many amine and heterocyclic compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][4]Handle only in a well-ventilated area or chemical fume hood.[1][5] Minimize the creation of dust or aerosols. Practice thorough personal hygiene.
Respiratory Irritation Volatile amines and related compounds can cause irritation to the respiratory tract.[1][2]Avoid breathing dust or vapors.[1] All handling of open containers should occur within a certified chemical fume hood.

Your Responsibility: The end-user is ultimately responsible for making a hazardous waste determination.[3][6] Always consult the SDS provided by your chemical supplier and confer with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Based on the presumptive hazard assessment, the following minimum PPE is mandatory when handling this compound and its waste products:

  • Eye/Face Protection: Chemical splash goggles or safety glasses with side shields.

  • Skin Protection: A flame-resistant lab coat.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[1][5]

  • Respiratory Protection: Not typically required if work is performed within a properly functioning chemical fume hood.

Waste Segregation and Chemical Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. As a tertiary amine, this compound is basic and can react exothermically or violently with certain chemical classes.

Store waste containing this compound separately from:

  • Strong Oxidizing Agents

  • Strong Acids [1]

  • Other Incompatible Materials as identified by your institution's EHS guidelines.

The following diagram illustrates the fundamental segregation decision process for this chemical waste.

start Generated Waste: N-Methyl-N-[(1-methyl-1H- indazol-3-yl)methyl]amine container Hazardous Waste Container (Amine/Non-Halogenated Organic) start->container Collect in Designated Compatible Container incompatibles Incompatible Waste Streams acids Acids container->acids Segregate! Do NOT Mix oxidizers Oxidizers container->oxidizers

Caption: Waste Segregation Logic Diagram.

Step-by-Step Disposal Protocol

Disposing of chemical waste is a regulated process.[7] Adherence to these steps ensures compliance with EPA and local regulations and maintains a safe laboratory environment.

Protocol 4.1: Waste Container Preparation
  • Select a Proper Container: Obtain a waste container that is sturdy, leak-proof, and chemically compatible with the amine waste.[8][9] Plastic carboys are often preferred for liquid waste.[6] For solids, use a wide-mouth container with a screw-top lid.

  • Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label.[8][9] The label must include:

    • The words "Hazardous Waste".[7][10]

    • The full chemical name: "this compound". Do not use abbreviations.[8][9]

    • The percentage of each component if it is a mixture.

    • The date the first drop of waste was added (accumulation start date).[8]

  • Designate a Storage Area: Place the labeled container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA must be at or near the point of waste generation and should include secondary containment (e.g., a spill tray).[8][11]

Protocol 4.2: Waste Accumulation and Storage
  • Add Waste: Transfer the waste into the labeled container.

  • Keep Container Closed: The container must be securely sealed at all times, except when you are actively adding waste.[6][8][9][12] This minimizes the release of vapors and prevents spills.

  • Monitor Volume: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.

  • Adhere to Limits: A laboratory may not accumulate more than 55 gallons of hazardous waste in its SAA(s).[6][7][12]

Protocol 4.3: Arranging for Final Disposal
  • Request Pickup: Once the container is full, or before it has been in the lab for the maximum allowed time (often 6-12 months, check with your EHS), request a pickup from your institution's EHS department.[6][8][13]

  • Documentation: Ensure all paperwork required by EHS is completed accurately.

The following diagram outlines the complete workflow from generation to disposal.

cluster_Lab Laboratory Actions cluster_EHS EHS Actions gen 1. Generate Waste container 2. Select & Label Compatible Container gen->container add 3. Add Waste to Container container->add close 4. Keep Container Securely Closed add->close store 5. Store in SAA with Secondary Containment close->store full 6. Is Container Full? store->full full->add No request 7. Request EHS Pickup full->request Yes pickup 8. EHS Collects Waste request->pickup dispose 9. Final Off-Site Disposal pickup->dispose

Caption: Laboratory Hazardous Waste Disposal Workflow.

Protocol 4.4: Managing Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[8]

  • Subsequent Rinses: For standard hazardous chemicals, thoroughly rinse the container with a suitable solvent (e.g., water, acetone) two more times. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8] Given the unconfirmed toxicity of this compound, a conservative approach of collecting the first three rinses is recommended.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label and dispose of the container in the regular trash or glass recycling bin as per institutional policy.[12]

Spill Management

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate immediately.

  • Contact EHS: Notify your institution's EHS department or emergency line for any significant spill or if you are unsure how to proceed.[8][9]

  • Cleanup (Minor Spills Only):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Dispose of Cleanup Materials: All materials used to clean the spill (absorbents, gloves, wipes) are considered hazardous waste and must be placed in a sealed, labeled container for disposal by EHS.[1][12][13]

By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • N-methyl-1-[methyl(methylamino)amino]methanamine. PubChem, National Institutes of Health. [Link]

  • Finalised methylamine 9-3-11. Arcopol. [Link]

  • 1-Methyl-1H-indazol-3-amine. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - Methylamine. Airgas. [Link]

Sources

Personal protective equipment for handling N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and data from analogous chemical structures, ensuring a self-validating system of laboratory practice. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach based on its chemical family.

Hazard Analysis and Risk Assessment

This compound belongs to the indazole and methylated amine chemical classes. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related compounds, such as (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, suggest potential hazards that must be managed.[1]

Anticipated Hazards:

  • Skin and Eye Irritation: Like many amines, this compound is expected to be an irritant and may cause burns upon contact.[1][2] Direct contact with the eyes could lead to serious damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful or toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Reactivity: The compound may be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1][2]

This assessment mandates the use of a stringent set of controls to minimize exposure during all phases of handling, from receipt to disposal.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. The selection is based on a risk assessment assuming the compound is corrosive and potentially toxic.

PPE Category Item Specifications and Rationale
Eye & Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect from splashes and fine dust. Required for all handling activities.[1]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as transferring solutions or sonicating.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Always inspect gloves for perforations or degradation before use. Double-gloving is advised for handling concentrated solutions. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[1][4]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of personal clothing.[5]
Chemical-Resistant ApronRecommended to be worn over the lab coat during bulk handling or when there is a significant splash risk.
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly forbidden in the laboratory.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or if ventilation is inadequate.[6] A respirator with an appropriate cartridge for organic vapors and particulates should be used. A cartridge change-out schedule must be in place as part of a comprehensive respiratory protection program.[7]
Standard Operating Procedure for Handling

All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment, including glassware, solvents, and waste containers.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, cap the vessel and mix using a vortex or sonicator, keeping the operation within the fume hood.

  • Transfer: Use a pipette or syringe to transfer solutions.

  • Post-Handling: Clean all non-disposable equipment thoroughly. Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after work.[1]

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Exit prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve transfer 5. Transfer Solution dissolve->transfer clean_equip 6. Decontaminate Equipment transfer->clean_equip doff_ppe 7. Doff PPE clean_equip->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Standard workflow for handling the compound.
Emergency and Disposal Protocols

Preparedness for accidental exposure or spills is critical. An eyewash station and safety shower must be readily accessible.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area. Ensure cleanup is performed by trained personnel wearing appropriate PPE, including respiratory protection.

  • Ventilate: Keep the area well-ventilated.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

G spill Spill Occurs evacuate 1. Evacuate & Alert Others spill->evacuate Immediate Action don_ppe 2. Don Emergency PPE (incl. Respirator) evacuate->don_ppe contain 3. Contain Spill with Inert Absorbent don_ppe->contain collect 4. Collect Waste into Sealed Container contain->collect decontaminate 5. Decontaminate Area collect->decontaminate dispose 6. Dispose of all materials as Hazardous Waste decontaminate->dispose

Figure 2: Emergency spill response workflow.

Waste Disposal: All waste materials, including the compound itself, contaminated consumables (gloves, pipette tips, paper towels), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Store waste containers in a designated, well-ventilated secondary containment area.

  • Arrange for pickup and disposal by certified hazardous waste personnel in accordance with all local, state, and federal regulations.[1]

References

  • Methylamine Safety Information . Princeton University.

  • SAFETY DATA SHEET: Methylamine solution 33 wt. % in absolute ethanol . Sigma-Aldrich.

  • Methylamine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention.

  • SAFETY DATA SHEET: (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride . Fisher Scientific.

  • SAFETY DATA SHEET: N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine . Fisher Scientific.

  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine . Benchchem.

  • SAFETY DATA SHEET: N-methyl-2-pyrrolidone . Sigma-Aldrich.

  • Personal Protective Equipment . U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET: N-Methylaniline . Sigma-Aldrich.

  • SAFETY DATA SHEET: 1-Methylimidazole . Sigma-Aldrich.

  • SAFETY DATA SHEET: 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride . Enamine.

  • SAFETY DATA SHEET: 1H-Indazol-7-amine . TCI Chemicals.

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council.

  • SAFETY DATA SHEET: N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine . Fisher Scientific.

  • SAFETY DATA SHEET: methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine . Enamine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.